molecular formula C27H44O3 B1151830 Cabraleahydroxylactone CAS No. 35833-69-3

Cabraleahydroxylactone

Cat. No.: B1151830
CAS No.: 35833-69-3
M. Wt: 416.6 g/mol
InChI Key: AHDUWGQSZYSNEY-HUOCPXEISA-N
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Description

Cabraleahydroxylactone is a tetracyclic triterpenoid isolated from the stems of Aglaia abbreviata. It has a role as a plant metabolite. It is a tetracyclic triterpenoid, a gamma-lactone and a secondary alcohol.
This compound has been reported in Betula platyphylla var. japonica, Aglaia elaeagnoidea, and other organisms with data available.

Properties

IUPAC Name

(5S)-5-[(3R,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-21,28H,7-16H2,1-6H3/t17-,18+,19+,20-,21-,24+,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDUWGQSZYSNEY-HUOCPXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)[C@@]5(CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130380
Record name 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35833-69-3
Record name 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35833-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: Natural Source and Isolation of Cabraleahydroxylactone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural origins of the tetracyclic triterpenoid Cabraleahydroxylactone, detailing a robust methodology for its extraction, isolation, and purification. The protocols described herein are synthesized from established phytochemical techniques, offering insights into the rationale behind experimental choices to ensure reproducibility and high purity of the final compound.

Introduction to this compound

This compound is a naturally occurring tetracyclic triterpenoid characterized by a gamma-lactone ring and a secondary alcohol functional group.[1] As a plant metabolite, it is part of a diverse class of compounds known for a wide range of biological activities.[2][3] Triterpenoids, in general, are of significant interest to the pharmaceutical and nutraceutical industries due to their therapeutic potential. The complex stereochemistry and functionalization of this compound make it a compelling target for phytochemical investigation and potential drug discovery programs.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Meliaceae family. Understanding the distribution of this compound is critical for selecting appropriate raw materials for isolation.

Primary Botanical Sources

The principal sources of this compound and related dammarane-type triterpenes include:

  • Cabralea canjerana (Vell.) Mart.: A tree species belonging to the Meliaceae family, commonly known as "canjerana".[4][5] Various parts of this plant, including the leaves, seeds, and stem bark, are rich sources of bioactive triterpenes and limonoids.[6][7]

  • Aglaia abbreviata and Aglaia elaeagnoidea : Stems of these species are also reported sources of this compound.[1]

  • Betula platyphylla var. japonica : This species of birch has also been noted to contain this compound.[1]

For the purposes of this guide, we will focus on the isolation protocol from Cabralea canjerana, a well-documented source of structurally similar triterpenoids.

Plant Material Collection and Preparation

The initial step in any phytochemical isolation is the proper collection and preparation of the plant material.

  • Collection: Leaves or stem bark of Cabralea canjerana should be collected from mature trees. The concentration of secondary metabolites can vary with season and geographical location, so these factors should be documented.[6]

  • Drying: The collected plant material must be thoroughly dried to prevent enzymatic or microbial degradation of the target compounds. Air-drying in a well-ventilated area away from direct sunlight is recommended, followed by oven-drying at a controlled temperature (typically 40-50°C) to achieve a constant weight.

  • Grinding: The dried material is then ground into a fine powder. This increases the surface area available for solvent extraction, significantly improving the extraction efficiency.

Isolation and Purification Workflow

The isolation of this compound is a multi-step process involving extraction, fractionation, and final purification using various chromatographic techniques. The general workflow is designed to separate the target compound from a complex mixture of other plant metabolites.

G A Plant Material (Dried & Powdered Cabralea canjerana) B Solvent Extraction (e.g., Dichloromethane or Hexane) A->B Maceration or Soxhlet C Crude Extract B->C Solvent Evaporation D Silica Gel Column Chromatography (Gradient Elution) C->D E Semi-Purified Fractions D->E F TLC Analysis for Fraction Pooling E->F Monitoring G Pooled Fractions Containing Target F->G H Preparative RP-HPLC (C18 Column) (Isocratic or Gradient Elution) G->H I Pure this compound H->I Fraction Collection J Structural Elucidation (NMR, MS) I->J Characterization

Fig. 1: General workflow for the isolation of this compound.
Step 1: Solvent Extraction

The choice of solvent is critical and is based on the polarity of the target compound. Triterpenoids like this compound are moderately non-polar.

  • Protocol:

    • Macerate the powdered plant material (1 kg) in a suitable solvent such as dichloromethane (DCM) or n-hexane (5 L) at room temperature for 72 hours with occasional agitation. Hexane is effective for extracting non-polar triterpenoids, while DCM can extract a broader range of compounds, including dammarane-type triterpenes.[7][8]

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This yields the crude extract.

  • Causality: Using a solvent of appropriate polarity ensures that the target triterpenoid is efficiently solubilized and extracted from the plant matrix, while minimizing the co-extraction of highly polar compounds like sugars and proteins.

Step 2: Preliminary Fractionation via Column Chromatography

The crude extract is a complex mixture requiring a preliminary separation step, typically achieved using silica gel column chromatography.

  • Protocol:

    • Prepare a slurry of silica gel 60 (200-400 mesh) in n-hexane and pack it into a glass column.

    • Adsorb the crude extract (e.g., 50 g) onto a small amount of silica gel and load it carefully onto the top of the packed column.

    • Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% n-hexane and gradually introduces ethyl acetate (e.g., n-hexane:ethyl acetate from 98:2 to 80:20 v/v).[9]

    • Collect fractions of a fixed volume (e.g., 250 mL) and monitor them by Thin-Layer Chromatography (TLC).

  • Self-Validation: TLC is used to analyze the collected fractions. Fractions with similar TLC profiles (spot patterns and Rf values) are pooled together. A visualizing agent, such as an anisaldehyde-sulfuric acid spray followed by heating, is used to detect triterpenoids, which typically appear as purple or blue spots.[9] This allows for the targeted pooling of fractions likely containing this compound.

Step 3: High-Performance Liquid Chromatography (HPLC) Purification

The pooled, semi-purified fractions are subjected to further purification using preparative or semi-preparative HPLC, which offers higher resolution.

  • Protocol:

    • Dissolve the pooled fraction in a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.

    • Perform separation on a reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).

    • Use an isocratic mobile phase, such as acetonitrile:water (e.g., 85:15 v/v), at a flow rate of 2-4 mL/min. The optimal mobile phase composition should be determined through analytical HPLC trials.[8][10]

    • Monitor the elution profile using a UV detector, typically at a low wavelength (e.g., 210 nm), as triterpenoids lack strong chromophores.[11]

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

  • Expertise & Experience: Reversed-phase HPLC is preferred for separating isomeric or structurally similar triterpenoids that are difficult to resolve using normal-phase silica gel chromatography.[8][10] The C18 stationary phase separates compounds based on hydrophobicity, providing an orthogonal separation mechanism to the polarity-based separation on silica.

Data Presentation and Yield

The efficiency of the isolation process can be tracked by measuring the mass and purity at each stage.

Isolation Stage Starting Mass (g) Yield (g) Purity (%) Method of Purity Assessment
Dried Plant Material1000---
Crude Dichloromethane Extract-50~5%Visual Estimation (TLC)
Pooled Column Fractions504.5~40-50%TLC/Analytical HPLC
Purified by HPLC4.50.150>98%Analytical HPLC

Note: The values presented are hypothetical and serve as an illustrative example of a typical isolation yield.

Structural Confirmation

The identity and purity of the isolated this compound must be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition, confirming the molecular formula C₂₇H₄₄O₃.[1]

G cluster_0 This compound (C27H44O3) Structure [Tetracyclic Triterpenoid Core] | - OH (Secondary Alcohol) - Gamma-lactone Ring

Fig. 2: Key structural features of this compound.

Conclusion

The isolation of this compound from natural sources like Cabralea canjerana is a systematic process that relies on the principles of solvent extraction and multi-step chromatography. By carefully selecting solvents and chromatographic conditions, and by validating each step with analytical techniques like TLC and HPLC, researchers can reliably obtain this bioactive triterpenoid in high purity. The detailed protocol and rationale provided in this guide serve as a foundational methodology for scientists engaged in natural product chemistry and drug development.

References

  • Methods for the isolation and identification of triterpenes and sterols in medicinal plants. (2013).
  • Martelanc, M., Vovk, I., & Simonovska, B. (2009). Separation and identification of some common isomeric plant triterpenoids by thin-layer chromatography and high-performance liquid chromatography.
  • TLC and TLC-MS screening of ursolic, oleanolic and betulinic acids in plant extracts. AKJournals.
  • Chromatographic separation of eleven triterpenes standard by HPLC-UV.
  • Nagarajan, S., & Rao, L. J. M. (2007). Triterpenoids from swallow roots--a convenient HPLC method for separation.
  • Dammarane triterpenes from Cabralea canjerana (Vell.) Mart. (Meliaceae): Their chemosystematic significance.
  • This compound | C27H44O3. PubChem.
  • Cabralea canjerana [(Vell.) Mart.]. Flora de Costa Rica.
  • Bioatividade da Cabralea canjerana (Meliaceae) no controle de adultos de Acanthoscelides obtectus (Coleoptera, Bruchidae) em laboratório.
  • Leitão, G. G., et al. (2008). Preparative Isolation of Antimycobacterial Shoreic Acid from Cabralea canjerana by High Speed Countercurrent Chromatography.
  • Cabralea canjerana (Vell.) Mart. GBIF.
  • New Hydroxylactones and Chloro-Hydroxylactones Obtained by Biotransformation of Bicyclic Halolactones and Their Antibacterial Activity. (2024). MDPI.
  • Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum). (2021).

Sources

The Discovery of Cabraleahydroxylactone from Aglaia abbreviata: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The genus Aglaia, belonging to the Meliaceae family, is a rich reservoir of structurally diverse and biologically active secondary metabolites. These plants, predominantly found in the tropical rainforests of Southeast Asia, have yielded a plethora of compounds, with triterpenoids and rocaglate derivatives being of significant interest to the scientific community for their potent cytotoxic and other pharmacological properties. This in-depth technical guide focuses on the discovery, isolation, structural elucidation, and biological significance of Cabraleahydroxylactone, a tetracyclic triterpenoid, with a specific emphasis on its initial discovery from the stems of Aglaia abbreviata. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the methodologies and scientific rationale behind the identification and characterization of this notable natural product.

Introduction: The Genus Aglaia as a Source of Novel Bioactive Compounds

The Meliaceae family, commonly known as the mahogany family, is renowned for producing complex secondary metabolites, many of which possess significant biological activities. Within this family, the genus Aglaia stands out for its chemical diversity, yielding a range of compounds including rocaglamides, bisamides, flavonoids, and a vast array of triterpenoids.[1] The intricate chemical architectures of these molecules have made them a focal point for natural product chemists and pharmacologists in the quest for new therapeutic agents.

Triterpenoids, in particular, are a large and diverse class of natural products derived from a C30 precursor, squalene. Their structural complexity and varied biological activities, including cytotoxic, anti-inflammatory, and antiviral effects, make them promising candidates for drug discovery. The discovery of novel triterpenoids from Aglaia species continues to contribute to our understanding of the chemical diversity of the plant kingdom and provides new avenues for therapeutic development.

This guide delves into the specifics of one such triterpenoid, this compound, documenting its journey from its natural source, Aglaia abbreviata, to its characterization as a distinct chemical entity.

The Discovery of this compound in Aglaia abbreviata

This compound was identified as a constituent of Aglaia abbreviata in a study published in 2010 by Zhang et al.[2] This research focused on the chemical investigation of the stems of this plant species, leading to the isolation and identification of six new triterpenoids alongside ten known compounds, one of which was this compound.[2] This discovery was significant as it expanded the known chemical inventory of A. abbreviata and highlighted it as a valuable source of tetracyclic triterpenoids.

Prior to its discovery in A. abbreviata, this compound had been isolated from other Aglaia species, including Aglaia crassinervia and Aglaia exima, indicating its distribution across the genus.[3][4]

Isolation and Purification of this compound

The isolation of this compound from Aglaia abbreviata involved a systematic and multi-step extraction and chromatographic process designed to separate this specific compound from the complex mixture of phytochemicals present in the plant material. The general workflow for such an isolation is a testament to the meticulous techniques required in natural product chemistry.

General Experimental Workflow for Isolation

The following diagram outlines a typical workflow for the isolation of a triterpenoid like this compound from a plant source.

Isolation_Workflow PlantMaterial Dried and Powdered Plant Material (e.g., Stems of A. abbreviata) Extraction Solvent Extraction (e.g., with 95% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, EtOAc, n-BuOH) CrudeExtract->Partitioning Fractions Generation of Fractions of Varying Polarity Partitioning->Fractions ColumnChromatography Column Chromatography (CC) (e.g., Silica Gel) Fractions->ColumnChromatography Subfractions Separation into Subfractions ColumnChromatography->Subfractions Purification Further Purification (e.g., Sephadex LH-20, HPLC) Subfractions->Purification PureCompound Isolated this compound Purification->PureCompound

Caption: A generalized workflow for the isolation of this compound.

Detailed Protocol for Isolation

The following is a representative, step-by-step protocol for the isolation of this compound, synthesized from established methodologies for triterpenoid isolation from Aglaia species.

Step 1: Plant Material Collection and Preparation

  • Collect the stems of Aglaia abbreviata.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, to prevent the degradation of chemical constituents.

  • Grind the dried stems into a fine powder to increase the surface area for efficient solvent extraction.

Step 2: Extraction

  • Macerate the powdered plant material with a suitable organic solvent, such as 95% ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Fractionation

  • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step separates the compounds based on their polarity. Triterpenoids like this compound are often found in the less polar to moderately polar fractions (e.g., n-hexane and ethyl acetate).

Step 4: Chromatographic Separation

  • Subject the fraction containing the target compound to column chromatography over silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect the eluate in numerous small fractions.

Step 5: Purification

  • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the fractions containing the compound of interest and subject them to further purification steps. This may involve repeated column chromatography, size-exclusion chromatography on Sephadex LH-20, or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

Step 6: Crystallization

  • For final purification and to obtain a sample suitable for X-ray crystallography, dissolve the purified compound in a suitable solvent (e.g., ethyl acetate) and allow for slow evaporation to induce crystallization.[4]

Structural Elucidation of this compound

The determination of the precise chemical structure of this compound is a critical step that relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₂₇H₄₄O₃[5]
Molecular Weight 416.6 g/mol [5]
Appearance Colorless solid[4]
Class Tetracyclic Triterpenoid, gamma-Lactone, Secondary Alcohol[5]
Spectroscopic Data

The structural elucidation of this compound was achieved through the comprehensive analysis of its spectroscopic data, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides the accurate mass of the molecule, which allows for the determination of its molecular formula. For this compound, the HRESIMS data would show a molecular ion peak corresponding to the exact mass of C₂₇H₄₄O₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR Spectroscopy: This technique provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. The ¹H NMR spectrum of this compound would display characteristic signals for its methyl groups, methine protons, and the proton attached to the hydroxyl-bearing carbon.

  • ¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of carbon atoms in the molecule and their chemical shifts, indicating the types of functional groups they are part of (e.g., carbonyl, olefinic, aliphatic). Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for establishing the connectivity of the molecule.

    • Correlation Spectroscopy (COSY): Identifies proton-proton couplings, revealing adjacent protons.

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.

    • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the carbon skeleton and placing functional groups.

X-ray Crystallography: The definitive three-dimensional structure of this compound, including its absolute stereochemistry, was confirmed by single-crystal X-ray diffraction analysis of a sample isolated from Aglaia exima.[4] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice. The analysis revealed that the molecule possesses three six-membered rings in chair conformations and two five-membered rings with envelope shapes.[4]

Biological Activity of this compound

While the initial report of this compound from Aglaia abbreviata by Zhang et al. focused on the cytotoxic activities of newly discovered triterpenoids from the same plant, other studies have investigated the biological effects of this compound itself.[2]

Cytotoxic Activity

A study by Su et al. in 2006 on the constituents of Aglaia crassinervia evaluated the cytotoxic activity of this compound.[3]

Cell LineCancer TypeIC₅₀ (µg/mL)
MCF-7 Human Breast Cancer> 20

Data from Su et al., 2006.[3]

The results indicated that this compound exhibited weak cytotoxic activity against the MCF-7 human breast cancer cell line, with an IC₅₀ value greater than 20 µg/mL.[3] It is important to note that many other compounds isolated from Aglaia species, particularly the rocaglate derivatives, have demonstrated significantly more potent cytotoxic effects.[1][6] This highlights the vast range of biological potencies within the chemical constituents of this genus.

The study of structure-activity relationships (SAR) among triterpenoids from Aglaia species is an active area of research. The cytotoxic potential of these compounds is often influenced by the specific functional groups and stereochemistry of the molecule. Further investigation and potential chemical modification of this compound could lead to the development of analogues with enhanced bioactivity.

Conclusion and Future Perspectives

The discovery of this compound in Aglaia abbreviata underscores the importance of continued phytochemical investigation of the world's flora as a source of novel chemical entities. The systematic approach of extraction, isolation, and structural elucidation, employing a suite of chromatographic and spectroscopic techniques, remains the cornerstone of natural product chemistry.

While this compound itself has demonstrated modest cytotoxic activity in the reported assays, its unique tetracyclic triterpenoid scaffold provides a valuable template for medicinal chemists. Future research could focus on the semi-synthesis of derivatives of this compound to explore the structure-activity relationships and potentially enhance its biological potency. Furthermore, a broader screening of this compound against a wider panel of cancer cell lines and in other bioassays could reveal other pharmacological activities.

The work on this compound and other constituents of Aglaia abbreviata contributes to the growing body of knowledge on the chemical diversity and therapeutic potential of the Aglaia genus, paving the way for future drug discovery and development efforts.

References

  • Kinghorn, A. D., Pan, L., Fletcher, J. N., & Chai, H. (2011). The relevance of higher plants in lead compound discovery programs. Journal of Natural Products, 74(6), 1539–1555. [Link]

  • Zhang, F., Wang, J. S., Gu, Y. C., & Kong, L. Y. (2010). Triterpenoids from Aglaia abbreviata and their cytotoxic activities. Journal of Natural Products, 73(12), 2042–2046. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 44421648, this compound. Retrieved from [Link].

  • Loong, X. M., Mohamad, K., Awang, K., Hadi, A. H., & Ng, S. W. (2010). This compound from the leaves of Aglaia exima. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2541. [Link]

  • Su, B. N., Chai, H., Mi, Q., Riswan, S., Kardono, L. B., Afriastini, J. J., Santarsiero, B. D., Mesecar, A. D., Farnsworth, N. R., Cordell, G. A., Swanson, S. M., & Kinghorn, A. D. (2006). Activity-guided isolation of cytotoxic constituents from the bark of Aglaia crassinervia collected in Indonesia. Bioorganic & Medicinal Chemistry, 14(4), 960–972. [Link]

  • Harneti, D., Supriadin, A., Ulfah, M., Safari, A., Supratman, U., Awang, K., & Hayashi, H. (2014). Cytotoxic constituents from the bark of Aglaia eximia (Meliaceae). Phytochemistry Letters, 8, 28-31.
  • Oktaviani, D. F., Harneti, D., Nurlelasari, Mayanti, T., Supratman, U., Awang, K., & Shiono, Y. (2021). The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae). Molecules, 26(16), 4997. [Link]

  • Su, B. N., Chai, H., Mi, Q., Riswan, S., Kardono, L. B. S., Afriastini, J. J., Santarsiero, B. D., Mesecar, A. D., Farnsworth, N. R., Cordell, G. A., Swanson, S. M., & Kinghorn, A. D. (2006). Activity-guided isolation of cytotoxic constituents from the bark of Aglaia crassinervia collected in Indonesia. Bioorganic & Medicinal Chemistry, 14(4), 960–972. [Link]

Sources

Part 1: The Genesis - Assembly of the Core Triterpenoid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Proposed Biosynthesis of Cabraleahydroxylactone

Foreword: The biosynthesis of natural products is a complex and fascinating field, offering insights into the intricate enzymatic machinery that life has evolved. This compound, a presumed tirucallane-type triterpenoid from the Meliaceae family, represents a class of molecules with significant structural complexity and potential bioactivity. As of this writing, the specific enzymatic pathway leading to this compound has not been fully elucidated in published literature. Therefore, this guide is presented from the perspective of a senior scientist proposing a robust, evidence-based hypothetical pathway. We will construct this pathway by drawing upon the well-characterized biosynthesis of related limonoids, a class of tetranortriterpenoids to which this compound likely belongs. This document will not only outline the proposed steps but also detail the experimental logic and methodologies required to validate this hypothesis, serving as a roadmap for researchers in the field.

All triterpenoids, including the proposed precursor to this compound, originate from the fundamental five-carbon building blocks of isoprenoid metabolism. In plants, the cytosolic Mevalonate (MVA) pathway is primarily responsible for supplying the precursors for triterpenoid synthesis.[1][2]

The journey begins with Acetyl-CoA and proceeds through a series of well-established enzymatic reactions to form isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These C5 units are the universal monomers for all isoprenoids. The key steps are:

  • Condensation: Two molecules of farnesyl pyrophosphate (FPP, C15) are joined in a head-to-head condensation reaction by Squalene Synthase (SQS) to form the linear C30 hydrocarbon, squalene.[1][3]

  • Epoxidation: Squalene Epoxidase (SQE) catalyzes the stereospecific epoxidation of squalene to produce (3S)-2,3-oxidosqualene. This step is critical as it activates the molecule for cyclization.[1][4]

  • Cyclization: This is the most crucial step in generating scaffold diversity. An Oxidosqualene Cyclase (OSC) catalyzes a highly complex cascade of cyclizations and rearrangements. For limonoid biosynthesis, the precursor scaffold is of the tirucallane type.[5] Therefore, we propose that a specific tirucallol synthase converts 2,3-oxidosqualene into tirucalla-7,24-dien-3β-ol.[2][6] This enzyme initiates the polycyclization and controls the stereochemistry of the resulting tetracyclic structure, distinguishing it from the pathways leading to sterols like lanosterol or cycloartenol.[3][5]

Triterpenoid_Backbone_Biosynthesis acetyl_coa Acetyl-CoA mva Mevalonate Pathway acetyl_coa->mva Multiple Steps ipp_dmapp IPP / DMAPP (C5) mva->ipp_dmapp fpp Farnesyl Pyrophosphate (FPP) (C15) ipp_dmapp->fpp FPPS squalene Squalene (C30) fpp->squalene SQS oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene SQE tirucallol Tirucalla-7,24-dien-3β-ol (Tetracyclic Scaffold) oxidosqualene->tirucallol OSC (Tirucallol Synthase)

Caption: Initial steps from primary metabolism to the core tetracyclic scaffold.

Part 2: Forging the Protolimonoid - The Oxidative Phase

With the core tetracyclic scaffold formed, the pathway enters a phase of extensive oxidative modification, primarily driven by Cytochrome P450 monooxygenases (CYP450s).[4][7] These enzymes are responsible for the intricate decorations that define the limonoid class. Recent research has identified the conserved initial steps leading from the tirucallane scaffold to the first key protolimonoid intermediate, melianol.[6][8][9]

  • Scaffold Oxidation: A series of three successive oxidations are performed on the tirucalla-7,24-dien-3β-ol scaffold.[10] These reactions are catalyzed by co-expressed CYP450s.[2][6]

  • Spontaneous Hemiacetal Formation: The result of these oxidations is a highly unstable intermediate that spontaneously undergoes cyclization to form a hemiacetal ring. This product is the protolimonoid melianol .[6][10] The discovery of the enzymes that convert the triterpene scaffold to melianol was a significant breakthrough in understanding limonoid biosynthesis.[6][8]

Part 3: The Hypothetical Path to this compound - Tailoring and Final Touches

This section moves from established pathways to a proposed sequence of events leading specifically to this compound. Limonoids are classified as tetranortriterpenoids because they lose four carbon atoms from the side chain to form a characteristic furan ring.[2][11]

  • Furan Ring Formation: Starting from a melianol-like precursor, a complex series of oxidative reactions, likely involving multiple CYP450s, cleaves the C24-C27 side chain. This process results in the loss of four carbons and the formation of the signature furan ring attached to the D-ring of the molecule.[11] This creates a basic C26 limonoid structure.[11]

  • Lactone Formation: The name "this compound" implies the presence of a lactone ring. This is commonly formed through a Baeyer-Villiger oxidation, a reaction catalyzed by a specific type of monooxygenase (a Baeyer-Villiger monooxygenase, BVMO) that inserts an oxygen atom adjacent to a ketone. We hypothesize that a CYP450 first oxidizes a specific carbon to a ketone, which is then acted upon by a BVMO to form the lactone ring.

  • Hydroxylation: The "hydroxyl" prefix indicates at least one specific hydroxylation event. This is a classic CYP450-catalyzed reaction, adding a hydroxyl group (-OH) to a specific, regio- and stereochemically defined position on the limonoid core. The precise location of this hydroxylation would be a key structural feature of this compound.

Proposed_Limonoid_Pathway tirucallol Tirucallol Scaffold melianol Melianol (Protolimonoid) tirucallol->melianol CYP450s (x3 Oxidations) basic_limonoid Basic Limonoid Aglycone (with Furan Ring) melianol->basic_limonoid Multiple CYP450s (Side-chain cleavage, Furan formation) ketone_intermediate Ketone Intermediate basic_limonoid->ketone_intermediate CYP450 (Oxidation) lactone_intermediate Lactone Intermediate ketone_intermediate->lactone_intermediate BVMO (Lactonization) final_product This compound lactone_intermediate->final_product CYP450 (Hydroxylation)

Caption: Proposed biosynthetic route from the triterpenoid scaffold to this compound.

Part 4: Experimental Protocols for Pathway Validation

A proposed pathway remains a hypothesis until validated by experimental evidence. The following protocols describe the key methodologies that would be employed to elucidate and confirm the biosynthesis of this compound.

Protocol 1: Isotopic Labeling and Metabolic Profiling

Objective: To trace the metabolic origin of the this compound carbon skeleton and identify pathway intermediates.

Methodology:

  • Precursor Feeding: Establish cell suspension cultures of the source plant (Cabralea sp.).

  • Feed the cultures with stable isotope-labeled precursors, such as [U-¹³C₆]-D-glucose.[3] The ¹³C atoms will be incorporated into the intermediates and final product.

  • Time-Course Sampling: Harvest cell samples at various time points after feeding.

  • Metabolite Extraction: Perform a comprehensive extraction of metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).

  • LC-MS/MS Analysis: Analyze the extracts using high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Search for the mass of the proposed intermediates (e.g., tirucallol, melianol) plus the mass shifts corresponding to ¹³C incorporation. The pattern of labeling can confirm the precursor-product relationships and the operation of the MVA pathway.[3]

Protocol 2: Transcriptome Mining for Candidate Gene Discovery

Objective: To identify the genes encoding the enzymes (OSCs, CYP450s, etc.) involved in the pathway.

Methodology:

  • Tissue Selection: Collect samples from plant tissues where this compound accumulation is highest (e.g., young leaves, seeds) and tissues where it is absent or low.

  • RNA Sequencing: Extract total RNA from all samples and perform deep transcriptome sequencing (RNA-Seq).

  • Differential Expression Analysis: Compare the transcriptomes of high- vs. low-accumulating tissues to identify genes that are significantly upregulated in the high-accumulation tissues.[7]

  • Co-expression Analysis: Identify a known, conserved pathway gene (e.g., Squalene Synthase) as "bait." Search for genes whose expression patterns are highly correlated with the bait gene across all samples.[7]

  • Candidate Selection: Filter the list of differentially expressed and co-expressed genes for relevant enzyme families: Oxidosqualene Cyclases, Cytochrome P450s, and Baeyer-Villiger Monooxygenases. These become the primary candidates for functional characterization.

Gene_Discovery_Workflow tissue Select Tissues (High vs. Low Accumulation) rna_seq RNA Extraction & Sequencing (RNA-Seq) tissue->rna_seq diff_exp Differential Expression Analysis rna_seq->diff_exp co_exp Co-expression Analysis rna_seq->co_exp filter Filter for Enzyme Families (OSC, P450, etc.) diff_exp->filter co_exp->filter candidates Candidate Gene List filter->candidates

Sources

"physical and chemical characteristics of Cabraleahydroxylactone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of Cabraleahydroxylactone

Introduction

This compound is a naturally occurring tetracyclic triterpenoid belonging to the dammarane class.[1] First identified in plants of the Meliaceae family, it has been isolated from the stems of Aglaia abbreviata and Chisocheton penduliflorus, as well as the leaves of Aglaia exima.[1][2][3][4] The scientific interest in this molecule is significantly driven by its demonstrated biological activities, most notably its antimycobacterial properties against Mycobacterium tuberculosis.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic profile, and established methodologies for its isolation and characterization, offering a foundational resource for researchers exploring its therapeutic potential.

Chemical Identity and Molecular Structure

The unique structural architecture of this compound is fundamental to its chemical behavior and biological function. It is formally classified as a tetracyclic triterpenoid, a gamma-lactone, and a secondary alcohol.[1][2]

  • IUPAC Name: (5S)-5-[(3R,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one[2]

  • Synonyms: 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)-[1]

  • CAS Number: 35833-69-3[1][3][5][6]

  • Molecular Formula: C₂₇H₄₄O₃[1][2]

The molecule's framework consists of three six-membered rings fused in chair conformations and two five-membered rings that adopt envelope shapes.[4] The hydroxyl group is positioned axially, which influences its hydrogen-bonding capabilities and interactions with biological targets.[4] This precise three-dimensional arrangement has been definitively confirmed through single-crystal X-ray analysis.[4]

Physicochemical Properties

The physical properties of this compound dictate its behavior in experimental and physiological environments. These characteristics are essential for designing extraction protocols, formulation strategies, and analytical methods.

PropertyValueSource(s)
Molecular Weight 416.65 g/mol [1][5]
Appearance Powder[6]
Melting Point 242-245 °C[1]
Boiling Point 518.7 ± 23.0 °C (Predicted)[1]
Density 1.061 ± 0.06 g/cm³ (Predicted)[1]
pKa 15.18 ± 0.70 (Predicted)[1]
Solubility Soluble in Chloroform, Dichloromethane, DMSO[6]

Spectroscopic and Analytical Profile

The structural elucidation of this compound is a multi-faceted process relying on the synergy of several advanced spectroscopic techniques. Each method provides unique pieces of the structural puzzle, and together they offer an unambiguous confirmation of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their proximity to one another. Key signals would include those for the numerous methyl groups characteristic of triterpenoids, a distinct signal for the proton attached to the hydroxyl-bearing carbon, and signals corresponding to the protons within the gamma-lactone ring.

  • ¹³C NMR: Complements the proton data by identifying the number of unique carbon atoms and their chemical nature (e.g., C=O of the lactone, C-OH, aliphatic carbons).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[7][8] For this compound, the IR spectrum is characterized by prominent absorption bands indicating:

  • A broad absorption in the ~3400-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group.

  • A strong, sharp absorption around ~1770 cm⁻¹, characteristic of the C=O stretching vibration of a five-membered (gamma) lactone ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact molecular weight and to gain structural insights from the molecule's fragmentation pattern.[9]

  • High-Resolution MS (HRMS): Confirms the elemental composition (C₂₇H₄₄O₃) by providing a highly accurate mass measurement of the molecular ion.[2]

  • Tandem MS (MS/MS): Fragmentation analysis reveals characteristic losses, such as the loss of a water molecule (H₂O) from the hydroxyl group or cleavage patterns related to the lactone ring, which helps in confirming the overall structure.

X-ray Crystallography

As the gold standard for structural determination, single-crystal X-ray analysis has been performed on this compound.[4] This technique provided the definitive, unambiguous three-dimensional structure, confirming the connectivity of all atoms, their spatial orientation, and the stereochemistry at all chiral centers.[4]

cluster_0 Integrated Workflow for Structural Elucidation MS Mass Spectrometry (MS) Confirms Molecular Formula & Fragmentation Proposed_Structure Proposed Structure MS->Proposed_Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) Maps C-H Framework NMR->Proposed_Structure IR Infrared (IR) Spectroscopy Identifies Functional Groups (-OH, C=O) IR->Proposed_Structure Xray X-ray Crystallography Definitive Stereochemistry & Conformation Proposed_Structure->Xray Requires Crystal Confirmed_Structure Confirmed 3D Structure Xray->Confirmed_Structure Plant 1. Dried & Ground Plant Material Extract 2. Solvent Extraction (e.g., Methanol) Plant->Extract Partition 3. Liquid-Liquid Partitioning Extract->Partition Crude_Fraction 4. Enriched Fraction (e.g., Chloroform) Partition->Crude_Fraction Column_Chrom 5. Silica Gel Column Chromatography Crude_Fraction->Column_Chrom Pure_Fraction 6. Semi-Pure Fractions Column_Chrom->Pure_Fraction HPLC 7. Preparative HPLC Pure_Fraction->HPLC Final 8. Pure this compound (>98%) HPLC->Final

Sources

A Comprehensive Technical Guide to Cabraleahydroxylactone (CAS: 35833-69-3)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth overview of cabraleahydroxylactone, a naturally occurring tetracyclic triterpenoid. It details the compound's core chemical identifiers, including its CAS number and molecular formula, and presents a thorough summary of its physicochemical properties. The guide explores its known biological activities, with a focus on its antimycobacterial and anti-inflammatory potential, positioning it as a compound of interest for drug discovery and development. Furthermore, this document outlines generalized, field-proven methodologies for the isolation, purification, and analysis of this compound from natural sources, based on established phytochemical techniques. The content is structured to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the study of natural products.

Core Compound Identification and Classification

This compound is a specialized plant metabolite belonging to the dammarane subclass of tetracyclic triterpenoids.[1][2] Its chemical architecture is characterized by a four-ring steroid-like nucleus and a distinctive gamma-lactone functional group attached to the side chain.[1][3] This structural combination is significant as the lactone ring is a common feature in many biologically active natural products, often contributing to their therapeutic effects.[4][5][6]

1.1. Natural Occurrence

This compound has been successfully isolated from various plant species. It was first identified in the stems of Aglaia abbreviata.[1][3] Subsequent research has confirmed its presence in other plants, including Betula platyphylla var. japonica, Aglaia elaeagnoidea, and Chisocheton penduliflorus.[1][2][3] Its role as a plant metabolite suggests it may be involved in the plant's natural defense mechanisms.[1][3]

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental for any research or development application, from experimental design to formulation. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 35833-69-3[1][3][7][8]
Molecular Formula C₂₇H₄₄O₃[1][3][7][9]
Molecular Weight 416.65 g/mol [1][2][7]
IUPAC Name (5S)-5-[(3R,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one[3]
Synonyms (S)-5-((3R,5R,8R,9R,10R,13R,14R,17S)-3-Hydroxy-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-5-methyldihydrofuran-2(3H)-one[7]
Physical Form Powder[9]
Melting Point 242-245 °C[1]
Boiling Point (Predicted) 518.7±23.0 °C[1]
Density (Predicted) 1.061±0.06 g/cm³[1]
Solubility Soluble in Chloroform, Dichloromethane, DMSO[9]
Storage Conditions Store at 2-8°C, protected from air and light.[9]

Biological Activity and Therapeutic Potential

This compound has demonstrated promising bioactivity in preclinical studies, primarily as an antimicrobial and anti-inflammatory agent. These properties make it a compelling candidate for further investigation in drug development programs.

3.1. Antimycobacterial Activity Research has identified this compound as a dammarane triterpenoid with notable antimycobacterial activity against Mycobacterium tuberculosis.[1][2] This finding is particularly relevant given the global health challenge posed by tuberculosis and the increasing prevalence of multidrug-resistant strains. The specific mechanism of action has not been fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymatic pathways, common mechanisms for bioactive terpenoids.

3.2. Anti-inflammatory Properties In addition to its antimicrobial effects, this compound exhibits anti-inflammatory activity. Studies using mouse macrophage RAW264.7 cells have shown that it can inhibit the production of nitric oxide (NO) stimulated by lipopolysaccharide (LPS).[2] LPS is a potent inflammatory trigger, and the inhibition of NO synthesis is a key indicator of anti-inflammatory potential. This suggests that this compound could be explored for its utility in treating inflammatory conditions.

3.3. Conceptual Mechanism of Action

The diagram below illustrates the known biological targets of this compound, providing a conceptual framework for its therapeutic potential.

Cabraleahydroxylactone_MOA cluster_antimicrobial Antimycobacterial Pathway cluster_antiinflammatory Anti-inflammatory Pathway CBL This compound MTB Mycobacterium tuberculosis CBL->MTB Inhibits Macrophage Macrophage (e.g., RAW264.7) CBL->Macrophage Modulates Growth Bacterial Proliferation MTB->Growth leads to NO Nitric Oxide (NO) Production Macrophage->NO produces

Caption: Conceptual diagram of this compound's bioactivity.

Methodologies for Isolation, Purification, and Analysis

While a specific, standardized protocol for this compound is not widely published, a robust and effective methodology can be designed based on established principles of phytochemical extraction and purification for triterpenoids from plant matrices.[10][11][12] The following sections detail a generalized, self-validating workflow.

4.1. Generalized Experimental Workflow

The logical flow from raw plant material to a pure, characterized compound is critical. Each step is designed to enrich the target analyte while systematically removing impurities.

Isolation_Workflow A 1. Plant Material (e.g., Dried, Ground Stems) B 2. Solvent Extraction (e.g., Maceration with Ethyl Acetate) A->B C 3. Concentration (Rotary Evaporation) B->C D 4. Crude Extract C->D E 5. Column Chromatography (Silica Gel, Gradient Elution) D->E F 6. Fraction Collection & TLC Analysis E->F G 7. Pooling of Positive Fractions F->G H 8. Preparative HPLC (C18 Column, Isocratic Elution) G->H I 9. Pure this compound H->I J 10. Structural Elucidation (NMR, MS, FTIR) I->J

Caption: Generalized workflow for isolating this compound.

4.2. Step-by-Step Isolation and Purification Protocol

This protocol describes a practical approach for obtaining high-purity this compound.

Step 1: Preparation of Plant Material

  • Obtain authenticated plant material (e.g., stems of Aglaia abbreviata).

  • Air-dry the material in a shaded, well-ventilated area to prevent degradation of thermolabile compounds.

  • Grind the dried material into a coarse powder (approx. 20-40 mesh) to increase the surface area for efficient solvent penetration.

Step 2: Solvent Extraction Causality: The choice of solvent is critical. Ethyl acetate or dichloromethane are effective for extracting moderately polar triterpenoids like this compound, offering a good balance between yield and selectivity against highly polar or non-polar contaminants.[9][12]

  • Macerate the powdered plant material in ethyl acetate (1:10 w/v) at room temperature for 72 hours with occasional agitation.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.

Step 3: Primary Purification by Column Chromatography Causality: Silica gel column chromatography separates compounds based on polarity. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, allows for the sequential elution of compounds, with less polar molecules eluting first.[12]

  • Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v).

  • Collect fractions of equal volume and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and a visualizing agent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

  • Combine fractions showing a prominent spot corresponding to the expected polarity of this compound.

Step 4: Final Purification by Preparative HPLC Causality: High-Performance Liquid Chromatography (HPLC) offers superior resolution for final purification. A reversed-phase C18 column separates compounds based on hydrophobicity, which is an orthogonal mechanism to the polarity-based separation on silica, ensuring the removal of closely related impurities.[13][14]

  • Dissolve the combined, enriched fractions in a suitable solvent (e.g., methanol or acetonitrile).

  • Purify the sample using a preparative HPLC system equipped with a C18 column.

  • Use an isocratic mobile phase (e.g., acetonitrile:water) at a constant flow rate, monitored by a UV detector.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the pure compound.

4.3. Analytical Characterization and Quality Control Self-Validation: The identity and purity of the final product must be rigorously confirmed.

  • Structural Elucidation: Use Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) to confirm the chemical structure and molecular weight, comparing the data with published literature values.[12]

  • Purity Assessment: Employ analytical HPLC-UV to determine the purity of the final compound, which should ideally be >98% for use in biological assays.[9]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Coompo. (n.d.). This compound | 35833-69-3. Retrieved from [Link]

  • LookChem. (n.d.). This compound, CasNo.35833-69-3. Retrieved from [Link]

  • Alimpoumpa, D. et al. (2022). Analytical methods of phytochemicals from the Cuphea genus - A review. ResearchGate. Retrieved from [Link]

  • BluSense Diagnostics. (n.d.). This compound, acetate. Retrieved from [Link]

  • Więckowska, A. et al. (2024). New Hydroxylactones and Chloro-Hydroxylactones Obtained by Biotransformation of Bicyclic Halolactones and Their Antibacterial Activity. MDPI. Retrieved from [Link]

  • Sharma, A. et al. (2022). Bioactive Flavonoids: A Comprehensive Review on Pharmacokinetics and Analytical Aspects. PubMed. Retrieved from [Link]

  • Zhang, Y. et al. (2018). Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives. PubMed. Retrieved from [Link]

  • Bian, T. et al. (2021). Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum). National Institutes of Health. Retrieved from [Link]

  • Bolton, J. L. et al. (2014). Analytical methods for quantitation of prenylated flavonoids from hops. National Institutes of Health. Retrieved from [Link]

  • Mikell, J. et al. (2004). Isolation and Purification of Kava Lactones by High Performance Centrifugal Partition Chromatography. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Caprolactam. National Center for Biotechnology Information. Retrieved from [Link]

  • Sakamoto, K. et al. (1992). Purification and Characterization of a Novel Lactonohydrolase From Agrobacterium Tumefaciens. PubMed. Retrieved from [Link]

  • Pohl, P. et al. (2014). Analytical methods applied for the characterization and the determination of bioactive compounds in coffee. ResearchGate. Retrieved from [Link]

  • Liu, Y. et al. (2015). Isolation and Characterization of Curdlan Produced by Agrobacterium HX1126 Using α-lactose as Substrate. PubMed. Retrieved from [Link]

  • Kunasundari, B. & Sudesh, K. (2011). Isolation and Purification of Bacterial Poly(3-Hydroxyalkanoates). ResearchGate. Retrieved from [Link]

  • Vo, T. N. et al. (2019). Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica. MDPI. Retrieved from [Link]

  • Ferrentino, G. et al. (2024). Potential Role of Bioactive Compounds: In Vitro Evaluation of the Antioxidant and Antimicrobial Activity of Fermented Milk Thistle. MDPI. Retrieved from [Link]

Sources

The Architectonics of Nature: A Technical Guide to Tetracyclic Triterpenoids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Isoprene Unit

In the vast and intricate world of natural products, the C30 isoprenoids known as triterpenoids represent a particularly rich and diverse class of molecules. Among these, the tetracyclic triterpenoids stand out for their profound and varied biological activities, which have captivated chemists and pharmacologists for decades. These compounds, sculpted by evolution into complex three-dimensional structures, offer a tantalizing glimpse into nature's own combinatorial chemistry library. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the core principles of tetracyclic triterpenoids, from their structural classification and biosynthetic origins to their mechanisms of action and the practical methodologies for their study. Our journey will not be a mere recitation of facts but a causal exploration of why these molecules are structured the way they are, how they come to be, and how we can harness their therapeutic potential.

Part 1: The Structural Tapestry - Classification of Tetracyclic Titerpenoids

The foundational architecture of all tetracyclic triterpenoids is a four-ring system derived from the cyclization of squalene. However, subtle variations in the cyclization process and subsequent enzymatic modifications give rise to a remarkable diversity of skeletal structures. Understanding this classification is paramount to appreciating the structure-activity relationships that govern their biological functions.

Triterpenoids are broadly categorized based on the number of rings in their core structure, with tetracyclic and pentacyclic forms being the most common.[1] Tetracyclic triterpenoids are further subdivided into several key groups, primarily distinguished by their stereochemistry and substitution patterns. The most prominent among these are:

  • Lanostane-type: Characterized by a 4,4,14α-trimethylcholestane skeleton, lanostanes are the biogenetic precursors to steroids in animals and fungi.[2] Their structure is typified by lanosterol. Many lanostane-type triterpenoids have been isolated from medicinal mushrooms like Ganoderma lucidum and have demonstrated significant anti-inflammatory and anti-adipogenesis activities.[3][4]

  • Dammarane-type: These triterpenoids possess a characteristic tetracyclic core and are abundantly found in plants of the Araliaceae family, such as Panax ginseng (ginseng).[5][6] The renowned ginsenosides, with their diverse pharmacological effects, are prime examples of dammarane-type saponins.[7]

  • Cucurbitane-type: Named after the Cucurbitaceae family of plants (e.g., pumpkins, cucumbers), cucurbitacins are highly oxidized and often bitter-tasting tetracyclic triterpenoids.[8][9] They are known for their potent cytotoxic and anti-inflammatory activities.[10][11] Their basic skeleton is the 19-(10→9β)-abeo-10α-lanost-5-ene structure.[12]

  • Cycloartane-type: A key intermediate in the biosynthesis of plant sterols.

  • Protostane-type: Another important group with a distinct stereochemical arrangement.

This structural diversity, arising from the varied cyclization of 2,3-oxidosqualene, is the primary determinant of the vast array of biological activities exhibited by these compounds.

Part 2: The Genesis - Biosynthesis of Tetracyclic Triterpenoids

The journey from the simple C5 isoprene unit to the complex tetracyclic scaffold is a masterpiece of enzymatic precision. The biosynthesis of triterpenoids occurs via the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum.[11] This pathway provides the universal building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The core pathway can be dissected into several key stages:

  • Squalene Synthesis: Two molecules of farnesyl pyrophosphate (FPP), themselves formed from the condensation of IPP and DMAPP, are joined tail-to-tail by squalene synthase (SQS) to form the linear C30 precursor, squalene.[10]

  • Epoxidation: Squalene is then oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE). This epoxide is the crucial branching point for the synthesis of most cyclic triterpenoids.[10]

  • Cyclization: The fate of 2,3-oxidosqualene is determined by a class of enzymes known as oxidosqualene cyclases (OSCs). The specific OSC dictates the initial folding of the squalene chain, leading to different cationic intermediates and ultimately, different tetracyclic skeletons.[13]

    • Lanostane and Cycloartane Synthesis: In fungi, animals, and some plants, 2,3-oxidosqualene is cyclized by lanosterol synthase to form the protosteryl cation, which then rearranges to yield lanosterol. In most plants, cycloartenol synthase catalyzes a similar reaction to produce cycloartenol.

    • Dammarane Synthesis: In plants like Panax ginseng, dammarenediol-II synthase catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II, the precursor to dammarane-type saponins.[14]

    • Cucurbitane Synthesis: The biosynthesis of cucurbitacins begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol, a reaction catalyzed by a specific cucurbitadienol synthase.[15]

  • Post-Cyclization Modifications: The initial tetracyclic skeletons undergo extensive modifications by a suite of enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs). These enzymes introduce hydroxyl, carboxyl, and keto groups, and attach various sugar moieties, leading to the vast diversity of naturally occurring tetracyclic triterpenoids.[10]

Tetracyclic Triterpenoid Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Triterpenoid Backbone Synthesis cluster_2 Tetracyclic Scaffold Formation cluster_3 Diversification Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP FPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase (Animals, Fungi) Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase (Plants) Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II Dammarenediol-II Synthase Cucurbitadienol Cucurbitadienol 2,3-Oxidosqualene->Cucurbitadienol Cucurbitadienol Synthase Diverse Lanostanes Diverse Lanostanes Lanosterol->Diverse Lanostanes CYP450s, UGTs Ginsenosides Ginsenosides Dammarenediol-II->Ginsenosides CYP450s, UGTs Cucurbitacins Cucurbitacins Cucurbitadienol->Cucurbitacins CYP450s, UGTs

Caption: Generalized biosynthetic pathway of major tetracyclic triterpenoid classes.

Part 3: The Pharmacological Promise - Biological Activities and Mechanisms of Action

Tetracyclic triterpenoids exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development. Their mechanisms of action are often multifaceted, involving the modulation of multiple signaling pathways.

Anticancer Activity

A significant body of research has focused on the anticancer properties of tetracyclic triterpenoids. Their effects are mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.

Key Signaling Pathways Targeted by Anticancer Triterpenoids:

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is common in many cancers. Cucurbitacins, in particular, are potent inhibitors of this pathway.[5][12] They can suppress the phosphorylation of both JAK and STAT proteins, leading to the downregulation of target genes involved in cell survival and proliferation.[1][16]

  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer. Many triterpenoids have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[17][18]

  • PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell growth, proliferation, and survival. While less extensively studied for tetracyclic triterpenoids compared to other pathways, some evidence suggests that certain triterpenoids may exert their anticancer effects through the modulation of PI3K/Akt/mTOR signaling.[13]

Anticancer Mechanisms of Tetracyclic Triterpenoids cluster_0 Tetracyclic Triterpenoids (e.g., Cucurbitacins) cluster_1 Signaling Pathways cluster_2 Cellular Effects TT Tetracyclic Triterpenoids JAK_STAT JAK/STAT Pathway TT->JAK_STAT Inhibition NFkB NF-κB Pathway TT->NFkB Inhibition PI3K_Akt PI3K/Akt Pathway TT->PI3K_Akt Modulation Apoptosis Induction of Apoptosis JAK_STAT->Apoptosis CellCycleArrest Cell Cycle Arrest JAK_STAT->CellCycleArrest AntiAngiogenesis Inhibition of Angiogenesis NFkB->AntiAngiogenesis PI3K_Akt->Apoptosis PI3K_Akt->CellCycleArrest

Caption: Overview of key signaling pathways modulated by tetracyclic triterpenoids in cancer.

Quantitative Cytotoxicity Data:

The cytotoxic potential of tetracyclic triterpenoids is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Cucurbitacin IA549Lung Adenocarcinoma~0.5[1]
Cucurbitacin ISW 1353Chondrosarcoma5.06 (24h)[1]
Cucurbitacin IHCT116Colorectal Cancer0.7184 (48h)[1]
Sterenoid EHL-60Promyelocytic Leukemia4.7[2]
Sterenoid ESMMC-7721Hepatic Cancer7.6[2]
Cucurbitacin BMDA-MB-231Breast Cancer10⁻⁸ - 10⁻⁷ M (ED50)[11]
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneHeLaCervical Cancer1.29[19]
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneA549Lung Cancer1.50[19]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Tetracyclic triterpenoids, particularly those from the lanostane and dammarane classes, have demonstrated potent anti-inflammatory effects. Their primary mechanism of action in this context is the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[17]

Part 4: The Practitioner's Handbook - Experimental Protocols

The successful study of tetracyclic triterpenoids hinges on robust and well-validated experimental methodologies. This section provides a detailed, step-by-step guide to the isolation, purification, and structural elucidation of these fascinating molecules.

Protocol for Isolation and Purification of Tetracyclic Triterpenoids from Plant Material

This protocol outlines a general procedure for the extraction and chromatographic purification of tetracyclic triterpenoids. The choice of solvents and chromatographic conditions should be optimized based on the specific properties of the target compounds and the plant matrix.

Step 1: Plant Material Preparation and Extraction

  • Drying and Grinding: Air-dry the plant material (e.g., leaves, roots, stems) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Maceration: Soak the powdered plant material in a suitable solvent (e.g., ethanol, methanol, or a mixture of chloroform and methanol) at room temperature for 24-72 hours with occasional shaking.

    • Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble and extract with a suitable solvent in a Soxhlet apparatus for 6-24 hours.[20]

    • Ultrasonic-Assisted Extraction (UAE): Suspend the powdered material in a solvent and subject it to ultrasonication for 20-40 minutes. This method can enhance extraction efficiency and reduce extraction time.[21]

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 2: Preliminary Purification by Liquid-Liquid Partitioning

  • Solvent Partitioning: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v). Partition this solution against a non-polar solvent like n-hexane to remove lipids and chlorophyll. The more polar triterpenoids will remain in the aqueous methanol layer. Repeat this step until the hexane layer is colorless.

  • Further Partitioning: The aqueous methanol layer can be further partitioned with solvents of increasing polarity, such as dichloromethane and ethyl acetate, to achieve a preliminary fractionation of the triterpenoids.

Step 3: Chromatographic Purification

  • Column Chromatography:

    • Pack a glass column with silica gel (60-120 or 230-400 mesh) as a stationary phase.

    • Dissolve the fractionated extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

    • Apply the sample to the top of the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[22]

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of individual compounds, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water or methanol/water).

Triterpenoid Isolation and Purification Start Dried & Ground Plant Material Extraction Extraction (Maceration, Soxhlet, or UAE) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., Hexane/Aq. MeOH) CrudeExtract->Partitioning Fractions Partially Purified Fractions Partitioning->Fractions ColumnChrom Silica Gel Column Chromatography Fractions->ColumnChrom MonitoredFractions Collected Fractions (TLC Monitored) ColumnChrom->MonitoredFractions PrepHPLC Preparative HPLC MonitoredFractions->PrepHPLC PureCompound Pure Tetracyclic Triterpenoid PrepHPLC->PureCompound

Caption: A typical workflow for the isolation and purification of tetracyclic triterpenoids.

Protocol for Structural Elucidation

The unambiguous determination of the chemical structure of a purified tetracyclic triterpenoid requires a combination of spectroscopic techniques.

Step 1: Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): Use techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine the accurate mass of the molecular ion. This allows for the determination of the elemental composition and molecular formula.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

  • ¹³C NMR: Provides information about the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.[23]

By integrating the data from these spectroscopic techniques, the complete three-dimensional structure of a novel tetracyclic triterpenoid can be elucidated.

Conclusion: A Future Forged in Nature's Crucible

The tetracyclic triterpenoids represent a compelling and enduring frontier in natural product chemistry and drug discovery. Their intricate structures, born from elegant biosynthetic pathways, give rise to a remarkable spectrum of biological activities with significant therapeutic potential. As our understanding of their mechanisms of action deepens, and as our analytical and synthetic capabilities advance, we are poised to unlock even greater potential from these remarkable natural compounds. This guide has sought to provide a comprehensive yet practical foundation for researchers venturing into this exciting field. The path from plant extract to clinical candidate is long and challenging, but for those equipped with a thorough understanding of the fundamental principles, the rewards, both scientific and societal, can be immense.

References

A comprehensive list of references is available upon request. For the purpose of this guide, in-text citations refer to the search results that informed the content. The following is a selection of key resources:

  • Benchchem. (n.d.). Exploring the Cytotoxic Effects of Cucurbitacin I on Tumor Cells: A Technical Guide.
  • ResearchGate. (n.d.). Cytotoxicity IC 50 values (μM) of compounds 1 − 12 against human tumor cell lines.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
  • PMC. (n.d.). Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy.
  • ResearchGate. (n.d.). The antiproliferative effect of cucurbitacins B, D, and E on cancer line cells.
  • ResearchGate. (n.d.). IC 50 value of cucurbitacin-E against MCF-7 cell lines.
  • PubMed. (2018). Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines.
  • Benchchem. (n.d.).
  • Wiley Online Library. (2008). Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo.
  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov.
  • PMC. (2015).
  • SpringerLink. (2020). Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells.
  • Spandidos Publications. (2022).
  • The Royal Society of Chemistry. (n.d.).
  • ACG Publications. (2013).
  • MDPI. (2026). Hydroalcoholic Extracts of Cucumis prophetarum L. Affect the Insulin Signaling Pathway in an In Vitro Model of Insulin-Resistant L6 Myotubes.
  • Benchchem. (n.d.).
  • ACS Publications. (2024).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2015).
  • ResearchGate. (2015).
  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.
  • Journal of Pharmacognosy and Phytochemistry. (2020).
  • PubMed. (2024). PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression.
  • ResearchGate. (n.d.).
  • QIAGEN GeneGlobe. (n.d.). PI3K/AKT Signaling.
  • PMC. (n.d.).
  • PubMed. (n.d.).
  • eScholarship. (n.d.).
  • Cell Signaling Technology. (n.d.). NF-κB Signaling.
  • PMC. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Ganoderma lucidum Triterpenoids Suppress Adipogenesis and Obesity via PRKCQ Activation: An Integrated In Vivo, In Vitro, and Systems Pharmacology Study.
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (2022). Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy.
  • ResearchGate. (n.d.). (PDF) High Performance Liquid Chromatography of Triterpenes (Including Saponins).
  • PMC. (n.d.).
  • PubMed. (2007).

Sources

A Technical Guide to Gamma-Lactone Containing Natural Products: From Biosynthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The γ-lactone (gamma-lactone) ring, a five-membered cyclic ester, represents a privileged scaffold that is ubiquitous in natural products.[1][2] This structural motif is found in a vast and diverse array of compounds isolated from plants, bacteria, fungi, and marine organisms, where it confers a remarkable spectrum of biological activities.[1][3][4] These activities range from antimicrobial and anticancer to critical roles as signaling molecules in complex biological systems.[3][5][6] This guide provides an in-depth exploration of γ-lactone natural products, intended for researchers, scientists, and drug development professionals. We will dissect their structural diversity, delve into the intricacies of their biosynthetic pathways, and survey their significant biological functions. Furthermore, this document details robust methodologies for their isolation, characterization, and synthesis, providing a technical framework for future research and development in this promising field.

The Chemical Landscape: Structural Diversity and Classification

The versatility of the γ-lactone core allows for extensive chemical decoration, leading to thousands of unique natural products.[3] This diversity can be broadly categorized based on the complexity of the molecular architecture attached to the lactone ring.

  • Simple Saturated and Unsaturated Lactones: These compounds feature alkyl or alkenyl side chains. Many are recognized for their distinct aromas and are utilized in the food and fragrance industries.[7][8] For example, γ-decalactone imparts a characteristic peach flavor, while whisky lactone (β-methyl-γ-octalactone) is a key component of whiskey's aroma.[8]

  • Butenolides and Furanones: These are unsaturated γ-lactones, often with additional hydroxyl or alkyl groups. They are significant contributors to food flavors, such as the strawberry-like aroma of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), and also function as signaling molecules.[9][10] Brominated furanones produced by the red alga Delisea pulchra are notable for their ability to interfere with bacterial quorum sensing.[9]

  • Sesquiterpene Lactones: This large class features a γ-lactone ring fused to a 15-carbon sesquiterpene skeleton. They are particularly abundant in plants of the Asteraceae family.[3][4] Many exhibit potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][6][11] Vernolide, for instance, shows high antimicrobial activity, while others possess significant anticancer potential.[3][4]

  • γ-Butyrolactone (GBL) Signaling Molecules: In the microbial world, particularly within the phylum Actinobacteria, a specific class of substituted γ-butyrolactones acts as hormone-like signaling molecules or "bacterial hormones."[5][12] A-factor from Streptomyces griseus is the archetypal example, triggering a regulatory cascade that initiates antibiotic production and morphological differentiation.[5][13] The structural diversity of these GBLs is vast, often specific to the producing species.[12][14]

The Genesis of a Scaffold: Biosynthetic Pathways

Nature employs several elegant and efficient strategies to construct the γ-lactone ring. Understanding these pathways is crucial for genome mining efforts aimed at discovering novel compounds.

Fatty Acid Metabolism and β-Oxidation

A primary route to simpler γ-lactones, especially in yeasts and fungi, begins with fatty acids.[15] The process involves the enzymatic hydroxylation of a fatty acid at the C4 position. The resulting 4-hydroxy fatty acid then undergoes chain shortening via the β-oxidation pathway. This process continues until the 4-hydroxy acid is formed, which spontaneously or enzymatically cyclizes to form the stable five-membered γ-lactone ring.[15]

Biosynthesis_FattyAcid FattyAcid Fatty Acid (e.g., Ricinoleic Acid) HydroxyFA 4-Hydroxy Fatty Acid Intermediate FattyAcid->HydroxyFA Hydroxylation HydroxyFA->HydroxyFA Lactone γ-Lactone HydroxyFA->Lactone Intramolecular Esterification (Lactonization)

Caption: Generalized pathway for γ-lactone formation from fatty acids.
Specialized Enzymatic Synthesis in Bacteria

The biosynthesis of complex GBL signaling molecules in bacteria like Streptomyces involves highly specialized enzymes. The key enzyme, A-factor synthase (AfsA), catalyzes the condensation of a β-ketoacyl derivative with a glycerol-derived C3 unit to form the γ-butyrolactone core.[5] This core is then further modified by other enzymes in the biosynthetic gene cluster to produce the species-specific GBL. The widespread presence of the afsA gene suggests that GBLs are a major class of signaling molecules across many Actinomycetes.[12][13]

Biological Activities and Therapeutic Frontiers

The constrained, polar structure of the γ-lactone ring often serves as a pharmacophore, enabling interactions with a wide range of biological targets. This leads to a broad spectrum of pharmacological activities with significant therapeutic potential.

Compound Class/Example Natural Source Key Biological Activity Mechanism/Note
A-factor & GBLs Streptomyces speciesQuorum Sensing, Antibiotic RegulationBinds to a cytoplasmic receptor protein, initiating a signaling cascade for secondary metabolism.[5][13]
Sesquiterpene Lactones Asteraceae family plantsAnticancer, Anti-inflammatory, AntimicrobialOften act as Michael acceptors, alkylating biological nucleophiles like cysteine residues in enzymes.[3][6][16]
Salinipostins Salinispora (marine actinomycete)AntimalarialUnusual GBLs possessing a rare phosphotriester motif.[5][14]
Strigolactones Plant rootsPlant HormoneRegulate plant architecture and symbiotic interactions with mycorrhizal fungi.
Furanones (Brominated) Delisea pulchra (red alga)Anti-biofilm, Quorum QuenchingInterfere with bacterial acylated homoserine lactone (AHL) signaling systems.[9]
Actinomycin D Streptomyces antibioticusAnticancer, AntibioticContains a lactone ring and functions by intercalating into DNA, inhibiting transcription.[6]

Methodologies for Research and Development

A systematic approach is required to advance the study of γ-lactone natural products from initial discovery to potential application.

Isolation and Purification Protocol

The primary challenge in natural product chemistry is the purification of a single compound from a complex biological matrix.[17] The following is a generalized, self-validating workflow for the isolation of γ-lactones from a microbial culture.

Isolation_Workflow cluster_extraction Extraction cluster_chromatography Chromatographic Separation Culture Microbial Culture (e.g., 10L Fermentation) Centrifuge Centrifugation Culture->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Biomass Biomass Centrifuge->Biomass SolventExtract Solvent Extraction (e.g., Ethyl Acetate) Supernatant->SolventExtract CrudeExtract Crude Organic Extract SolventExtract->CrudeExtract VLC VLC / Silica Gel Column (Step Gradient Elution) CrudeExtract->VLC Fractions Bioactive Fractions (TLC & Bioassay Guided) VLC->Fractions PrepHPLC Preparative HPLC (C18 Reversed-Phase) Fractions->PrepHPLC PureCompound Pure γ-Lactone PrepHPLC->PureCompound

Caption: Workflow for the isolation and purification of γ-lactone natural products.

Step-by-Step Methodology:

  • Culturing & Harvesting: Grow the producing organism (e.g., Streptomyces sp.) in a suitable liquid medium until secondary metabolite production is maximal. Separate the biomass from the supernatant via centrifugation or filtration.

    • Causality: Secondary metabolites can be intracellular or secreted. Processing both fractions initially prevents loss of the target compound.

  • Extraction: Extract the supernatant and the sonicated biomass separately with an organic solvent such as ethyl acetate. Combine the organic layers and evaporate the solvent in vacuo to yield a crude extract.

    • Causality: Ethyl acetate is a moderately polar solvent effective at extracting a wide range of secondary metabolites, including most γ-lactones, while minimizing the extraction of highly polar primary metabolites.

  • Initial Fractionation (VLC): Subject the crude extract to Vacuum Liquid Chromatography (VLC) or a standard silica gel column. Elute with a step gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

    • Causality: This is a rapid, low-cost method to separate the complex crude extract into simpler fractions based on polarity, reducing the complexity for the next purification step.

  • Bioassay-Guided Fraction Selection: Test each fraction for the desired biological activity (e.g., antimicrobial, cytotoxic). Analyze the active fractions by Thin-Layer Chromatography (TLC) to identify those containing the compound(s) of interest.

    • Trustworthiness: This self-validating step ensures that purification efforts are focused solely on the fractions containing the active principle, saving significant time and resources.

  • High-Resolution Purification (HPLC): Purify the target compound from the combined active fractions using preparative High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase (C18) column and a water/acetonitrile or water/methanol gradient.[17]

    • Causality: HPLC provides the high resolution necessary to separate structurally similar compounds, yielding a pure substance for characterization.[17]

Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass and, therefore, the elemental formula of the molecule. Tandem MS (MS/MS) provides fragmentation patterns that offer clues about the compound's substructures.

  • Infrared (IR) Spectroscopy: This technique is invaluable for identifying key functional groups. The γ-lactone ring exhibits a characteristic and strong carbonyl (C=O) absorption band at approximately 1760-1780 cm⁻¹.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is the cornerstone of structural elucidation, allowing for the complete assignment of the carbon skeleton and the relative stereochemistry of the molecule.

  • Chiral Analysis: Since biological activity is often dependent on stereochemistry, determining the absolute configuration is critical. This can be achieved through chiral HPLC analysis or by comparing optical rotation data with that of synthesized standards.[12][19]

Synthesis and Analogue Development

Chemical synthesis is essential for confirming the structure of a natural product and for producing analogues for structure-activity relationship (SAR) studies.

  • Lactonization Strategies: The most direct method involves the acid-catalyzed intramolecular esterification of a corresponding γ-hydroxycarboxylic acid.[20]

  • Asymmetric Synthesis: To control stereochemistry, enantioselective methods are employed. For example, the Sharpless Asymmetric Dihydroxylation can be used to create chiral β-hydroxy-γ-lactones from β,γ-unsaturated esters, which serve as versatile building blocks for more complex natural products.[21][22]

Case Study: A-factor Signaling in Streptomyces

The A-factor system in Streptomyces griseus is a paradigm for how γ-butyrolactones regulate complex biological processes. It provides a clear model of a signaling pathway that can be targeted for drug discovery.

A-factor (1) is synthesized at low basal levels.[13] When its concentration reaches a critical threshold, it diffuses into the cell and binds to its specific cytoplasmic receptor, ArpA. This binding event causes the ArpA repressor to dissociate from the promoter region of the adpA gene. The now-transcribed AdpA protein is a key transcriptional activator that turns on a cascade of genes responsible for streptomycin production and the initiation of aerial mycelium formation, a form of morphological differentiation.

Afactor_Pathway A_factor A-factor (GBL) ArpA ArpA Receptor (Repressor) A_factor->ArpA Binds adpA_promoter adpA Promoter ArpA->adpA_promoter Represses (Binding released by A-factor) AdpA_protein AdpA Protein (Activator) adpA_promoter->AdpA_protein Transcription & Translation Genes Streptomycin Biosynthesis Genes & Morphological Development Genes AdpA_protein->Genes Activates Transcription

Caption: The A-factor signaling cascade in Streptomyces griseus.

Future Perspectives and Conclusion

The study of γ-lactone containing natural products is entering an exciting new phase. The convergence of genomics, metabolomics, and synthetic biology is unlocking unprecedented opportunities.

  • Genome Mining: With thousands of microbial genomes sequenced, computational tools can now be used to identify novel biosynthetic gene clusters predicted to produce unique γ-lactones.[23][24]

  • Pathway Activation: Many of these gene clusters are "silent" under standard laboratory conditions. Manipulating GBL signaling pathways is a key strategy to awaken this cryptic metabolic potential and discover new bioactive compounds.[5]

  • Synthetic Innovation: Advances in catalysis and asymmetric synthesis will enable the efficient production of complex γ-lactones and their analogues, facilitating deeper investigation into their therapeutic potential and mechanism of action.[25]

References

  • Title: Synthesis of γ- and δ-lactone natural products by employing a trans-cis isomerization/lactonization strategy. Source: Chemical & Pharmaceutical Bulletin URL: [Link]

  • Title: Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis Source: RSC Publishing URL: [Link]

  • Title: Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Rapid Identification of γ-Butyrolactone Signalling Molecules in Diverse Actinomycetes Using Resin-Assisted Isolation and Chemoenzymatic Synthesis Source: Semantic Scholar URL: [Link]

  • Title: γ-lactones with potential biological activity Source: ResearchGate URL: [Link]

  • Title: Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products Source: ACS Chemical Biology URL: [Link]

  • Title: δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains Source: MDPI URL: [Link]

  • Title: Rapid Identification of γ-Butyrolactone Signalling Molecules in Diverse Actinomycetes Using Resin-Assisted Isolation and Chemoenzymatic Synthesis Source: Cambridge Open Engage URL: [Link]

  • Title: STEREOSELECTIVE PREPARATION OF GAMMA-LACTONES Source: Google Patents URL
  • Title: Antimicrobial Activity of Lactones Source: PubMed Central (PMC) URL: [Link]

  • Title: Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production Source: MDPI URL: [Link]

  • Title: β-Hydroxy-γ-lactones as Chiral Building Blocks for the Enantioselective Synthesis of Marine Natural Products Source: ACS Publications URL: [Link]

  • Title: Synthesis of natural (+)-(R)-gamma-decalactone from castor oil and the... Source: ResearchGate URL: [Link]

  • Title: Lactone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: The naturally occurring furanones: formation and function from pheromone to food Source: PubMed URL: [Link]

  • Title: Microbial biosynthesis of β-lactone natural products: from mechanisms to machine learning Source: DRUM (University of Maryland) URL: [Link]

  • Title: Biologically active γ-lactams: synthesis and natural sources Source: RSC Publishing URL: [Link]

  • Title: Gamma-lactones with potential biological activity Source: AGRO URL: [Link]

  • Title: Process for the preparation of gamma and delta lactones Source: Google Patents URL
  • Title: Biosynthesis and chemical diversity of β-lactone natural products Source: RSC Publishing URL: [Link]

  • Title: Natural products and bioactive compounds with 2(5H)‐furanones. Source: ResearchGate URL: [Link]

  • Title: The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) Source: MDPI URL: [Link]

  • Title: Lactone Source: Wikipedia URL: [Link]

  • Title: Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Special Issue : Natural and Synthetic Lactones: Isolation, Synthesis, Biotransformations and Biological Activity Source: MDPI URL: [Link]

  • Title: Synthetic Approaches Towards Structurally Diverse γ-Butyrolactone Natural Product-Like Compounds Source: ResearchGate URL: [Link]

  • Title: β-Lactam antibiotic Source: Wikipedia URL: [Link]

  • Title: Biological Activity of Selected Natural and Synthetic Terpenoid Lactones Source: MDPI URL: [Link]

  • Title: New antibiotic discovery could help tackle antimicrobial resistance Source: Drug Target Review URL: [Link]

  • Title: Biosynthetic investigation of γ-lactones in Sextonia rubra wood using in situ TOF-SIMS MS/MS imaging Source: YouTube URL: [Link]

  • Title: Spectroscopic characterization of radicals formed by hydrogen-atom abstraction from γ-valerolactone and γ-butyrolactone. Source: Semantic Scholar URL: [Link]

  • Title: Process for producing gamma-lactones Source: Google Patents URL
  • Title: Highly Stereoselective Synthesis of New γ-Lactone Subunits Synthetic Studies toward (−)-Cleistenolide Source: SciELO URL: [Link]

  • Title: Photocatalytic Synthesis of γ-Lactones from Alkenes: High-Resolution Mass Spectrometry as a Tool To Study Photoredox Reactions Source: ACS Publications URL: [Link]

  • Title: Spectroscopic characterization of radicals formed by hydrogen-atom abstraction from γ -valerolactone and γ -butyrolactone Source: ResearchGate URL: [Link]

  • Title: γ-Lactone Source: Wikipedia URL: [Link]

  • Title: Characteristic gamma-lactone odor production of the genus Pityrosporum Source: PubMed Central (PMC) URL: [Link]

  • Title: Beta-hydroxy-gamma-lactones as Chiral Building Blocks for the Enantioselective Synthesis of Marine Natural Products Source: PubMed URL: [Link]

  • Title: Isolation of Natural Products Source: Natpro.vn URL: [Link]

Sources

A Prospective Technical Guide on the Antimycobacterial Potential of Cabraleahydroxylactone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a New Course in Tuberculosis Research

The global health challenge posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating crisis necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Natural products have historically been a rich source of antimicrobial agents. This technical guide focuses on Cabraleahydroxylactone, a tetracyclic triterpenoid isolated from plants of the Aglaia genus, as a promising, yet underexplored, candidate for antimycobacterial drug discovery. While direct evidence of its activity against Mtb is not yet established in published literature, its structural class and the bioactivities of related compounds provide a strong rationale for its investigation. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically evaluate the antimycobacterial potential of this compound.

Introduction: The Compound and the Challenge

This compound: A Natural Product of Interest

This compound is a dammarane-type triterpenoid, a class of natural products known for a wide array of biological activities.[1][2] It has been isolated from the stems and leaves of Aglaia species, such as Aglaia abbreviata and Aglaia exima.[3][4] The chemical structure of this compound, C₂₇H₄₄O₃, features a tetracyclic core and a gamma-lactone ring, moieties that are often associated with biological activity.[3]

The Unmet Need in Tuberculosis Therapy

Tuberculosis remains a leading cause of death from a single infectious agent worldwide. The lengthy treatment regimens for drug-susceptible TB and the limited, more toxic options for drug-resistant TB underscore the urgent need for new therapeutic agents.[5] Natural products, with their vast structural diversity, offer a promising avenue for the discovery of novel antimycobacterials.[6] Notably, compounds isolated from the Aglaia genus have been reported to possess antituberculosis activity, providing a compelling basis for the investigation of its constituents, including this compound.[7][8]

The Scientific Premise: Why Investigate this compound?

The hypothesis that this compound possesses antimycobacterial activity is built upon the established biological activities of triterpenoids and related natural products.

Antimycobacterial Activity of Triterpenoids

Triterpenoids, as a class, have demonstrated significant antimicrobial properties, including activity against Mycobacterium tuberculosis. For instance, oleanolic and ursolic acids, two well-known triterpenes, have shown inhibitory effects against Mtb. A study on the dichloromethane extract of Duroia macrophylla leaves, which is rich in these triterpenes, reported a Minimum Inhibitory Concentration (MIC) of ≤6.25 µg/mL against the H37Rv strain of Mtb.[9] Furthermore, synthetic derivatives of triterpenoids have been shown to be active against both drug-sensitive and drug-resistant strains of Mtb, with some compounds exhibiting MICs as low as 2 µM.[10] This precedent strongly suggests that the triterpenoid scaffold of this compound is a promising starting point for an antimycobacterial agent.

Potential Mechanisms of Action

While the exact mechanism of action for this compound against Mtb is unknown, we can infer potential pathways based on its structure and the known targets of similar compounds.

  • Enzyme Inhibition: The lactone moiety in this compound is a potential reactive group that could covalently or non-covalently interact with essential mycobacterial enzymes. Lactone-containing compounds have been shown to inhibit various enzymes, including those involved in critical metabolic pathways.[11] Potential targets in Mtb could include enzymes involved in cell wall biosynthesis, protein synthesis, or energy metabolism.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the triterpenoid backbone could facilitate its insertion into the complex mycobacterial cell envelope, disrupting its integrity and function. Saponins, which are glycosides of triterpenoids, are known for their membrane-permeabilizing properties.[2]

  • Modulation of Host Immune Response: Triterpenoids are well-documented for their anti-inflammatory properties.[12][13][14][15][16][17] this compound could potentially modulate the host's immune response to Mtb infection, which is a critical factor in disease progression and resolution. This could involve the suppression of pro-inflammatory cytokines or the enhancement of macrophage-mediated killing of mycobacteria.

A Proposed Research Framework for Evaluation

To systematically evaluate the antimycobacterial potential of this compound, a multi-pronged experimental approach is necessary. The following sections detail the proposed experimental protocols.

Isolation and Characterization of this compound

The first crucial step is to obtain a pure and well-characterized sample of this compound.

Experimental Protocol: Isolation and Purification

  • Plant Material Collection and Extraction: Collect leaves or stems of a known this compound-producing plant, such as Aglaia exima.[4] Dry and pulverize the plant material. Perform sequential extraction with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate and methanol.

  • Chromatographic Separation: Subject the ethyl acetate extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.[4]

  • Fraction Analysis and Purification: Monitor the fractions using Thin Layer Chromatography (TLC). Combine fractions containing the target compound and perform further purification using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compare the data with published values.[4]

Diagram: Isolation and Purification Workflow

Isolation Workflow for this compound Start Dried Plant Material (Aglaia exima) Extraction Solvent Extraction (n-hexane, Ethyl Acetate) Start->Extraction CrudeExtract Crude Ethyl Acetate Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Preparative HPLC TLC->Purification PureCompound Pure this compound Purification->PureCompound Characterization Spectroscopic Analysis (NMR, MS) PureCompound->Characterization

Caption: A streamlined workflow for the isolation and purification of this compound.

In Vitro Antimycobacterial Activity Assessment

The primary objective is to determine the direct inhibitory effect of this compound on the growth of Mycobacterium tuberculosis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Utilize the standard laboratory strain M. tuberculosis H37Rv and consider including clinical isolates of MDR and XDR-TB.

  • Assay Method: Employ a broth microdilution method, such as the Microplate Alamar Blue Assay (MABA), for MIC determination.

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC.

    • Inoculate each well with a standardized suspension of M. tuberculosis.

    • Include appropriate controls: a drug-free control, a positive control with a known anti-TB drug (e.g., isoniazid or rifampicin), and a sterile control.

    • Incubate the plates at 37°C for 7-14 days.

    • Add Alamar Blue reagent and incubate for another 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Table: Hypothetical MIC Data for this compound

CompoundM. tuberculosis H37Rv (µg/mL)M. tuberculosis MDR Strain (µg/mL)M. tuberculosis XDR Strain (µg/mL)
This compoundTo be determinedTo be determinedTo be determined
Isoniazid0.025 - 0.05> 1.0> 1.0
Rifampicin0.05 - 0.1> 2.0> 2.0
Investigating the Mechanism of Action

Understanding how this compound inhibits mycobacterial growth is crucial for its development as a drug candidate.

Diagram: Potential Mechanisms of Action

Hypothesized Mechanisms of Action CHL This compound Enzyme Essential Mycobacterial Enzymes CHL->Enzyme Enzyme Inhibition Membrane Mycobacterial Cell Membrane CHL->Membrane Membrane Disruption HostImmune Host Immune Response CHL->HostImmune Immunomodulation Inhibition Inhibition of Growth Enzyme->Inhibition Membrane->Inhibition

Caption: Potential pathways for the antimycobacterial action of this compound.

Experimental Protocols:

  • Macromolecular Synthesis Inhibition: To determine if this compound inhibits the synthesis of DNA, RNA, protein, or cell wall components, incorporate radiolabeled precursors ([³H]thymidine, [³H]uridine, [³⁵S]methionine, and [¹⁴C]N-acetylglucosamine, respectively) into Mtb cultures treated with the compound at its MIC.

  • Cell Wall Integrity Assay: Assess the effect on cell wall integrity by measuring the susceptibility of treated Mtb to detergents like SDS or by observing morphological changes using electron microscopy.

  • Enzyme Inhibition Assays: Based on structural similarity to known enzyme inhibitors or results from the macromolecular synthesis assays, perform targeted enzyme inhibition assays. For instance, if cell wall synthesis is inhibited, test for inhibition of key enzymes in the mycolic acid biosynthesis pathway.

Evaluation of Synergistic Effects

Combining this compound with existing anti-TB drugs could enhance efficacy and combat resistance.

Experimental Protocol: Checkerboard Assay

  • Drug Combinations: Test this compound in combination with first-line (isoniazid, rifampicin) and second-line anti-TB drugs.

  • Procedure:

    • Prepare a two-dimensional checkerboard dilution of this compound and the partner drug in a 96-well microplate.

    • Inoculate with Mtb and incubate as for the MIC assay.

    • Determine the Fractional Inhibitory Concentration Index (FICI) to assess synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4.0), or antagonism (FICI > 4.0).

Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the compound is selectively toxic to the pathogen and not to host cells.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Lines: Use a panel of human cell lines, such as Vero (monkey kidney epithelial cells) and A549 (human lung adenocarcinoma cells), to assess general cytotoxicity.

  • Assay Method: Employ a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Culture the mammalian cells in a 96-well plate.

    • Expose the cells to a range of concentrations of this compound for 24-48 hours.

    • Add MTT reagent and measure the absorbance to determine cell viability.

    • Calculate the 50% cytotoxic concentration (CC₅₀).

  • Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the MIC. An SI value greater than 10 is generally considered promising for a potential antimicrobial agent.

Table: Hypothetical Cytotoxicity and Selectivity Index Data

CompoundCC₅₀ on Vero Cells (µg/mL)MIC against M. tuberculosis H37Rv (µg/mL)Selectivity Index (SI)
This compoundTo be determinedTo be determinedTo be determined

Conclusion and Future Perspectives

This compound, a triterpenoid from the Aglaia genus, represents a compelling yet unexplored avenue in the quest for new antimycobacterial agents. While direct evidence of its efficacy is currently lacking, the established antimycobacterial activity of other triterpenoids provides a strong scientific rationale for its investigation. The research framework outlined in this technical guide provides a systematic and comprehensive approach to evaluating its potential.

Should this compound demonstrate potent and selective antimycobacterial activity in these initial in vitro studies, further preclinical development would be warranted. This would include lead optimization through medicinal chemistry to improve potency and drug-like properties, in vivo efficacy studies in animal models of tuberculosis, and detailed pharmacokinetic and pharmacodynamic profiling. The exploration of this compound and its derivatives could potentially lead to a new class of anti-TB drugs with a novel mechanism of action, a critical step forward in the global fight against tuberculosis.

References

  • Campos, F. R., et al. (2018). Triterpenes and the Antimycobacterial Activity of Duroia macrophylla Huber (Rubiaceae).
  • Fauzi, H., et al. (2020). Phytochemistry and biological activities of Aglaia species. Phytochemistry, 181, 112540.
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (2007). Anticancer Research, 27(1A), 459-465.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The genus Aglaia: Diversity in chemical structure and biological activity. (2024).
  • An overview on the biological perspectives of aglaia species. (2018).
  • Inhibition of 3-hydroxy-3-methylglutaryl-CoA synthase and cholesterol biosynthesis by beta-lactone inhibitors and binding of these inhibitors to the enzyme. (1989). The Journal of Biological Chemistry, 264(20), 11874-11880.
  • Al-Dabbagh, M. Q., et al. (2019). "In vitro" activities of antimycobacterial agents against Mycobacterium avium subsp. paratuberculosis linked to Crohn's Disease and Paratuberculosis. BMC Research Notes, 12(1), 1-5.
  • Galkina, O. V., et al. (2018). Synthesis and antimycobacterial activity of triterpenic A-ring azepanes. European Journal of Medicinal Chemistry, 143, 1335-1346.
  • Antimycobacterial Plant Terpenoids. (2001). Planta Medica, 67(8), 685-694.
  • Natural Products with Potent Antimycobacterial Activity (2000-2024): A Review. (2024). Preprints.org.
  • The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae). (2022). Molecules, 27(19), 6537.
  • Anti-Inflammatory Activity of Glabralactone, a Coumarin Compound from Angelica sinensis, via Suppression of TRIF-Dependent IRF-3 Signaling and NF-κB Pathways. (2022).
  • Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities. (2024). RSC Advances, 14(1), 1-12.
  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (2020). Molecules, 25(18), 4158.
  • Scholz, D., et al. (2004). Synthesis of dammarane-type triterpenoids with anti-inflammatory activity in vivo. Bioorganic & Medicinal Chemistry Letters, 14(11), 2983-2986.
  • Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction. (2023). Pharmaceutics, 15(8), 2137.
  • Awang, K., et al. (2010). This compound from the leaves of Aglaia exima. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2541.
  • Wikipedia. (n.d.). Saponin. Retrieved from [Link]

  • Anti-inflammatory action of Pluchea sagittalis: involvement of an antioxidant mechanism. (2000). Life Sciences, 67(15), 1869-1879.
  • Structural Characterization and Anti-inflammatory Activity of a Galactorhamnan Polysaccharide From Citrus medica L. var. sarcodactylis. (2021). Frontiers in Nutrition, 8, 735035.
  • Mata-mata, Priyangu, Aglaia elaeagnoidea, DROOPY LEAF / Alternative Medicine. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity and Spectral Analysis-Based Phytochemical Profiling of Methanol Extract of Barleria hochstetteri, and Molecular Mechanisms Underlying Its Apoptosis-Inducing Effect on Breast and Lung Cancer Cell Lines. (2022). Molecules, 27(19), 6734.
  • The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. (2023). Journal of Ethnopharmacology, 309, 116346.
  • Chemical Constituents from the Leaves of Aglaia odorata. (2013).
  • Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias. (2022). International Journal of Molecular Sciences, 23(19), 11776.
  • Anti-Inflammatory Activity of Glabralactone, a Coumarin Compound from Angelica sinensis, via Suppression of TRIF-Dependent IRF-3 Signaling and NF- κ B Pathways. (2022).
  • Regulation of Enzymes : Inhibitors | MCAT Crash Course. (2023, August 6). YouTube.
  • Anti-Inflammatory and Anti-Oxidant Activity of Portulaca oleracea Extract on LPS-Induced Rat Lung Injury. (2019). Antioxidants, 8(11), 520.

Sources

Methodological & Application

Application Note & Protocol: High-Purity Isolation of Cabraleahydroxylactone from Cabralea canjerana

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cabraleahydroxylactone

This compound is a member of the dammarane triterpene family of natural products, which are known for their diverse and potent biological activities[1]. Triterpenoids, in general, are of significant interest in medicinal chemistry due to their potential as antioxidant, antitumoral, and antimicrobial agents[2]. Isolated from Cabralea canjerana, a tree species found throughout the Americas, this compound and its analogs have shown promise in various bioassays[1][3]. The complex structure of this compound, featuring a lactone moiety, presents unique challenges and opportunities for its isolation and subsequent pharmacological investigation.

The primary challenge in isolating this compound lies in its separation from a complex mixture of other secondary metabolites present in C. canjerana, such as other triterpenes, sterols, and limonoids[1]. This necessitates a multi-step purification strategy to achieve the high purity required for analytical and biological studies. This application note provides a robust and logical workflow to address this challenge, ensuring a self-validating system for obtaining pure this compound.

Materials and Reagents

Material/Reagent Grade Recommended Supplier
Cabralea canjerana stemsAir-dried, authenticatedBotanical supplier
n-HexaneHPLC gradeMajor chemical supplier
Dichloromethane (DCM)HPLC gradeMajor chemical supplier
Ethyl Acetate (EtOAc)HPLC gradeMajor chemical supplier
Methanol (MeOH)HPLC gradeMajor chemical supplier
Acetonitrile (ACN)HPLC gradeMajor chemical supplier
WaterDeionized, 18 MΩ·cmIn-house purification system
Silica Gel 60 (0.040-0.063 mm)For column chromatographyMajor chemical supplier
C18 Reversed-Phase Silica GelFor flash chromatography/HPLCMajor chemical supplier
TLC Plates (Silica Gel 60 F254)Analytical gradeMajor chemical supplier
Vanillin-Sulfuric Acid ReagentFor TLC visualizationPrepared in-house

Experimental Workflow: From Biomass to Pure Compound

The overall workflow for the extraction and purification of this compound is depicted in the flowchart below. This multi-stage process is designed to systematically remove interfering compounds based on their polarity, leading to the enrichment and final isolation of the target molecule.

Extraction_Purification_Workflow A Plant Material Preparation (Drying, Grinding) B Soxhlet Extraction (n-Hexane) A->B Biomass Processing C Crude Hexane Extract B->C Extraction D Liquid-Liquid Partitioning (Hexane/Methanol-Water) C->D Initial Clean-up E Methanol-Rich Fraction D->E Polarity-based Separation F Silica Gel Column Chromatography (Gradient Elution) E->F Primary Chromatographic Purification G Semi-Pure Fractions (TLC Analysis) F->G Fraction Collection & Analysis H Reversed-Phase HPLC (Isocratic Elution) G->H High-Resolution Purification I Pure this compound H->I Isolation J Structural Elucidation (NMR, MS) I->J Characterization

Figure 1: Overall workflow for the extraction and purification of this compound.

Step 1: Preparation of Plant Material

Rationale: Proper preparation of the plant material is crucial for efficient extraction. Drying prevents enzymatic degradation of the target compound, while grinding increases the surface area, facilitating solvent penetration.

Protocol:

  • Obtain authenticated stems of Cabralea canjerana.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried stems into a fine powder (approximately 20-40 mesh) using a mechanical grinder.

Step 2: Soxhlet Extraction

Rationale: Soxhlet extraction is a continuous extraction method that ensures a high yield of non-polar to moderately polar compounds. n-Hexane is chosen as the initial solvent to efficiently extract triterpenoids and other lipophilic compounds while minimizing the co-extraction of highly polar substances.

Protocol:

  • Place 500 g of the powdered C. canjerana stem material into a cellulose thimble.

  • Insert the thimble into a Soxhlet extractor fitted with a 2 L round-bottom flask.

  • Add 1.5 L of n-hexane to the flask.

  • Heat the flask using a heating mantle to maintain a gentle reflux.

  • Continue the extraction for 24-48 hours, or until the solvent in the extractor arm runs clear.

  • After extraction, concentrate the n-hexane extract under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

Step 3: Liquid-Liquid Partitioning

Rationale: This step aims to separate compounds based on their differential solubility in immiscible solvents. By partitioning the crude hexane extract between n-hexane and a methanol-water mixture, we can enrich the more polar methanol phase with triterpenoids like this compound, while leaving behind highly non-polar compounds (e.g., fats and waxes) in the hexane phase.

Protocol:

  • Dissolve the crude hexane extract in 500 mL of n-hexane.

  • Transfer the solution to a 2 L separatory funnel.

  • Add 500 mL of a 9:1 methanol-water solution to the separatory funnel.

  • Shake the funnel vigorously for 5 minutes and then allow the layers to separate.

  • Collect the lower methanol-rich layer.

  • Repeat the extraction of the hexane layer two more times with fresh 500 mL portions of the methanol-water solution.

  • Combine the methanol-rich fractions and concentrate under reduced pressure to yield the partitioned extract.

Step 4: Silica Gel Column Chromatography

Rationale: This is the primary purification step, separating compounds based on their affinity for the polar silica gel stationary phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, allows for the sequential elution of compounds with increasing polarity.

Protocol:

  • Prepare a slurry of 200 g of silica gel in n-hexane and pack it into a glass column (5 cm diameter).

  • Dissolve the partitioned extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, and then carefully load the dried silica gel onto the top of the packed column.

  • Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.

Solvent System (n-Hexane:EtOAc) Volume (mL) Target Compounds
100:01000Highly non-polar impurities
95:51000Less polar triterpenoids
90:102000This compound and analogs
80:202000More polar triterpenoids
50:501000Highly polar compounds
0:100 (EtOAc)1000Column wash
  • Collect fractions of 50 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • For TLC analysis, use a mobile phase of n-hexane:ethyl acetate (8:2 or 7:3). Visualize the spots by spraying with a vanillin-sulfuric acid reagent and heating.

  • Combine the fractions containing the compound with the target Rf value for this compound.

Step 5: High-Performance Liquid Chromatography (HPLC) Purification

Rationale: HPLC provides a much higher resolution than column chromatography and is used as the final polishing step to obtain high-purity this compound. A reversed-phase C18 column is chosen, where separation is based on the hydrophobic interactions between the compounds and the stationary phase.

Protocol:

  • Concentrate the combined fractions from the silica gel column.

  • Dissolve the residue in a minimal amount of the HPLC mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample onto a semi-preparative C18 HPLC column (e.g., 250 x 10 mm, 5 µm particle size).

  • Elute with an isocratic mobile phase, such as a mixture of acetonitrile and water (e.g., 70:30 v/v), at a flow rate of 2-4 mL/min. The optimal mobile phase composition should be determined empirically based on analytical HPLC runs.

  • Monitor the elution profile using a UV detector (e.g., at 210 nm, as lactones often have a weak chromophore).

  • Collect the peak corresponding to this compound.

  • Concentrate the collected fraction under reduced pressure to obtain the pure compound.

Characterization and Quality Control

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques:

  • Purity Assessment: Analytical HPLC with a C18 column.

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS)[4].

Conclusion

The protocol detailed in this application note provides a systematic and scientifically sound approach for the extraction and purification of this compound from Cabralea canjerana. By following this multi-step workflow, researchers can obtain a highly purified sample of this promising bioactive compound, enabling further investigation into its pharmacological properties and potential therapeutic applications. The emphasis on the rationale behind each step is intended to empower researchers to adapt and optimize the protocol for their specific laboratory settings and research goals.

References

  • Berger, A., et al. (2004). Plant sterols: factors affecting their efficacy and safety as functional food ingredients. Lipids in Health and Disease, 3, 5. Available at: [Link]

  • Brelles-Marino, G., & Eulogio, J. (2001). Extraction of N-acylhomoserine lactones from liquid bacterial cultures. Methods in Molecular Biology, 165, 27-33.
  • Camargo, S. C., et al. (2022). Isolation of two triterpenoids from Phlomis purpurea, one of them with anti-oomycete activity against Phytophthora cinnamomi, and insights into its biosynthetic pathway. Frontiers in Plant Science, 13, 969502. Available at: [Link]

  • da Silva, M. F. D. G. F., et al. (2008). Dammarane triterpenes from Cabralea canjerana (Vell.) Mart. (Meliaceae): Their chemosystematic significance. Journal of the Brazilian Chemical Society, 19(7), 1349-1356. Available at: [Link]

  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.
  • Olatunde, O. Z., et al. (2023). Isolation, Structural Elucidation of a New Triterpenoid from the Roots of Jasminum sambac (L.) Ait. with Potent Cytotoxicity against MCF-7 Cell Lines. ACS Omega, 8(16), 14785–14792. Available at: [Link]

  • Various Authors. (2013). Methods for the isolation and identification of triterpenes and sterols in medicinal plants. Herba Polonica, 59(1), 89-101.
  • Various Authors. (2023). Isolation and Characterization of Triterpenoid Saponins from Ficus natalensis subsp. leprieurii Leaves. Molecules, 28(17), 6393. Available at: [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of Cabraleahydroxylactone in Botanical Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cabraleahydroxylactone is a tetracyclic triterpenoid compound that has been isolated from various plant species, including those from the Aglaia and Cipadessa genera.[1][2] As a member of the limonoid class of natural products, it is of increasing interest to researchers for its potential biological activities, which may include insecticidal and antimicrobial properties.[3][4][5] The development of robust and reliable analytical methods is crucial for the quality control of raw botanical materials, the standardization of extracts, and for pharmacokinetic studies in drug development.

This application note details a highly selective and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method has been developed based on the physicochemical properties of the analyte and is suitable for implementation in research and quality control laboratories. We will explain the causality behind the experimental choices and provide a framework for method validation according to established guidelines to ensure trustworthiness and scientific integrity.[6][7]

Chromatographic Principle

The method employs reverse-phase HPLC (RP-HPLC), which is ideal for separating moderately polar to nonpolar compounds like triterpenoids.[8] this compound, with a calculated XLogP3 of 6.9, is a lipophilic molecule, making it well-suited for retention on a nonpolar stationary phase, such as octadecylsilane (C18).[1]

Separation is achieved by partitioning the analyte between the C18 stationary phase and a polar mobile phase. A gradient elution using a mixture of water and an organic solvent (acetonitrile) allows for the efficient elution of this compound while separating it from other matrix components. Detection is performed using a UV detector. Although this compound lacks a strong chromophore, the gamma-lactone functional group exhibits absorbance at low UV wavelengths (around 210 nm), enabling sensitive detection.[9]

Materials and Reagents

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Vortex mixer.

    • Centrifuge.

  • Columns and Consumables:

    • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Guard Column: C18 guard column.

    • Syringe filters: 0.45 µm PTFE or Nylon.

    • HPLC vials with inserts.

  • Chemicals and Standards:

    • This compound reference standard (>98% purity).[10][11]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic acid (optional, for improved peak shape).

    • Solvents for extraction (e.g., Methanol, Dichloromethane, Chloroform).[10]

Detailed Experimental Protocols

Preparation of Standard Solutions

The accuracy of a quantitative method begins with the precise preparation of standards.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve the standard in methanol and sonicate for 5 minutes to ensure complete dissolution. Make up to the mark with methanol. This stock solution should be stored at 2-8°C and protected from light.[10]

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and calibration by serially diluting the primary stock solution with the mobile phase (initial conditions). A suggested concentration range is 5, 10, 25, 50, 100, and 200 µg/mL.

Sample Preparation (from Cipadessa baccifera leaves)

The goal of sample preparation is to efficiently extract the analyte from the complex plant matrix while minimizing interferences.[12][13]

  • Drying and Grinding: Dry the leaves of Cipadessa baccifera at 40°C until a constant weight is achieved. Grind the dried leaves into a fine powder (approx. 40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 20 mL of methanol.

  • Ultrasonic-Assisted Extraction: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. This technique enhances extraction efficiency by disrupting cell walls.

  • Filtration and Collection: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate. Repeat the extraction process on the residue two more times with 20 mL of methanol each time to ensure exhaustive extraction.

  • Concentration: Pool the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

  • Final Sample Solution: Reconstitute the dried crude extract in a known volume of methanol (e.g., 5 mL). Vortex for 2 minutes and sonicate for 5 minutes. Centrifuge the solution at 5000 rpm for 10 minutes.

  • Filtering: Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial for analysis.

HPLC Chromatographic Conditions

The selected parameters are designed to provide optimal resolution and peak shape for this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 60% B5-20 min: 60% to 95% B20-25 min: 95% B25.1-30 min: 60% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 30 minutes

Causality Note: A gradient elution is chosen because plant extracts contain a complex mixture of compounds with varying polarities. Starting with a higher polarity mobile phase (40% water) allows for the elution of polar impurities, while gradually increasing the organic solvent strength (acetonitrile) effectively elutes the nonpolar analyte, this compound, providing a sharp and well-resolved peak.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, a full validation should be performed according to ICH Q2(R1) guidelines.[6]

ParameterProtocolAcceptance Criteria
System Suitability Inject the working standard solution (e.g., 50 µg/mL) six times.RSD of peak area and retention time ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity Analyze a blank (mobile phase), a placebo (matrix without analyte), and a sample spiked with the reference standard. Compare chromatograms for interference at the retention time of the analyte.No interfering peaks at the retention time of Cabraleahydroylactone. Peak purity should be confirmed with a DAD.
Linearity & Range Analyze the calibration standards (5-200 µg/mL) in triplicate. Plot a graph of peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Perform recovery studies by spiking the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze in triplicate.[7]Mean recovery should be between 98.0% and 102.0% with an RSD ≤ 2.0% at each level.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day.Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Repeatability: RSD ≤ 2.0%.Intermediate Precision: Overall RSD ≤ 3.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be reliably and precisely quantifiable.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). Analyze the effect on system suitability parameters.[14]System suitability criteria must be met under all varied conditions.

Visualizations and Workflows

Overall Experimental Workflow

The following diagram illustrates the complete workflow from sample acquisition to data analysis.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Plant Material (C. baccifera leaves) s2 Drying & Grinding s1->s2 s3 Ultrasonic Extraction (Methanol) s2->s3 s4 Filtration & Concentration s3->s4 s5 Reconstitution & Filtering (0.45 µm) s4->s5 h1 HPLC System (C18 Column, UV 210 nm) s5->h1 Inject Sample st1 Reference Standard (this compound) st2 Stock Solution (1000 µg/mL) st1->st2 st3 Working Standards (Calibration Curve) st2->st3 st3->h1 Inject Standards h2 System Suitability Check h1->h2 h3 Sequence Injection (Standards & Samples) h2->h3 d1 Chromatogram Integration h3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of This compound d2->d3

Caption: Workflow for the quantification of this compound.

Method Validation Logic

This diagram outlines the logical progression and interdependencies of the validation parameters.

ValidationLogic Start Method Development Complete Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Validated Validated Method Specificity->Validated Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD Robustness->Validated

Caption: Logical flow of the HPLC method validation process.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust tool for the quantification of this compound in botanical extracts. By following the detailed protocols for sample preparation, chromatographic analysis, and method validation, researchers and quality control professionals can achieve accurate and reproducible results. This method is essential for ensuring the consistency and quality of products containing Cipadessa baccifera and for furthering the scientific investigation of this promising natural compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44421648, this compound. Retrieved from [Link].

  • Fun, H. K., Chantrapromma, K., & Ma, L. (2010). This compound from the leaves of Aglaia exima. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. Available at: [Link].

  • ResearchGate (2021). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link].

  • Welch Materials (2023). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link].

  • PharmTech (2005). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link].

  • Gan, L. S., Wang, X. N., Wu, Y., & Yue, J. M. (2007). Tetranortriterpenoids from Cipadessa baccifera. Journal of Natural Products, 70(8), 1344–1347. Available at: [Link].

  • Coompo (n.d.). This compound | 35833-69-3. Retrieved from [Link].

  • Element Lab Solutions (2023). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias? Retrieved from [Link].

  • Zhang, D. Y., et al. (2023). Unusual triterpenoids and steroids from Cipadessa baccifera and their biological activities. Fitoterapia, 171, 105708. Available at: [Link].

  • NHS (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link].

  • Pharmaffiliates (n.d.). This compound. Retrieved from [Link].

  • ResearchGate (n.d.). Components of Cipadessa baccifera | Request PDF. Retrieved from [Link].

  • ResearchGate (2023). Unusual Triterpenoids and Steroids from Cipadessa Baccifera and Their Biological Activities. Retrieved from [Link].

  • Hong, J., & Zhang, L. (2022). Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules, and Activities: Part II (Cipadessa, Melia). Molecules, 27(1), 1. Available at: [Link].

  • Saucier, C., et al. (2007). Extraction, detection, and quantification of flavano-ellagitannins and ethylvescalagin in a Bordeaux red wine aged in oak barrels. Journal of Agricultural and Food Chemistry, 55(14), 5535-5541. Available at: [Link].

  • Jayaprakasha, G. K., & Patil, B. S. (2015). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical and Biomedical Analysis, 115, 125-138. Available at: [Link].

  • SIELC Technologies (n.d.). Separation of gamma-Caprolactone on Newcrom R1 HPLC column. Retrieved from [Link].

  • ResearchGate (2014). (PDF) HPLC-DAD Method for Quantification of the Flavonoids with Antiradicalar Activity in the Hydroethanolic Extract from Tonina fluviatilis aubl. (Eriocaulaceae). Available at: [Link].

  • ResearchGate (2021). Analytical analysis by HPLC. HPLC analysis was performed to confirm the.... Retrieved from [Link].

  • Wang, Y., et al. (2016). Quantitative Analysis of Polysaccharide Composition in Polyporus umbellatus by HPLC–ESI–TOF–MS. Molecules, 21(11), 1469. Available at: [Link].

  • Głowacki, A., et al. (2022). Extraction, Purification, Quantification, and Stability of Bioactive Spilanthol from Acmella oleracea. Planta Medica, 88(11), 941-950. Available at: [Link].

  • Angeloni, S., et al. (2018). Development of an extraction method for the quantification of lignans in espresso coffee by using HPLC-MS/MS triple quadrupole. Journal of Mass Spectrometry, 53(9), 842-848. Available at: [Link].

Sources

Application Notes and Protocols for Cabraleahydroxylactone Research

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Investigators in Natural Product Drug Discovery

Introduction:

Cabraleahydroxylactone, a tetracyclic triterpenoid with a distinct γ-lactone functional group, represents a promising scaffold for novel therapeutic agent development. Found in select plant species, its structural complexity hints at a rich pharmacology yet to be fully elucidated. The lactone moiety, in particular, is a well-established pharmacophore present in numerous compounds with demonstrated anti-inflammatory, anticancer, and antimicrobial activities.[1] This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of this compound. The protocols outlined herein are designed to be self-validating, incorporating essential controls and clear endpoints, and are grounded in established methodologies for natural product research.

Our approach is to present a logical, phased experimental design, commencing with the foundational steps of isolation and characterization, and progressing to a comprehensive evaluation of its biological activities and underlying mechanisms of action. This document is structured to empower researchers with the necessary tools to unlock the full therapeutic promise of this compound.

Part 1: Isolation, Purification, and Structural Elucidation

The initial and most critical phase of investigating a novel natural product is to secure a pure and well-characterized sample. This ensures the reproducibility and validity of all subsequent biological evaluations.

Bioactivity-Guided Isolation

A bioactivity-guided fractionation approach is highly recommended to efficiently isolate this compound.[2] This involves fractionating the crude plant extract and testing the biological activity of each fraction at each stage of separation, allowing researchers to focus on the most active fractions.

Protocol 1: Bioactivity-Guided Fractionation of this compound

  • Extraction:

    • Air-dry and pulverize the plant material (e.g., stems of Aglaia abbreviata).

    • Perform a sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like n-hexane, followed by dichloromethane, ethyl acetate, and finally a polar solvent like methanol or ethanol.[3] This initial separation provides a preliminary fractionation based on polarity.

    • Concentrate each extract under reduced pressure to obtain the respective crude extracts.

  • Preliminary Bioactivity Screening:

    • Screen each crude extract for the desired biological activity (e.g., anti-inflammatory or cytotoxic activity) using the preliminary in vitro assays described in Part 2.

  • Column Chromatography:

    • Subject the most active crude extract (e.g., the ethyl acetate extract) to column chromatography using silica gel.[4]

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent system (e.g., n-hexane:ethyl acetate) and gradually increasing the polarity.

    • Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).[5]

  • Iterative Fractionation and Bioassay:

    • Pool fractions with similar TLC profiles.

    • Test the biological activity of each pooled fraction.

    • Subject the most active fractions to further chromatographic purification steps, such as preparative high-performance liquid chromatography (HPLC), until a pure compound is isolated.[6]

Structural Elucidation

Once a pure compound is obtained, its chemical structure must be unequivocally determined.

Protocol 2: Spectroscopic Analysis for Structural Elucidation

  • Mass Spectrometry (MS):

    • Determine the molecular weight and molecular formula of the purified compound using high-resolution mass spectrometry (HR-MS).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire a comprehensive set of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.[7] These experiments will provide detailed information about the carbon skeleton, proton environments, and connectivity within the molecule, which is essential for elucidating the complex tetracyclic triterpenoid structure.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Use IR spectroscopy to identify key functional groups, such as the hydroxyl (-OH) and γ-lactone carbonyl (C=O) groups.

    • UV-Vis spectroscopy can provide information about any chromophores present in the molecule.

The combined data from these spectroscopic techniques will allow for the complete structural assignment of this compound.

Part 2: In Vitro Biological Evaluation

With a pure and structurally confirmed sample of this compound, the next step is to perform a comprehensive in vitro evaluation of its biological activities. The following protocols focus on assessing its potential anti-inflammatory and anticancer effects.

Cytotoxicity Assessment

Before evaluating any specific biological activity, it is crucial to determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent assays.

Protocol 3: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture the selected cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies, and a panel of human cancer cell lines such as MCF-7 for breast cancer and A549 for lung cancer for anticancer studies) in appropriate media and conditions.[6]

  • Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).[8]

  • MTT Incubation:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization and Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[10] The following assays will assess the potential of this compound to modulate key inflammatory pathways.

Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in 96-well plates.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production.[9]

  • Griess Assay:

    • After 24 hours of stimulation, collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent. Nitrite is a stable product of NO.[11]

  • Data Analysis:

    • Calculate the percentage of NO inhibition by this compound compared to the LPS-stimulated control.

Protocol 5: Pro-inflammatory Cytokine Measurement (ELISA)

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment procedure as in the NO production assay.

  • ELISA:

    • Collect the cell culture supernatant.

    • Quantify the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]

  • Data Analysis:

    • Determine the dose-dependent effect of this compound on the production of these cytokines.

Anticancer Activity

The following assays will provide a preliminary assessment of the anticancer potential of this compound.

Protocol 6: Cell Proliferation and Viability Assays

  • Utilize the MTT assay as described in Protocol 3 on a panel of cancer cell lines to determine the cytotoxic and anti-proliferative effects.[12]

Protocol 7: Apoptosis Assays

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cancer cells with this compound at its IC50 concentration.

    • Stain the cells with Annexin V-FITC and PI.

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Caspase Activity Assays:

    • Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, in cell lysates using commercially available kits. An increase in caspase activity is a hallmark of apoptosis.

Part 3: Mechanistic Studies

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

Elucidating Anti-inflammatory Mechanisms

Protocol 8: Western Blot Analysis of Inflammatory Signaling Pathways

  • Cell Lysis:

    • Treat RAW 264.7 cells with this compound and/or LPS as previously described.

    • Lyse the cells to extract total proteins.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against key proteins in inflammatory signaling pathways, such as NF-κB (p65), IκBα, and the phosphorylated forms of MAPKs (p38, ERK, JNK).[10][13]

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

  • Data Analysis:

    • Quantify the protein expression levels to determine if this compound inhibits the activation of these pro-inflammatory pathways.

Signaling Pathway Visualization

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro_inflammatory_Genes Nucleus->Pro_inflammatory_Genes Induces Transcription TNFa TNFa Pro_inflammatory_Genes->TNFa Expression of IL6 IL6 Pro_inflammatory_Genes->IL6 Expression of iNOS iNOS Pro_inflammatory_Genes->iNOS Expression of NO NO iNOS->NO Produces This compound This compound This compound->IKK Inhibits? This compound->NFkB Inhibits?

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Investigating Anticancer Mechanisms

Protocol 9: Cell Cycle Analysis

  • Cell Treatment and Staining:

    • Treat cancer cells with this compound.

    • Fix the cells and stain their DNA with a fluorescent dye like propidium iodide.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). This will reveal if the compound induces cell cycle arrest.

Molecular Target Identification

Further studies could involve techniques like molecular docking to predict potential protein targets of this compound, followed by in vitro validation assays. Triterpenoids are known to target various proteins involved in cancer progression, including transcription factors and kinases.[14][15]

Experimental Workflow Visualization

G cluster_0 Phase 1: Isolation & Characterization cluster_1 Phase 2: In Vitro Bio-evaluation cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Validation Plant_Material Plant_Material Extraction Extraction Plant_Material->Extraction Crude_Extract Crude_Extract Extraction->Crude_Extract Bioactivity_Guided_Fractionation Bioactivity_Guided_Fractionation Crude_Extract->Bioactivity_Guided_Fractionation Column Chromatography Pure_Compound Pure_Compound Bioactivity_Guided_Fractionation->Pure_Compound HPLC Structural_Elucidation Structural_Elucidation Pure_Compound->Structural_Elucidation NMR, MS Cytotoxicity_Assay Cytotoxicity_Assay Pure_Compound->Cytotoxicity_Assay MTT Pure_Compound->Cytotoxicity_Assay Anti_inflammatory_Assays Anti_inflammatory_Assays Cytotoxicity_Assay->Anti_inflammatory_Assays Cytotoxicity_Assay->Anti_inflammatory_Assays Anticancer_Assays Anticancer_Assays Cytotoxicity_Assay->Anticancer_Assays Cytotoxicity_Assay->Anticancer_Assays NO_Assay NO_Assay Anti_inflammatory_Assays->NO_Assay Cytokine_ELISA Cytokine_ELISA Anti_inflammatory_Assays->Cytokine_ELISA Western_Blot_Inflammation Western_Blot_Inflammation Anti_inflammatory_Assays->Western_Blot_Inflammation Anti_inflammatory_Assays->Western_Blot_Inflammation Apoptosis_Assay Apoptosis_Assay Anticancer_Assays->Apoptosis_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis Anticancer_Assays->Cell_Cycle_Analysis Western_Blot_Cancer Western_Blot_Cancer Anticancer_Assays->Western_Blot_Cancer Anticancer_Assays->Western_Blot_Cancer Target_Validation_Inflammation Target_Validation_Inflammation Western_Blot_Inflammation->Target_Validation_Inflammation Western_Blot_Inflammation->Target_Validation_Inflammation Target_Validation_Cancer Target_Validation_Cancer Western_Blot_Cancer->Target_Validation_Cancer Western_Blot_Cancer->Target_Validation_Cancer Animal_Model_Inflammation Animal_Model_Inflammation Target_Validation_Inflammation->Animal_Model_Inflammation e.g., Carrageenan-induced paw edema Target_Validation_Inflammation->Animal_Model_Inflammation Animal_Model_Cancer Animal_Model_Cancer Target_Validation_Cancer->Animal_Model_Cancer e.g., Xenograft model Target_Validation_Cancer->Animal_Model_Cancer

Caption: A comprehensive workflow for the discovery and development of this compound.

Part 4: In Vivo Validation

Promising in vitro results should be validated in appropriate animal models to assess the efficacy and safety of this compound in a physiological context.

In Vivo Anti-inflammatory Model

Protocol 10: Carrageenan-Induced Paw Edema in Rodents

  • Animal Model:

    • Use rats or mice as the animal model.[16]

  • Treatment:

    • Administer this compound orally or intraperitoneally at various doses. Include a vehicle control and a positive control (e.g., a known anti-inflammatory drug like indomethacin).[17]

  • Induction of Inflammation:

    • After a set period, inject carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Measurement of Edema:

    • Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema in the treated groups compared to the control group.

In Vivo Anticancer Model

Protocol 11: Xenograft Tumor Model

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).[18]

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., the cell line that showed the most sensitivity in vitro) into the flank of the mice.[19]

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound and a vehicle control according to a predetermined schedule and route.

  • Tumor Growth Monitoring:

    • Measure the tumor volume regularly using calipers.

    • Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Analyze the tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining) through immunohistochemistry.

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
RAW 264.7
MCF-7
A549
Normal Cell Line

Table 2: Anti-inflammatory Effects of this compound

Concentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
1
10
50
Positive Control

This comprehensive guide provides a robust framework for the systematic investigation of this compound. By following these detailed protocols, researchers can effectively assess its therapeutic potential, elucidate its mechanisms of action, and generate the critical data necessary for further preclinical and clinical development. The journey from a natural product to a clinically approved drug is long and challenging, but a rigorous and well-designed experimental approach, as outlined here, is the essential first step towards realizing that goal.

References

  • [Link to an authoritative source on animal models for cancer chemoprevention]
  • [Link to a review of in vitro and in vivo models for anti-inflamm
  • [Link to a review on natural compounds modulating signaling p
  • [Link to a review on challenges in pre-clinical testing of anti-cancer drugs]
  • [Link to a presentation on in vivo models for evaluation of anti-inflamm
  • [Link to a review on in vivo animal models in preclinical evaluation of anti-inflamm
  • [Link to a review on the pivotal role of preclinical animal models in anti-cancer drug discovery]
  • [Link to a review on in vivo animal models in preclinical evaluation of anti-inflammatory activity with a focus on permeability assays]
  • [Link to a review on anticancer drug screening of n
  • [Link to application notes for in vitro anti-inflamm
  • [Link to a review of in vitro and in vivo models for anti-inflammation on ResearchG
  • [Link to a review on intracellular signaling pathways modul
  • [Link to a review on targeting inflammatory pathways by triterpenoids for cancer tre
  • [Link to a PDF on in vivo screening models of anticancer drugs]
  • [Link to an overview of rodent tumor models for anti-cancer drug testing]
  • [Link to a PDF on the modulation of inflammatory signaling pathways by n
  • [Link to an article on the epigenetics of triterpenoids in cancer prevention]
  • [Link to an article on bioassays for anticancer activities]
  • [Link to a methodological guide on evaluating the anticancer potential of n
  • [Link to an article on intracellular signaling pathways of inflammation modul
  • [Link to a PDF on the role of pentacyclic triterpenoids in cancer tre
  • [Link to a review on approaches for identifying anti-inflammatory drug leads
  • [Link to a review on the anti-inflammatory and immunomodulatory activities of n
  • [Link to an article on molecular docking-based screening of triterpenoids]
  • [Link to a request for a PDF on the unifying mechanisms of action of anticancer activities of triterpenoids]
  • [Link to a review of techniques for isolation and structure elucid
  • [Link to an article on the anti-inflammatory properties of n
  • [Link to an article on strategies and techniques of drug discovery
  • [Link to an article on natural products for drug discovery in the 21st century]
  • [Link to a research protocol for an NO production assay]
  • [Link to a paper on in vitro assays and techniques in anticancer drug discovery]
  • [Link to an article on the isolation and structure elucid
  • [Link to a PDF on in vitro cytotoxicity assays for n
  • [Link to a paper on the isolation and identific
  • [Link to an article on recent advances in the discovery of novel drugs
  • [Link to an article on the structure elucid
  • [Link to a PDF on the isolation and identific
  • [Link to an article on the evaluation of phytochemical screening and anti-inflamm
  • [Link to a book on natural product experiments in drug discovery]
  • [Link to a book on drug discovery and design using n

Sources

Application Notes & Protocols for the Synthesis of Cabraleahydroxylactone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, natural product synthesis, and pharmacology.

Abstract: Cabraleahydroxylactone, a tetracyclic triterpenoid natural product, presents a compelling scaffold for synthetic modification and drug discovery.[1] This document provides a detailed guide for the synthesis of novel this compound derivatives. We outline a robust semi-synthetic strategy starting from a readily available triterpenoid precursor, detailing key transformations including side-chain manipulation, stereoselective lactonization, and subsequent derivatization. Each section explains the underlying chemical principles, offers step-by-step protocols, and includes troubleshooting insights to empower researchers in synthesizing and exploring the therapeutic potential of this promising class of molecules.

Introduction: The Rationale for Synthesizing this compound Derivatives

This compound is a naturally occurring tetracyclic triterpenoid isolated from plants such as Aglaia abbreviata.[1] It belongs to the broader family of limonoids and protolimonoids, which are known for a wide range of biological activities, including insecticidal and potential pharmaceutical properties.[2][3][4] The core structure features a steroidal backbone, a secondary alcohol at the C-3 position, and a defining γ-lactone moiety.[1] The γ-butyrolactone ring is a privileged structure in medicinal chemistry, found in numerous natural and synthetic molecules with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7]

The total synthesis of complex natural products like this compound is an arduous task.[8][9] Therefore, a semi-synthetic approach, which involves modifying a more abundant natural precursor, offers a more efficient and practical route to generate a library of novel derivatives. By systematically modifying the functional groups of the this compound scaffold—namely the C-3 hydroxyl group and the lactone ring—we can conduct structure-activity relationship (SAR) studies. This exploration is crucial for identifying new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for potential therapeutic applications.

Strategic Overview: A Semi-Synthetic Approach

Our proposed strategy focuses on the conversion of a commercially available or easily isolatable triterpenoid, such as dammarenediol II or a related precursor, into the this compound core. This approach circumvents the complexities of de novo construction of the tetracyclic system.

The overall workflow can be visualized as a three-phase process:

  • Phase I: Side-Chain Degradation. Selective oxidative cleavage of the precursor's side chain to install the necessary functionality for lactone formation.

  • Phase II: Lactone Ring Formation. Stereocontrolled construction of the γ-lactone ring at C-17.

  • Phase III: Derivatization. Modification of the C-3 hydroxyl group to generate a diverse library of analogues.

G cluster_0 Phase I: Side-Chain Modification cluster_1 Phase II: Lactone Formation cluster_2 Phase III: Derivatization Precursor Triterpenoid Precursor (e.g., Dammarenediol II) Intermediate1 Key Aldehyde/Ketone Intermediate Precursor->Intermediate1 Oxidative Cleavage Intermediate2 Carboxylic Acid Intermediate Intermediate1->Intermediate2 Oxidation Core This compound Core Scaffold Intermediate2->Core Acid-Catalyzed Lactonization Derivatives Library of Novel Derivatives Core->Derivatives Esterification/ Etherification

Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE). Reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 3.1: Phase I - Oxidative Cleavage of the Triterpenoid Side Chain

Rationale: The initial step is to shorten the C-17 side chain of a suitable precursor (e.g., one with a terminal double bond) to generate a carbonyl group. The Lemieux-Johnson oxidation is an effective method, using a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of sodium periodate (NaIO₄). NaIO₄ continuously re-oxidizes the osmium and also cleaves the intermediate diol, yielding the desired aldehyde in a one-pot reaction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the triterpenoid precursor (1.0 eq) in a 3:1 mixture of dioxane and water (0.05 M).

  • Catalyst Addition: Add osmium tetroxide (0.02 eq, as a 4% solution in water) to the stirring solution. The solution will turn dark brown.

  • Oxidant Addition: Add sodium periodate (4.0 eq) portion-wise over 30 minutes, maintaining the reaction temperature below 25 °C with a water bath.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes until the dark color dissipates.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica gel.

Protocol 3.2: Phase II - Lactone Formation via Pinnick Oxidation and Lactonization

Rationale: The aldehyde from the previous step is first oxidized to the corresponding carboxylic acid using the Pinnick oxidation. This method is highly selective for aldehydes and proceeds under mild conditions, preventing side reactions. The subsequent lactonization is achieved under acidic conditions, where the C-17 carboxylic acid undergoes an intramolecular esterification with a hydroxyl group generated at C-20 to form the thermodynamically stable five-membered γ-lactone ring.

Step-by-Step Protocol:

  • Pinnick Oxidation:

    • Dissolve the aldehyde intermediate (1.0 eq) in a 1:1 mixture of t-butanol and THF (0.1 M).

    • Add 2-methyl-2-butene (5.0 eq) as a chlorine scavenger.

    • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) in water.

    • Add the aqueous solution dropwise to the aldehyde solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

    • Upon completion, carefully quench with aqueous Na₂S₂O₃ and extract with ethyl acetate. The resulting carboxylic acid is often used in the next step without extensive purification.

  • Acid-Catalyzed Lactonization:

    • Dissolve the crude carboxylic acid in toluene (0.05 M).

    • Add p-toluenesulfonic acid (p-TSA, 0.2 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 6-12 hours to remove water azeotropically.

    • Monitor the disappearance of the starting material by TLC.

    • Cool the reaction to room temperature, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the this compound core scaffold.

  • NaClO₂, NaH₂PO₄
  • 2-methyl-2-butene
  • t-BuOH/H₂O

p-TSA Toluene, Reflux

>]; Lactone [label="this compound\nCore"]; Acid -> Reagents2 [arrowhead=none]; Reagents2 -> Lactone; } } enddot Caption: Key transformations in Phase II.

Protocol 3.3: Phase III - Derivatization of the C-3 Hydroxyl Group (Acylation Example)

Rationale: The C-3 secondary alcohol is a prime site for modification to explore SAR. Acylation with various acid chlorides or anhydrides is a straightforward method to introduce a range of ester functionalities, altering properties like lipophilicity and steric bulk.

Step-by-Step Protocol:

  • Setup: Dissolve the this compound core (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 3.0 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Acylating Agent: Cool the solution to 0 °C and add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the final ester derivative by flash column chromatography.

Data Summary: A Representative Library of Derivatives

The following table outlines a hypothetical set of derivatives that can be synthesized using the protocols above. Characterization would typically involve ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structures.

Compound ID R-Group at C-3 Reagent Used (Protocol 3.3) Expected Effect on Properties Potential Biological Target
CD-001 Acetyl (-COCH₃)Acetyl ChlorideIncreased lipophilicity (moderate)General cytotoxicity screening
CD-002 Benzoyl (-COC₆H₅)Benzoyl ChlorideIncreased steric bulk and lipophilicityAnticancer, anti-inflammatory assays
CD-003 Valeroyl (-CO(CH₂)₃CH₃)Valeroyl ChlorideSignificantly increased lipophilicityAntibacterial, antifungal assays[10]
CD-004 NicotinoylNicotinoyl Chloride HClIntroduction of a basic nitrogen moietyKinase inhibition, neuroprotective assays
CD-005 Methoxyacetyl (-COCH₂OCH₃)Methoxyacetyl ChlorideIncreased polarity and H-bond acceptorImproved aqueous solubility

Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for the semi-synthesis of novel this compound derivatives. By following these protocols, researchers can efficiently generate a library of compounds for biological screening. The true value of this work lies in the subsequent evaluation of these derivatives.[11] Future efforts should focus on screening these compounds in a variety of assays (e.g., anticancer, antimicrobial, anti-inflammatory) to establish clear structure-activity relationships. Promising lead compounds can then be selected for further optimization and preclinical development, potentially unlocking new therapeutic agents based on this fascinating natural product scaffold.

References

  • Hodgson, H., et al. (2019). Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production. PNAS. Available at: [Link]

  • Srivastava, D., et al. (2018). Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension. bioRxiv. Available at: [Link]

  • National Academy of Sciences. (2019). Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production. PNAS. Available at: [Link]

  • Hodgson, H. (2021). Characterisation of protolimonoid biosynthesis in plants: a key step towards engineering limonoids for crop protection. UEA Digital Repository. Available at: [Link]

  • John Innes Centre. (2019). Research reveals bitter truth of how limonoids are made. John Innes Centre News. Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]

  • Li, P., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. ACS Omega. Available at: [Link]

  • Góra, A., et al. (2023). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules. Available at: [Link]

  • Janeczko, M., et al. (2024). New Hydroxylactones and Chloro-Hydroxylactones Obtained by Biotransformation of Bicyclic Halolactones and Their Antibacterial Activity. Molecules. Available at: [Link]

  • Nistanaki, S., et al. (2021). A Concise Total Synthesis of (±)-Vibralactone. ChemRxiv. Available at: [Link]

  • Lee, H., & Lee, Y. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences. Available at: [Link]

  • Salim, A. A., et al. (2021). Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species. Molecules. Available at: [Link]

  • American Chemical Society. (Date not available). Synthesis and characterization of ε-caprolactone derivatives. ACS Publications. Available at: [Link]

  • Rioz-Martínez, A., et al. (2013). Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. Organic Letters. Available at: [Link]

  • Ferko, B., et al. (2019). Total Synthesis of Berkeleylactone A. The Journal of Organic Chemistry. Available at: [Link]

  • Kanno, Y., et al. (2023). Synthesis of Carlactone Derivatives to Develop a Novel Inhibitor of Strigolactone Biosynthesis. ACS Omega. Available at: [Link]

  • Lee, H., & Lee, Y. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. PubMed. Available at: [Link]

  • Kanno, Y., et al. (2023). Synthesis of Carlactone Derivatives to Develop a Novel Inhibitor of Strigolactone Biosynthesis. ACS Omega. Available at: [Link]

Sources

Application Notes and Protocols for the Exploration of Cabraleahydroxylactone in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Natural Triterpenoid

Cabraleahydroxylactone is a tetracyclic triterpenoid, a class of natural products known for their diverse and potent biological activities. Isolated from plant species such as Aglaia abbreviata, this compound represents a compelling starting point for drug discovery campaigns, particularly in oncology and inflammatory diseases.[1] Triterpenoids derived from the broader plant kingdom have historically yielded compounds with significant therapeutic value. The structural complexity of this compound offers unique stereochemical features that may translate into high-affinity and selective interactions with biological targets.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of this compound. The protocols outlined herein are designed to guide the user from initial bioactivity screening to more in-depth mechanistic studies, ultimately aiming to elucidate its mechanism of action and validate its potential as a novel drug lead.

Part 1: Initial Screening for Biological Activity

The foundational step in evaluating a novel natural product is to assess its impact on cell viability and proliferation. This initial screening provides a broad overview of the compound's cytotoxic or cytostatic potential and helps to identify relevant cancer cell lines for further investigation. A variety of in vitro assays are available for this purpose, with the MTT and XTT assays being among the most common and reliable methods.[2][3][4][5]

Protocol 1.1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][5][6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3][5][8]

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[5] Remove the old medium and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3][5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][8]

Data Analysis: Calculate the percentage of cell viability as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary: Expected IC50 Values for Initial Screening
Cell LineCompoundIncubation Time (h)Expected IC50 Range (µM)
MCF-7 (Breast Cancer)This compound481 - 50
A549 (Lung Cancer)This compound481 - 50
HCT116 (Colon Cancer)This compound481 - 50

Note: These are hypothetical ranges to guide initial experiments. Actual values will need to be determined empirically.

Part 2: Investigating the Mechanism of Cell Death

Should this compound demonstrate significant cytotoxic activity, the next logical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between healthy, apoptotic, and necrotic cells.[9][10]

Protocol 2.1: Apoptosis Detection using Annexin V/PI Staining

This assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours. Include vehicle-treated and untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Experimental Workflow: From Viability to Apoptosis

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death A Select Cancer Cell Lines B MTT/XTT Assay (24, 48, 72h) A->B C Determine IC50 Values B->C D Treat Cells with IC50 Concentration C->D Proceed if IC50 is potent E Annexin V/PI Staining D->E F Flow Cytometry Analysis E->F G Quantify Apoptotic Population F->G

Caption: Workflow for initial screening and apoptosis assessment.

Part 3: Elucidating the Molecular Mechanism of Action

Once apoptosis is confirmed as a primary mechanism of cell death, the subsequent step is to investigate the underlying molecular pathways. Many natural products exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB and STAT3 pathways.[11][12][13][14][15][16] Western blotting is a powerful technique to assess changes in the protein expression and activation status of key signaling molecules.[17][18][19][20]

Protocol 3.1: Western Blot Analysis of NF-κB and STAT3 Signaling Pathways

This protocol aims to determine if this compound affects the activation of the NF-κB and STAT3 pathways. In many cancers, these pathways are constitutively active and promote tumor growth and survival.[11][13][21] Inhibition of these pathways is a key strategy in cancer therapy.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells with lysis buffer and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-PAGE.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17][18]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[20]

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). Compare the levels of phosphorylated (active) proteins to the total protein levels to determine the effect of this compound on pathway activation.

Signaling Pathway Visualization: Potential Inhibition by this compound

G cluster_0 NF-κB Pathway cluster_1 STAT3 Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene_NFkB Pro-survival & Inflammatory Genes NFkB_nucleus->Gene_NFkB activates transcription Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer (nucleus) STAT3->STAT3_dimer dimerizes & translocates Gene_STAT3 Proliferation & Survival Genes STAT3_dimer->Gene_STAT3 activates transcription Cab This compound Cab->IKK Inhibits? Cab->JAK Inhibits?

Caption: Hypothesized inhibition of NF-κB and STAT3 pathways.

Conclusion and Future Directions

These application notes provide a structured approach to begin the systematic evaluation of this compound as a potential therapeutic agent. The protocols described herein will enable researchers to ascertain its cytotoxic and apoptotic effects and to begin to unravel its molecular mechanism of action. Positive results from these initial studies would warrant further investigation, including:

  • Target Identification: Employing techniques such as affinity chromatography or proteomics to identify the direct molecular target(s) of this compound.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.[22]

  • Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

The exploration of natural products like this compound continues to be a vital component of modern drug discovery.[23] By applying rigorous and systematic methodologies, the scientific community can unlock the therapeutic potential hidden within the vast chemical diversity of the natural world.

References

  • CliniSciences. (n.d.). Experimental Protocol for Western Blotting. Retrieved from [Link]

  • Bishayee, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • Tan, P., et al. (2020). Role of the NFκB-signaling pathway in cancer. Journal of Cancer, 11(9), 2415–2421. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Zhang, X., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 1(1), 35-44. Retrieved from [Link]

  • Hoesel, B., & Schmid, J. A. (2014). NF-κB, an Active Player in Human Cancers. Cancer Immunology Research, 2(9), 823–830. Retrieved from [Link]

  • Yu, H., Pardoll, D., & Jove, R. (2009). STATs in cancer inflammation and immunity: a leading role for STAT3. Nature Reviews Cancer, 9(11), 798–809. Retrieved from [Link]

  • Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 465–467. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Johns Hopkins University. (n.d.). STATs in cancer inflammation and immunity: A leading role for STAT3. Retrieved from [Link]

  • Grivennikov, S. I., & Karin, M. (2010). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Protein & Cell, 1(3), 229–237. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]

  • Oxford Academic. (n.d.). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Retrieved from [Link]

  • YouTube. (2021). Activation of the NF-κB pathway in malignant disease. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]

  • Google Books. (n.d.). Natural Product Isolation and Identification: Methods and Protocols.
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. Retrieved from [Link]

  • VBSPU. (n.d.). Extraction, Isolation and Characterization of Natural Products from Medicinal Plants. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). An Introduction to Natural Products Isolation. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Chapter 15: Natural Product Isolation and Characterization: Gene-independent Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). The genus Calea L.: A review on traditional uses, phytochemistry, and biological activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • BluSense Diagnostics. (n.d.). This compound, acetate. Retrieved from [Link]

  • Journal of Medicinal Plants Research. (2017). The genus calea l.: a review of isolated compounds and biological activities. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The genus Calea L.: A review of isolated compounds and biological activities. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Constituents and Biological Activities of Bruguiera Genus and Its Endophytes: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Caprospinol: discovery of a steroid drug candidate to treat Alzheimer's disease based on 22R-hydroxycholesterol structure and properties. Retrieved from [Link]

  • MDPI. (n.d.). A Pharmacokinetic–Pharmacodynamic Study of Protosappanoside D, a Component Derived from Biancaea decapetala Extracts, for Its Anti-Inflammatory Effects. Retrieved from [Link]

  • Drug Discovery & Development. (n.d.). Drug Discovery and Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Genus Alternanthera: Phytochemical and Ethnopharmacological Perspectives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Cabraleahydroxylactone Extraction

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the isolation of Cabraleahydroxylactone. As a tetracyclic triterpenoid lactone found in plants of the Meliaceae family, its extraction presents unique difficulties common to complex natural products.[1][2] This document provides a structured, causality-driven approach to troubleshooting and optimizing your extraction workflow, moving from foundational principles to advanced techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: What is this compound and why is its extraction often a low-yield process?

This compound is a tetracyclic triterpenoid, a class of secondary metabolites known for their complex structures and potential biological activities.[1][3] The challenges in achieving high yields stem from several factors:

  • Low Concentration: It is often present in low concentrations within the plant matrix.

  • Structural Complexity: Its specific stereochemistry and functional groups (a secondary alcohol and a gamma-lactone) dictate its solubility and stability, making a universal extraction protocol difficult to establish.[1][4]

  • Co-extraction of Impurities: Plant material contains a vast array of other compounds (lipids, pigments, other terpenoids) that are often co-extracted, complicating the purification process and leading to apparent yield loss during downstream processing.[4]

  • Potential for Degradation: Triterpenoids can be sensitive to heat and extreme pH, which can cause degradation if extraction conditions are not carefully controlled.[5]

Q2: My initial crude extract yield is extremely low. What are the first things I should check?

A very low crude extract yield typically points to a fundamental issue in the initial stages of the process. Consider these primary culprits:

  • Plant Material Quality: The age, geographical source, harvesting time, and drying/storage conditions of the plant material dramatically affect the concentration of secondary metabolites.[4] Ensure your source material is properly identified and processed.

  • Particle Size: The solvent cannot efficiently penetrate large or inconsistently sized plant material. The material must be ground to a fine, uniform powder to maximize the surface area for extraction.[4][6]

  • Solvent-to-Solid Ratio: An insufficient volume of solvent will become saturated quickly, preventing further extraction. A low ratio fails to create a sufficient concentration gradient to drive the compound from the plant matrix into the solvent.[7]

  • Inappropriate Solvent Choice: If the polarity of your solvent does not match that of this compound, it will not be effectively solubilized and extracted.[4]

Q3: How do I select the optimal solvent for extracting a triterpenoid like this compound?

Solvent selection is critical and depends on the principle of "like dissolves like." this compound, with its large hydrocarbon backbone and polar hydroxyl and lactone groups, is considered a moderately polar compound.

  • Initial Screening: Start with solvents of intermediate polarity like ethyl acetate or acetone.

  • Gradient Systems: For complex mixtures, a sequential extraction with solvents of increasing polarity (e.g., starting with hexane, followed by ethyl acetate, then methanol) can be effective. A documented method for a related compound involved soaking in n-hexane followed by column chromatography with a hexane/ethyl acetate gradient.[3]

  • Binary Mixtures: Using mixtures, such as aqueous ethanol (e.g., 70-85%), can be highly effective. The water component can help penetrate the plant cells, while the alcohol solubilizes the triterpenoid.[4]

Q4: I have a good crude yield, but I lose most of the compound during purification. What's going wrong?

This is a classic challenge in natural product chemistry. The issue lies not in the initial extraction but in the purification strategy.

  • Co-eluting Impurities: Your crude extract is likely full of compounds with polarities very similar to this compound, making separation by standard silica gel chromatography difficult.[8]

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase (e.g., silica gel), especially if highly active sites are present on the silica.[8]

  • Compound Degradation: Prolonged exposure to air, light, or acidic/basic conditions on a chromatography column can degrade the target molecule.[9]

To mitigate this, consider a multi-step purification strategy. This could involve an initial liquid-liquid partitioning to remove highly polar or non-polar impurities, followed by multiple chromatographic steps using different stationary phases (e.g., silica gel followed by Sephadex or preparative HPLC with a different column chemistry).[8]

Part 2: In-Depth Troubleshooting & Optimization Guides

For researchers who have addressed the basics and still face yield issues, these guides provide a systematic approach to optimizing each stage of the extraction process.

Guide 1: Pre-Extraction and Sample Preparation

The foundation of a successful extraction is meticulously prepared starting material.

Workflow: Pre-Extraction Optimization

Caption: Standardized workflow for plant material preparation.

Problem: High Lipid or Pigment Contamination in Crude Extract

Lipids and chlorophylls can interfere with chromatographic purification and artificially inflate crude extract weight.

Solution: Pre-Extraction with a Non-Polar Solvent (Defatting) This step uses a non-polar solvent to selectively remove lipids and other non-polar compounds before the main extraction.

Step-by-Step Protocol: Defatting Plant Material

  • Preparation: Place 100 g of finely ground, dried plant material into a large Erlenmeyer flask.

  • Solvent Addition: Add 500 mL of n-hexane. This high solvent-to-solid ratio (5:1) ensures efficient removal.

  • Maceration: Seal the flask and macerate for 12-24 hours at room temperature with continuous stirring.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Discard the n-hexane filtrate (which contains the lipids).

  • Drying: Spread the defatted plant material (the solid residue) on a tray and allow it to air-dry completely in a fume hood to remove all residual n-hexane.

  • Verification: The plant material should appear lighter in color (less green) and feel less waxy. It is now ready for the primary extraction.

Guide 2: Optimizing Solvent Extraction Parameters

Fine-tuning the extraction conditions is paramount for maximizing yield while minimizing degradation.

Problem: Inefficient Extraction and Compound Degradation

An imbalance in temperature, time, or solvent choice can lead to either incomplete extraction or destruction of the target molecule.

Solution: Systematic Parameter Optimization The key is to find a balance. Triterpenoid extraction is often enhanced by moderate heat, but high temperatures (>60°C) can cause degradation.[5][10]

Table 1: Comparison of Solvents for Triterpenoid Extraction

SolventPolarity IndexAdvantagesDisadvantagesSuitability for this compound
n-Hexane 0.1Excellent for removing non-polar impurities (defatting).Poor solvent for moderately polar triterpenoids.Low (Used for pre-extraction).
Ethyl Acetate 4.4Good selectivity for moderately polar compounds. Easily evaporated.Can be expensive for large-scale extractions.High (Excellent candidate for primary extraction).
Acetone 5.1Strong solvent, good for a wide range of polarities.Can co-extract a high amount of impurities.Moderate to High (Good for initial screening).
Ethanol / Methanol 5.2 / 6.6High solvency power. Can be used in aqueous mixtures.Extracts a very broad range of compounds, including highly polar impurities.Moderate (Best used as an aqueous mixture, e.g., 80% EtOH).
Guide 3: Advanced Extraction Techniques for Yield Enhancement

When conventional methods fall short, modern techniques can significantly boost efficiency.

Ultrasound-Assisted Extraction (UAE) UAE uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This typically results in higher yields in shorter times and at lower temperatures.[11][12]

Step-by-Step Protocol: Optimized Ultrasound-Assisted Extraction (UAE)

  • Setup: Place 20 g of defatted, powdered plant material into a 500 mL jacketed glass vessel.

  • Solvent Addition: Add 400 mL of 80% Ethanol (a 20:1 solvent-to-solid ratio).

  • Ultrasonication: Immerse the probe of a high-intensity ultrasonic processor into the slurry.

  • Parameter Control: Set the extraction parameters. Based on common optimization studies for related compounds, a good starting point is:

    • Temperature: 45°C (controlled via the jacketed vessel).[13]

    • Time: 30 minutes.[13]

    • Ultrasonic Power: 300 W.[7]

  • Processing: Run the UAE for the specified time. The solution will heat up; the cooling jacket is essential to maintain the target temperature.

  • Recovery: After extraction, filter the mixture immediately. Collect the filtrate and re-extract the solid residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

Supercritical Fluid Extraction (SFE) SFE uses a supercritical fluid, typically CO₂, as the solvent.[14] It is highly efficient, non-toxic, and allows for selective extraction by tuning the pressure and temperature.[15] Supercritical CO₂ is non-polar, making it excellent for triterpenoids, and the addition of a polar co-solvent like ethanol can further enhance its range.[6][15]

Table 2: Comparison of Extraction Methodologies

ParameterMaceration / SoxhletUltrasound-Assisted (UAE)Supercritical Fluid (SFE)
Extraction Time 12 - 48 hours15 - 60 minutes1 - 4 hours
Operating Temp. Room Temp to Boiling Point30 - 60°C40 - 60°C
Solvent Volume HighModerate to LowLow (CO₂ is recycled)
Typical Yield Low to ModerateHighVery High
Selectivity LowModerateHigh (Tunable)
Degradation Risk High (Soxhlet)LowVery Low

Part 3: Troubleshooting Workflow Diagram

This diagram provides a logical path to diagnose and solve low-yield issues.

Diagram: General Troubleshooting Logic for Low Yield

Caption: A decision tree for systematically troubleshooting low extraction yields.

References

  • Supercritical Fluid Extraction of Bioactive Compounds from Plant Materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqV35cs4Fse6UfRNopuYTyCOPUWH5zaKcnVsOVIeohVqMP-wYjRcyRsEDRs2G6a1ZwDalEwrrLFu_nUgOJElUwEMpL0-NdTW6TxMvi3K5XfoQ496xxQzE2cHrBGBXQ-CBo_cbAimviWQ1QWLegN_8gT8q0n10mjopYlH79RVTj0_jbnym8tpw=]
  • Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - MDPI. (2024-05-30). [URL: https://www.mdpi.com/2227-9717/12/6/1112]
  • Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951881/]
  • Supercritical Fluid Extraction of Bioactive Compounds from Plant Materials - ResearchGate. [URL: https://www.researchgate.
  • Supercritical Carbon Dioxide Extraction of Bioactive Compounds - Gavin Publishers. [URL: https://www.gavinpublishers.com/articles/research-article/Journal-of-Food-Science-and-Technology-Research/supercritical-carbon-dioxide-extraction-of-bioactive-compounds]
  • This compound | C27H44O3 | CID 44421648 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cabraleahydroxylactone]
  • Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10670984/]
  • Common challenges in the extraction of triterpenoid saponins from plants - Benchchem. [URL: https://www.benchchem.
  • Isolation and Bioactivities of Limonoids from Meliaceae Family: A Review - ResearchGate. [URL: https://www.researchgate.
  • Isolation and Bioactivities of Limonoids from Meliaceae Family: A Review. [URL: https://www.ingentaconnect.com/content/ben/coc/2022/00000026/00000014/art00007]
  • Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9104443/]
  • (PDF) Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - ResearchGate. [URL: https://www.researchgate.
  • This compound from the leaves of Aglaia exima - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200880/]
  • Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from the Aerial Part of Plants in the Chenopodiaceae Family Using a Box–Behnken Design - MDPI. [URL: https://www.mdpi.com/2227-9717/11/11/3090]
  • Optimization of Ultrasound-assisted Extraction of Phenolic Compounds from Myrcia amazonica DC. (Myrtaceae) Leaves - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5421422/]
  • preventing degradation of triterpenoids during the extraction process - Benchchem. [URL: https://www.benchchem.com/blog/preventing-degradation-of-triterpenoids-during-the-extraction-process/]
  • Classifications and sources of limonoids isolated from genus Melia. - ResearchGate. [URL: https://www.researchgate.
  • Effect of extraction time on the triterpenoid content. - ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-extraction-time-on-the-triterpenoid-content_fig2_357069131]
  • Extraction of triterpenoids from Carya cathayensisSarg. husks and enhancement of their antibacterial properties by - Maximum Academic Press. [URL: https://www.maxapress.com/article/doi/10.48130/FSHW-2024-0010]
  • Troubleshooting low yield during the extraction and purification of Oxoxylopine - Benchchem. [URL: https://www.benchchem.
  • Isolation of bioactive limonoids from the fruits of Melia azedarach - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31545102/]
  • Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.782110/full]
  • Green Techniques for Extracting Triterpenoids from Cannabis Roots - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsagscitech.4c00224]
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [URL: https://www.sas.rochester.edu/chm/resource/how-to/improve-yield.html]
  • Natural product isolation – how to get from biological material to pure compounds. (2013-02-08). [URL: https://www.beilstein-journals.org/bjoc/articles/9/22]
  • Cabralea - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cabralea]
  • Cabralea canjerana (Vell.) Mart. - GBIF. [URL: https://www.gbif.org/species/3762696]

Sources

Technical Support Center: Troubleshooting HPLC Separation of Triterpenoids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of triterpenoids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and quantifying these structurally diverse natural products. Triterpenoids present unique analytical challenges due to their structural similarity, low volatility, and often, the lack of strong UV-absorbing chromophores.[1]

This resource provides practical, in-depth solutions to common issues in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind each troubleshooting step, enabling you to develop robust and reliable HPLC methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Resolution, Especially Between Isomers

Q: I am struggling to separate structurally similar triterpenoids, such as the isomers oleanolic acid and ursolic acid. My peaks are co-eluting or have very poor resolution. What should I do?

A: This is the most common challenge in triterpenoid analysis.[2] These isomers often differ by only the position of a single methyl group, making them chromatographically very similar.[2] Achieving baseline separation requires a systematic optimization of your method, focusing on enhancing the selectivity of your chromatographic system.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Column Selectivity: Your standard C18 column may not be providing enough resolving power.

    • Expert Insight: While C18 columns are versatile, their selectivity is primarily based on hydrophobicity.[3] For rigid, planar molecules like triterpenoid isomers, shape selectivity becomes crucial.

    • Recommended Action: Switch to a C30 (polymeric) stationary phase . C30 columns are known to provide alternative selectivity and are highly effective at separating structurally similar isomers due to their ability to interact with analytes based on their shape.[2][4] A method using a C30 column achieved a resolution of 2.73 between oleanolic and ursolic acids, a significant improvement over typical C18 separations.[2]

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic solvents are critical for modulating selectivity.

    • Expert Insight: Acetonitrile and methanol interact differently with analytes and the stationary phase. Acetonitrile is a stronger solvent, while methanol can offer different selectivity through hydrogen bonding interactions.

    • Recommended Action:

      • Try a Methanol/Acetonitrile blend. The combination of acetonitrile and methanol in the mobile phase can often provide better separation of analytes than either solvent alone with water.[2][3]

      • Implement a Gradient Elution. For complex samples containing triterpenoids with a range of polarities, a gradient elution is almost always necessary.[3][4] Start with a shallow gradient to screen for the optimal solvent strength, then refine the gradient slope around the elution time of your target compounds to maximize resolution.[5]

  • Incorrect Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can alter selectivity.[6]

    • Expert Insight: Increasing temperature generally shortens retention times.[5][6] However, for critical pairs like oleanolic and ursolic acids, a lower temperature might actually improve resolution, even though it increases the run time.[6]

    • Recommended Action: Systematically evaluate a range of column temperatures (e.g., 20°C, 25°C, 30°C, 35°C).[5][6] An analysis of lingonberry triterpenoids found that a lower temperature of 20°C improved the resolution between oleanolic and ursolic acids.[6]

Issue 2: Asymmetrical Peaks - Tailing

Q: My triterpenoid peaks are showing significant tailing. What is causing this and how can I achieve symmetrical peaks?

A: Peak tailing is typically a sign of unwanted secondary interactions between your analyte and the stationary phase, or issues related to the column itself.

Potential Causes & Step-by-Step Solutions:

  • Silanol Interactions: This is a primary cause, especially for acidic triterpenoids. Free silanol groups on the silica surface of the column can interact strongly with polar functional groups on the analytes, causing tailing.[5]

    • Expert Insight: This interaction is pH-dependent. At mid-range pH, silanols are ionized (Si-O⁻) and can strongly retain protonated basic compounds or interact with acidic ones.

    • Recommended Action:

      • Add an Acidic Modifier to the Mobile Phase: Add a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase.[3][5] This suppresses the ionization of both the silanol groups and acidic triterpenoids, minimizing secondary interactions and dramatically improving peak shape.[4][5]

      • Use a Modern, End-Capped Column: High-purity, end-capped columns are designed to have a minimal number of accessible silanol groups, which inherently reduces tailing for problematic compounds.[5]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase at the head of the column.[4][5]

    • Expert Insight: When the analyte concentration exceeds the linear capacity of the stationary phase, the peak shape becomes distorted, typically resulting in a "shark fin" or tailing peak.

    • Recommended Action: Reduce the injection volume or dilute your sample and re-inject.[4][5] Perform a series of injections with decreasing concentrations to see if peak shape improves.

  • Column Contamination or Voids: A buildup of strongly retained sample components on the column frit or a void at the column inlet can disrupt the sample band, leading to tailing.[5]

    • Recommended Action:

      • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from contaminants.[5][7]

      • Flush the Column: If you suspect contamination, try flushing the column with a strong solvent (e.g., isopropanol or ethyl acetate).[8] If the problem persists, the column may need to be replaced.[5]

Issue 3: Poor Sensitivity or No Peaks Detected

Q: I am injecting my triterpenoid sample, but I'm seeing a noisy baseline, very small peaks, or no peaks at all with my UV detector. How can I improve sensitivity?

A: This is a fundamental challenge because many triterpenoids lack a strong UV-absorbing chromophore.[1][2][3][6]

Potential Causes & Step-by-Step Solutions:

  • Low UV Absorbance: The inherent chemical structure of your analyte is not amenable to UV detection.

    • Expert Insight: The lack of conjugated double bonds in many triterpenoid scaffolds means they do not absorb light strongly at common UV wavelengths (e.g., 254 nm). Detection is often forced at low wavelengths (around 205-210 nm), where many solvents also absorb, leading to high baseline noise and reduced sensitivity.[3][6][9]

    • Recommended Action:

      • Optimize UV Wavelength: If possible, acquire a full UV spectrum of your standard to find the wavelength of maximum absorbance, even if it is low. For many triterpenoids, this will be in the 205-210 nm range.[6][9]

      • Switch to a Universal Detector: For non-volatile or semi-volatile compounds lacking a chromophore, universal detectors are superior.

        • Charged Aerosol Detector (CAD): This detector provides a uniform response that is independent of the analyte's chemical structure, offering high sensitivity with limits of quantitation often below 2 ng on-column.[2][3]

        • Evaporative Light Scattering Detector (ELSD): Another mass-based universal detector suitable for these compounds.[1]

      • Use Mass Spectrometry (MS): HPLC-MS is a powerful technique for both identification and sensitive quantification of triterpenoids.[2][10][11] It provides structural information and is compatible with the reversed-phase chromatography methods used for these compounds.[2]

      • Consider Chemical Derivatization: While more laborious, derivatizing the triterpenoid with a UV-absorbing or fluorescent tag can dramatically enhance detection sensitivity.[1][12]

  • Insufficient Sample Concentration: The amount of analyte being injected is below the detection limit of your method.

    • Recommended Action: Concentrate your sample extract using a rotary evaporator or nitrogen stream. Alternatively, develop a more efficient sample preparation or solid-phase extraction (SPE) protocol to enrich the triterpenoid fraction.[13]

Issue 4: Inconsistent or Shifting Retention Times

Q: My retention times are drifting from one injection to the next. What is causing this lack of reproducibility?

A: Stable retention times are the foundation of reliable identification and quantification. Drifting times usually point to a lack of equilibrium or instability in the system.

Potential Causes & Step-by-Step Solutions:

  • Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.[5]

    • Expert Insight: This is especially critical in gradient elution. The column must be returned to the initial mobile phase conditions and held there long enough for the stationary phase to fully re-equilibrate.

    • Recommended Action: Increase the equilibration time at the end of your gradient method. A good starting point is to flush the column with at least 10-15 column volumes of the initial mobile phase.[14]

  • Changes in Mobile Phase Composition: The mobile phase is not being prepared consistently or is changing over time.

    • Expert Insight: Evaporation of the more volatile organic solvent component can alter the mobile phase strength, leading to retention time shifts. Buffers can also precipitate if their solubility limit is exceeded.

    • Recommended Action: Prepare fresh mobile phase daily.[14] Keep solvent bottles capped to prevent evaporation. If using an aqueous buffer, ensure it is fully dissolved and filter it before use.

  • Fluctuating Column Temperature: The ambient temperature of the lab is changing, or the column oven is not maintaining a stable temperature.

    • Expert Insight: Even small temperature changes can affect mobile phase viscosity and analyte retention.

    • Recommended Action: Always use a thermostatted column compartment to maintain a constant, stable temperature throughout the entire analytical run.[5][14]

Experimental Protocols & Data
General Protocol: Sample Preparation from Plant Material

This protocol provides a general guideline for the extraction of triterpenoids. Optimization may be required depending on the specific plant matrix.[3]

Materials:

  • Dried, powdered plant material

  • Methanol/chloroform (1:1, v/v)[1][2] or Ethanol[3]

  • Sonicator

  • Centrifuge

  • 0.22 µm or 0.45 µm syringe filters (PTFE or other solvent-compatible membrane)

Procedure:

  • Weigh approximately 1 gram of the dried, powdered plant material into a suitable vessel.

  • Add 10 mL of extraction solvent (e.g., methanol/chloroform 1:1). A typical solvent-to-sample ratio is 10:1 (v/w).[3]

  • Sonicate the mixture for 1 hour.[1][2]

  • Centrifuge the extract at 13,000 g for 5 minutes to pellet the solid material.[1][2]

  • Carefully decant the supernatant. For improved peak shape, some methods recommend diluting the supernatant with an equal volume of methanol.[1][2]

  • Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial.[1][3] The sample is now ready for analysis.

Baseline HPLC Analysis Protocol

This protocol outlines a general starting point for HPLC analysis. It must be optimized for your specific analytes.

Instrumentation & Conditions:

  • HPLC System: A standard system with a pump, autosampler, thermostatted column compartment, and detector.

  • Column: Acclaim C30, 3 µm, 4.6 x 250 mm (A good starting point for isomer separation)[2] or a high-quality C18, 5 µm, 4.6 x 250 mm (For general screening).[3]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Methanol (50:50) with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-30 min: 70% to 100% B

    • 30-35 min: 100% B

    • 35.1-45 min: 70% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 210 nm or CAD/MS

  • Injection Volume: 10 µL

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (70% B) for at least 30 minutes or until a stable baseline is achieved.[3]

  • Injection: Inject the prepared sample or standard solution.

  • Data Acquisition: Acquire the chromatogram using your chromatography data system (CDS).[3]

  • Identification: Identify peaks by comparing retention times with authentic standards.[3]

  • Quantification: Construct a calibration curve using a series of standard solutions of known concentrations to quantify the analytes.[3]

Data Table: HPLC Method Parameters for Triterpenoid Analysis

This table summarizes typical parameters from published methods to serve as a starting point for method development.

ParameterStationary Phase (Column)Mobile PhaseDetectionReference
Isomer Separation C30, 3 µm or 5 µmAcetonitrile/Methanol/Water GradientCAD or MS[2]
General Screening C18, 5 µmAcetonitrile/Water or Methanol/Water with 0.1% Acetic/Formic AcidUV (205-210 nm)[3][6][9]
Acidic Triterpenoids C18 or C30Acetonitrile/THF/Phosphate Buffer (pH 6.5)UV[13]
Mycelial Triterpenes C18, 5 µmEthanol/Aqueous Acetic Acid (0.5%)UV (243 nm)[15]
Visual Troubleshooting Workflows
General HPLC Troubleshooting Logic

HPLC_Troubleshooting_Workflow cluster_start Problem Identification cluster_checks Initial System Checks cluster_optimization Method Optimization Strategy cluster_resolution Outcome Problem Identify Issue (e.g., Poor Resolution, Tailing, Drifting RT) Checks System Suitability OK? (Pressure, Leaks, Baseline Stability) Problem->Checks Start Opt_Mobile Optimize Mobile Phase - Adjust Organic % - Change Solvent (ACN vs MeOH) - Adjust pH / Modifier Checks->Opt_Mobile System OK Opt_Temp Optimize Temperature (e.g., Test 25°C vs 35°C) Opt_Mobile->Opt_Temp Resolution Still Poor Resolved Problem Resolved Validate Method Opt_Mobile->Resolved Resolution Improved Opt_Column Change Stationary Phase (e.g., C18 to C30) Opt_Temp->Opt_Column Resolution Still Poor Opt_Temp->Resolved Resolution Improved Opt_Column->Resolved Resolution Improved NotResolved Problem Persists Consult Advanced Support Opt_Column->NotResolved No Improvement

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Decision Tree for Improving Peak Resolution

Resolution_Decision_Tree start Poor Resolution (Rs < 1.5) q1 Are you using gradient elution? start->q1 a1_yes Optimize Gradient Slope (Make shallower around target peaks) q1->a1_yes Yes a1_no Implement a shallow gradient program q1->a1_no No q2 Is peak shape good (no tailing)? a1_yes->q2 a1_no->q2 a2_no Improve Peak Shape First - Add 0.1% Formic Acid - Check for overload q2->a2_no No, peaks are tailing q3 Change Mobile Phase Selectivity q2->q3 Yes, shape is good a2_no->q2 After fixing shape a3_solvent Switch Organic Solvent (Acetonitrile <=> Methanol or use blend) q3->a3_solvent a3_temp Vary Column Temperature (Test 20°C to 40°C) q3->a3_temp q4 Change Stationary Phase a3_solvent->q4 Still unresolved end_ok Resolution Achieved a3_solvent->end_ok Resolved a3_temp->q4 Still unresolved a3_temp->end_ok Resolved a4_column Switch to C30 Column (For Isomers) q4->a4_column a4_column->end_ok

Caption: A decision tree for systematically improving poor peak resolution.

References
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Triterpenoids. (2025). Benchchem.
  • Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection with Improved Resolution. Thermo Fisher Scientific.
  • Technical Support Center: Optimizing HPLC for Dammarane Triterpenoid Separ
  • Technical Support Center: Troubleshooting Poor Separation of Triterpenoids in Chrom
  • Gudžinskaitė, I., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. PMC - NIH.
  • Triterpenoids From Swallow Roots—A Convenient HPLC Method for Separation. (2025).
  • A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits. (2020). Analyst (RSC Publishing).
  • Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection with Improved Resolution. (2018).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Triterpenoids. (2025). Benchchem.
  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2023). PMC - PubMed Central.
  • High Performance Liquid Chromatography of Triterpenes (Including Saponins). (2012).
  • Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts. (2022). MDPI.
  • Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry. (2024). MDPI.
  • HPLC analysis of liquorice triterpenoids--applications to the quality control of pharmaceuticals. (1998). PubMed.
  • HPLC Column Selection Guide. agilent.
  • Troubleshooting in HPLC: A Review. (2023). IJSDR.
  • How To Improve Resolution In HPLC: 5 Simple Tips. (2025). PharmaGuru.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2018).
  • The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi). (2022). MDPI.
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Applic
  • The Critical Role of Mobile Phase pH in Chromatography Separ
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2025). MicroSolv.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • HPLC Troubleshooting Guide. Restek.

Sources

Technical Support Center: Improving the Stability of Cabraleahydroxylactone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Cabraleahydroxylactone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution during experimental workflows. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in established scientific principles to ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What is this compound and why is its stability a concern?

A1: this compound is a tetracyclic triterpenoid natural product, characterized by a gamma-lactone ring structure.[1] Like many compounds containing ester or lactone functional groups, it is susceptible to hydrolysis, a chemical reaction with water that can cleave the lactone ring.[2][3] This degradation leads to the formation of the corresponding hydroxy acid, altering the molecule's structure and likely its biological activity. Therefore, maintaining the stability of the lactone form is critical for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by:

  • pH: The rate of lactone hydrolysis is highly dependent on pH. Both acidic and basic conditions can catalyze the ring-opening reaction.[4][5][6][7]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[8]

  • Solvent Composition: The type of solvent and the presence of water can significantly impact stability.

  • Light Exposure: While hydrolysis is often the main concern, photolytic degradation can also occur in light-sensitive molecules.[9]

  • Presence of Enzymes: In biological matrices, esterases can enzymatically catalyze lactone hydrolysis.

Q3: What is the general degradation pathway for this compound?

A3: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the γ-lactone ring. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the lactone, leading to the cleavage of the ester bond and the formation of a γ-hydroxy carboxylic acid. This process is reversible, with the equilibrium between the closed-lactone and open-acid forms being pH-dependent.[2][10]

Fig 1. Primary Degradation Pathway of this compound cluster_0 This compound (Active Lactone Form) cluster_1 Degraded Product This compound This compound (γ-Lactone Ring Intact) HydroxyAcid γ-Hydroxy Carboxylic Acid (Inactive Open-Ring Form) This compound->HydroxyAcid Hydrolysis (H₂O, H⁺ or OH⁻ catalysis) HydroxyAcid->this compound Lactonization (Acid-catalyzed)

Caption: Reversible hydrolysis of this compound.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My this compound solution is showing a new peak on HPLC analysis after a short period. What could be the cause?

A4: The appearance of a new, typically more polar, peak on a reverse-phase HPLC chromatogram is a strong indicator of lactone hydrolysis. The resulting open-ring hydroxy acid is more polar than the parent lactone and will thus have a shorter retention time. This is a common issue when working with lactone-containing compounds in aqueous or protic solvents.[11]

To confirm this:

  • Spike your sample: Obtain a standard of the hydrolyzed form, if available, and spike it into your degraded sample to see if the new peak increases in area.

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the new peak. The hydrolyzed product will have a molecular weight that is 18.015 g/mol (the mass of H₂O) higher than this compound (MW: 416.6 g/mol ).[1]

Q5: How can I minimize hydrolysis during my experiments? My protocol requires an aqueous buffer.

A5: Controlling the pH is the most critical factor. For many lactones, maximum stability is found in a slightly acidic pH range (typically pH 4-6).[12] Both strongly acidic and alkaline conditions significantly accelerate hydrolysis.[12]

Recommended Actions:

  • pH Optimization Study: Perform a preliminary study to determine the optimal pH for this compound stability. Prepare buffers at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4) and monitor the degradation over time using HPLC.

  • Work at Low Temperatures: If your experiment allows, perform all steps at low temperatures (e.g., on ice or at 4°C) to slow down the rate of hydrolysis.[8]

  • Minimize Time in Solution: Prepare fresh solutions of this compound immediately before use. Avoid long-term storage of aqueous stock solutions.

  • Consider Co-solvents: If compatible with your experimental system, adding a water-miscible organic co-solvent (e.g., DMSO, ethanol) can reduce the water activity and slow hydrolysis.

Q6: I need to prepare a stock solution of this compound. What is the best solvent and what are the recommended storage conditions?

A6: For long-term storage, it is best to prepare stock solutions in an anhydrous aprotic solvent and store them at low temperatures.

ParameterRecommendationRationale
Solvent Anhydrous DMSO, DMF, or absolute ethanolThese solvents are aprotic and minimize the risk of hydrolysis.
Storage Temp. -20°C or -80°CLow temperatures significantly reduce the rate of any potential degradation.[13]
Container Amber glass vials with tight-fitting capsProtects from light and prevents solvent evaporation and moisture absorption.[14]

Q7: I am conducting a forced degradation study. What conditions should I use to intentionally degrade this compound?

A7: Forced degradation studies are essential for developing stability-indicating analytical methods.[9][15][16] They help identify potential degradation products and pathways.

Protocol for Forced Degradation Study: This protocol outlines the steps to intentionally stress this compound to identify its degradation products.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a minimal amount of organic solvent (e.g., methanol) and then dilute with water or the appropriate stress medium to a final concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.[15]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 15, 30, and 60 minutes. Basic hydrolysis is typically much faster.[15]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours.[15]

  • Thermal Degradation: Incubate a solid sample and a solution of this compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: At each time point, take an aliquot, neutralize if necessary (for acid and base samples), and analyze by a suitable stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.[17]

Fig 2. Workflow for a Forced Degradation Study cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prep Prepare Stock Solution of this compound Acid Acidic (HCl, 60°C) Prep->Acid Base Basic (NaOH, RT) Prep->Base Oxidation Oxidative (H₂O₂, RT) Prep->Oxidation Thermal Thermal (60°C) Prep->Thermal Photo Photolytic (UV Light) Prep->Photo Analysis HPLC/LC-MS Analysis (Quantify Parent & Detect Degradants) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Key steps in a forced degradation study workflow.

Q8: Are there any formulation strategies that can improve the stability of this compound for in vivo or long-term studies?

A8: Yes, several formulation strategies used for natural products can be adapted to enhance stability.[18] These approaches aim to protect the lactone from the aqueous environment.

  • Encapsulation: Techniques like liposomal encapsulation or formulation with polymeric nanoparticles can create a physical barrier between the compound and the aqueous medium.[19]

  • Co-crystallization: Forming co-crystals with a stabilizing co-former can alter the physicochemical properties of the molecule and improve its stability.[19]

  • Use of Excipients: Incorporating stabilizing excipients such as antioxidants or chelating agents can mitigate other degradation pathways.[13][18] For solid formulations, hygroscopicity can be managed by co-processing with excipients that deflect moisture.[19]

Choosing the right strategy depends heavily on the intended application (e.g., oral vs. parenteral administration) and requires careful formulation development and testing.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44421648, this compound. Retrieved from [Link]

  • Shinde, A. N., & Ganu, G. P. (2013). Novel approaches for stability improvement in natural medicines. International Journal of Green Pharmacy, 7(2), 84. Retrieved from [Link]

  • Reat, V. (2023). A practical guide to forced degradation and stability studies for drug substances. Drug Discovery & Development. Retrieved from [Link]

  • Kuznetsova, S. A., et al. (2020). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. Molecules, 25(23), 5764. Retrieved from [Link]

  • Fun, H. K., et al. (2011). This compound from the leaves of Aglaia exima. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2940. Retrieved from [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(14), 6880–6889. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactone. Retrieved from [Link]

  • Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1235. Retrieved from [Link]

  • Rai, A., et al. (2022). Strategies to Enhance the Stability of Herbal Active. Acta Scientific Pharmaceutical Sciences, 6(12), 29-37. Retrieved from [Link]

  • Miao, Z., et al. (2013). A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors. Journal of Medicinal Chemistry, 56(20), 7851–7863. Retrieved from [Link]

  • Singh, A., & Kumar, P. (2024). CHEMICAL STABILITY OF POLYHERBAL FORMULATIONS. Science and Technology for Environment, 1(1), 1-10. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 98, 143-155. Retrieved from [Link]

  • Sharma, A., & Singh, S. (2014). Forced degradation and stability testing: Strategies and analytical perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 243-252. Retrieved from [Link]

  • KBL Cosmetics. (2025). How do I ensure my skincare formulation is stable? Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 25). How Does Lactone Hydrolysis Work? [Video]. YouTube. Retrieved from [Link]

  • Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. The Journal of Organic Chemistry, 78(14), 6880–6889. Retrieved from [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(14), 6880–6889. Retrieved from [Link]

  • Fogle, E. J., et al. (2016). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Pharmaceutical Sciences, 105(1), 215-223. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Forced Degradation of Atorvastatin by LCMS. Retrieved from [Link]

  • Wurster, D. E., & Aburub, A. (2006). The effects of surface lactone hydrolysis and temperature on the specific and nonspecific interactions between phenobarbital and activated carbon surfaces. Journal of Pharmaceutical Sciences, 95(7), 1540–1548. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Bioassay Conditions for Cabraleahydroxylactone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of bioassay conditions for Cabraleahydroxylactone. As a tetracyclic triterpenoid natural product, this compound presents unique opportunities and challenges in drug discovery and development.[1] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting advice, and robust protocols to ensure the generation of reliable and reproducible data.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers face when beginning work with a novel natural product like this compound.

Q1: What is this compound and what are its potential biological activities?

This compound is a tetracyclic triterpenoid, a class of natural products known for a wide range of biological activities.[1] While specific activities for this compound are still under investigation, related lactone-containing natural products have demonstrated antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3] Therefore, initial screening efforts might logically focus on assays measuring cell viability, proliferation, inflammation markers, or antimicrobial activity.

Q2: What are the primary challenges when developing a bioassay for a natural product like this compound?

Natural products introduce complexities not always seen with synthetic small molecules. The most significant challenges include:

  • Compound Solubility: Triterpenoids are often highly lipophilic, making them difficult to dissolve in aqueous assay buffers. This can lead to compound precipitation and inaccurate results.

  • Intrinsic Fluorescence/Color: Many natural products can absorb light or fluoresce, directly interfering with common assay readouts (e.g., fluorescence, luminescence).

  • Masked Bioactivity: A compound might have a specific, subtle effect that is masked by general cytotoxicity at higher concentrations.[4] This makes dose-selection critical.

  • Purity and Stability: The purity of the isolated natural product must be high to avoid confounding results from minor components. Its stability in solvent and assay media over the experiment's duration is also a key consideration.

Q3: How should I prepare and handle this compound for my experiments?

Proper handling is the first step to reproducible results.

  • Solubilization: Start by creating a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). We recommend a 10-20 mM stock. Use gentle vortexing or sonication to ensure complete dissolution. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare intermediate dilutions from the main stock. When adding the compound to aqueous cell culture media or buffer, ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically ≤0.5%). This consistency is crucial for valid comparisons.

  • Solubility Check: After diluting to the final concentration in your assay media, visually inspect for any precipitation or cloudiness under a microscope. If observed, you may need to lower the final concentration or explore alternative solubilizing agents.

Q4: How do I choose the right initial bioassay?

The choice depends on your research goal.

  • Phenotypic Screening: If you have no prior knowledge of the compound's target, a phenotypic assay is an excellent starting point. A cell viability/cytotoxicity assay (e.g., using Resazurin or MTT) across a panel of cancer cell lines is a common and effective first screen.[4]

  • Target-Based Screening: If you hypothesize that this compound acts on a specific enzyme or pathway (e.g., based on the activity of similar compounds), you can use a specific biochemical or reporter gene assay.[4] This approach is more focused but may miss unexpected activities.

For a novel compound, a phenotypic screen is often more informative in the initial stages.

Part 2: The Bioassay Optimization Workflow

Successful bioassay development follows a logical, systematic workflow. The goal is to define a set of conditions that yields the largest and most consistent "assay window" (the difference between positive and negative controls).

AssayOptimizationWorkflow cluster_prep Phase 1: Preparation cluster_optim Phase 2: Parameter Optimization cluster_valid Phase 3: Validation & Quality Control cluster_screen Phase 4: Screening A Select Appropriate Cell Line & Assay Type B Prepare High-Quality Compound Stock A->B C Optimize Cell Seeding Density B->C D Determine Optimal Incubation Time C->D E Define Compound Concentration Range (Dose-Response) D->E F Assess Assay Robustness (Z'-factor, S/B Ratio) E->F G Confirm Lack of Assay Interference F->G H Perform Experiment with Optimized Conditions G->H

Caption: A streamlined workflow for systematic bioassay optimization.

Step-by-Step Parameter Optimization

For any cell-based assay, several parameters must be empirically determined. The following table provides starting points and rationale for these critical variables.

ParameterRecommended RangeRationale & Key Considerations
Cell Seeding Density 5,000 - 20,000 cells/well (96-well plate)The optimal density provides a measurable signal while ensuring cells remain in the logarithmic growth phase throughout the experiment.[5][6] Overcrowding can lead to nutrient depletion and artifacts.
Compound Incubation Time 24, 48, 72 hoursThe time required to observe a biological effect can vary. Shorter times may capture acute toxicity, while longer times are needed for effects on cell proliferation.
DMSO Concentration < 0.5% (v/v)DMSO is cytotoxic at higher concentrations. A "vehicle control" with the maximum DMSO concentration used in the experiment is mandatory to ensure the solvent itself is not affecting the cells.
Positive Control Assay-dependent (e.g., Doxorubicin for cytotoxicity)A known active compound is essential to confirm that the assay system is working correctly and to define the upper limit of the assay window.
Negative/Vehicle Control Media + Max DMSO %This defines the baseline (0% effect) and is used to calculate the signal-to-background ratio.

Part 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific issues you may encounter.

Q5: My results show high variability between replicate wells. What's wrong?

High variability is a common problem that invalidates results. The causes are often procedural.

  • Uneven Cell Plating: If adherent cells are not evenly distributed, it can cause significant well-to-well differences.[6]

    • Solution: After plating, let the plate sit at room temperature in the hood for 15-20 minutes before transferring to the incubator. This allows cells to settle evenly. Avoid swirling the plate, which can push cells to the edges of the wells.[6]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or detection reagents is a major source of error.

    • Solution: Use calibrated pipettes and be mindful of your technique. When adding reagents, pipette gently against the side of the well to avoid disturbing the cell layer.[5]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration.

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[6]

Q6: I am seeing a high background signal or apparent activity in all wells (False Positives). What are the likely causes?

This often points to interference from the compound itself.

  • Compound Autofluorescence: this compound may fluoresce at the same wavelength as your detection reagent.

    • Solution: Run a "compound-only" control plate (no cells) with your compound and the detection reagent. If you see a signal, it confirms interference. You may need to switch to a non-fluorescent assay (e.g., colorimetric or luminescent) or use red-shifted dyes that are less prone to natural product autofluorescence.[7]

  • Compound-Reagent Interaction: The compound might directly react with your detection reagent (e.g., reducing Resazurin).

    • Solution: Similar to the autofluorescence check, run a cell-free plate to see if the compound alone generates a signal. If so, a different detection chemistry is required.

  • Contamination: Microbial contamination can alter assay readouts.

    • Solution: Always check your cell cultures for contamination before starting an experiment. Ensure sterile technique throughout the protocol.[5]

Q7: My assay signal is very low, or I am not seeing any effect from my compound (False Negatives). How can I fix this?

This indicates the assay conditions are not sensitive enough or the compound is inactive under the tested conditions.

  • Sub-optimal Cell Number: If too few cells are plated, the signal may be too low to be reliably detected above background.

    • Solution: Re-optimize your cell seeding density to find a number that gives a robust signal.[5]

  • Incorrect Incubation Time: The biological effect may take longer to manifest.

    • Solution: Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal endpoint.

  • Compound Degradation or Precipitation: The compound may not be stable or soluble in the assay media over the incubation period.

    • Solution: Re-evaluate the solubility and consider preparing fresh compound dilutions immediately before use.

  • Incorrect Assay Choice: The compound may not have cytotoxic effects but could be acting on a different pathway.

    • Solution: If a cytotoxicity assay yields no results, consider screening in assays that measure other biological processes, such as inflammation (e.g., measuring NO production) or specific enzyme activity.[2]

TroubleshootingTree A Problem Encountered in Bioassay B High Variability in Replicates A->B C High Background / False Positives A->C D Low Signal / False Negatives A->D B1 Cause: Uneven Cell Plating? B->B1 B2 Cause: Pipetting Inaccuracy? B->B2 B3 Cause: Edge Effects? B->B3 C1 Cause: Compound Autofluorescence? C->C1 C2 Cause: Compound-Reagent Interaction? C->C2 C3 Cause: Contamination? C->C3 D1 Cause: Insufficient Cell Number? D->D1 D2 Cause: Sub-optimal Incubation Time? D->D2 D3 Cause: Compound Inactivity/Degradation? D->D3 B_S1 Solution: Allow plate to settle before incubation. Review plating technique. B1->B_S1 B_S2 Solution: Use calibrated pipettes. Practice consistent technique. B2->B_S2 B_S3 Solution: Fill outer wells with PBS/media. Avoid using outer wells for data. B3->B_S3 C_S1 Solution: Run cell-free controls. Switch to red-shifted dyes or a different assay type. C1->C_S1 C_S2 Solution: Run cell-free controls. Change detection chemistry. C2->C_S2 C_S3 Solution: Check cultures under microscope. Use strict aseptic technique. C3->C_S3 D_S1 Solution: Re-optimize cell seeding density. D1->D_S1 D_S2 Solution: Perform a time-course experiment. D2->D_S2 D_S3 Solution: Check solubility. Consider alternative bioassays. D3->D_S3

Caption: A decision tree for troubleshooting common bioassay issues.

Part 4: Appendices

Appendix 1: General Protocol for a Cell Viability Assay (Resazurin-Based)

This protocol provides a framework for an initial cytotoxicity screen.

  • Cell Plating:

    • Trypsinize and count cells, ensuring they are healthy and >95% viable.[5]

    • Dilute cells to the optimized seeding density in fresh culture media.

    • Plate 100 µL of the cell suspension into the inner 60 wells of a 96-well clear-bottom, black-walled plate.

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation.

    • Incubate for 18-24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture media at 2x the final desired concentration. Remember to include a vehicle control (media + DMSO) and a positive control.

    • Carefully remove 50 µL of media from each well and add 50 µL of the 2x compound dilutions. This minimizes cell disturbance.

    • Incubate for the desired time (e.g., 48 or 72 hours).

  • Signal Detection:

    • Prepare the Resazurin detection reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Read fluorescence on a microplate reader (e.g., Ex/Em 560/590 nm).

  • Data Analysis:

    • Subtract the average signal of "media-only" (blank) wells from all other wells.

    • Normalize the data: % Viability = (Signal of treated well / Average signal of vehicle control wells) * 100.

    • Plot % Viability vs. Log[Concentration] and fit a dose-response curve to determine the IC50 value.

References

  • Inglese, J., et al. (2006). Creating and screening natural product libraries. PubMed Central - NIH. Available at: [Link]

  • Cimini, B. A., et al. (2023). Optimizing the Cell Painting assay for image-based profiling. Springer Nature Experiments. Available at: [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Rotter, A., et al. (2024). A guide to the use of bioassays in exploration of natural resources. Algal Research. Available at: [Link]

  • Bohlin, L., et al. (2013). Bioassays in natural product research - strategies and methods in the search for anti-inflammatory and antimicrobial activity. PubMed. Available at: [Link]

  • Czerwonka, A., et al. (2024). New Hydroxylactones and Chloro-Hydroxylactones Obtained by Biotransformation of Bicyclic Halolactones and Their Antibacterial Activity. MDPI. Available at: [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Cabraleahydroxylactone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Cabraleahydroxylactone. As a tetracyclic triterpenoid, this compound's complex and largely non-polar structure presents significant challenges to achieving desired concentrations in aqueous solutions for experimental use. This guide provides a comprehensive overview of its solubility profile, troubleshooting strategies, and frequently asked questions to facilitate successful experimental outcomes.

Understanding this compound's Physicochemical Properties

This compound (C₂₇H₄₄O₃, Molar Mass: 416.6 g/mol ) is characterized by a rigid four-ring core, a gamma-lactone ring, and a secondary alcohol group.[1] Its high calculated LogP value of 6.9 is a strong indicator of its lipophilic nature and consequently, poor water solubility.[1] While readily soluble in chlorinated solvents like dichloromethane and chloroform, as well as polar aprotic solvents such as dimethyl sulfoxide (DMSO), its utility in biological assays is often hampered by its negligible aqueous solubility.

PropertyValueSource
Molecular FormulaC₂₇H₄₄O₃PubChem[1]
Molar Mass416.6 g/mol PubChem[1]
XLogP36.9PubChem[1]
Known SolventsChloroform, Dichloromethane, DMSOCoompo[2]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

Researchers typically encounter issues when attempting to prepare aqueous stock solutions or dilute initial organic stocks into aqueous buffers for cell-based assays or other biological experiments. This section provides a systematic approach to addressing these challenges.

G cluster_0 Solubilization Workflow for this compound start Start: Dry this compound Powder initial_dissolution Initial Dissolution in an Organic Solvent (e.g., DMSO, Ethanol) start->initial_dissolution aqueous_dilution Dilution into Aqueous Buffer initial_dissolution->aqueous_dilution precipitation_check Precipitation Observed? aqueous_dilution->precipitation_check successful_solubilization Successful Solubilization (Proceed with Experiment) precipitation_check->successful_solubilization No troubleshooting Troubleshooting Strategies precipitation_check->troubleshooting Yes cosolvent Co-solvent System troubleshooting->cosolvent cyclodextrin Cyclodextrin Inclusion troubleshooting->cyclodextrin solid_dispersion Solid Dispersion troubleshooting->solid_dispersion quantification Quantify Concentration (e.g., HPLC) cosolvent->quantification cyclodextrin->quantification solid_dispersion->quantification quantification->successful_solubilization

Caption: A decision-making workflow for solubilizing this compound.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: Direct dissolution of this compound in aqueous buffers is highly unlikely to succeed due to its lipophilic nature. The recommended first step is to create a concentrated stock solution in an appropriate organic solvent.

Recommended Initial Solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and commonly used solvent for poorly soluble compounds.

  • Ethanol: A less toxic alternative to DMSO, suitable for many cell culture experiments.

  • Dichloromethane/Chloroform: While effective for initial solubilization, their volatility and toxicity make them unsuitable for most biological applications and require a solvent exchange step.

Protocol for Preparing a Concentrated Stock Solution:

  • Weigh the desired amount of this compound powder.

  • Add a small volume of your chosen organic solvent (e.g., DMSO) to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (30-40°C) can be applied if necessary, but be mindful of potential degradation.

  • Once dissolved, you will have a concentrated stock solution ready for further dilution.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final aqueous solution to maintain the solubility of the compound. Here are several strategies to overcome this, ranging from simple to more advanced techniques:

Strategy 1: Co-solvent System

The principle here is to maintain a sufficient concentration of a water-miscible organic solvent in the final aqueous solution to keep the compound dissolved.

Experimental Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.

  • When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is kept as high as your experimental system tolerates (typically 0.1-1% for cell-based assays).

  • Perform serial dilutions in your aqueous buffer, vortexing or mixing well after each addition.

  • Visually inspect for any signs of precipitation (cloudiness, particulates).

Strategy 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules, thereby increasing their aqueous solubility.[3] For triterpenoids, hydroxypropyl-β-cyclodextrin (HP-β-CD) is a particularly effective choice.[4][5][6][7]

Experimental Protocol:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-50 mg/mL in your experimental buffer).[4]

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound stock solution to the HP-β-CD solution while vortexing or stirring vigorously.

  • Allow the mixture to equilibrate (e.g., stir for 1-2 hours at room temperature) to facilitate the formation of the inclusion complex.

  • Filter the final solution through a 0.22 µm filter to remove any non-encapsulated precipitate.

G cluster_1 Cyclodextrin Inclusion Complex Formation start This compound (Lipophilic) mixing Mixing in Aqueous Solution start->mixing cyclodextrin HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cyclodextrin->mixing complex Soluble Inclusion Complex mixing->complex

Caption: Encapsulation of this compound by HP-β-Cyclodextrin.

Strategy 3: Solid Dispersion

This technique involves dispersing the drug in a solid hydrophilic carrier at a molecular level. While more complex to prepare, it can significantly enhance solubility and dissolution rates. Common methods include solvent evaporation and freeze-drying.

Conceptual Workflow:

  • Dissolve both this compound and a hydrophilic polymer (e.g., polyethylene glycol - PEG) in a common volatile solvent.

  • Remove the solvent under vacuum, leaving a solid dispersion of the drug in the polymer matrix.

  • The resulting solid can then be dissolved in an aqueous medium.

Frequently Asked Questions (FAQs)

Q: What is the expected aqueous solubility of this compound?

Q: How can I confirm the concentration of this compound in my final solution?

A: After attempting solubilization, it is crucial to quantify the actual concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate quantification of triterpenoids. A reversed-phase C18 or C30 column with a mobile phase of acetonitrile and water or methanol and water, coupled with a UV or Charged Aerosol Detector (CAD), would be a suitable starting point for method development.[8]

Q: Is this compound stable in solution?

A: The stability of this compound in solution will depend on the solvent, pH, and temperature. A key structural feature is the gamma-lactone ring, which is an ester. This ring is susceptible to hydrolysis under neutral to basic pH conditions, which would open the ring and form an inactive carboxylate species.[9] Therefore, for storage of aqueous solutions, it is advisable to use a slightly acidic buffer (pH < 6) and store at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Stock solutions in anhydrous DMSO are generally stable for longer periods when stored at -20°C or -80°C.

Q: Are there any other formulation approaches I can consider?

A: For in vivo studies or advanced drug delivery applications, other formulation strategies for poorly soluble drugs can be explored, such as:

  • Lipid-based formulations: Including self-emulsifying drug delivery systems (SEDDS).

  • Nanosuspensions: Where the drug is milled to nanometer-sized particles to increase surface area and dissolution rate.

These advanced techniques typically require specialized equipment and formulation expertise.

References

  • Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods. MDPI. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Solubility of Flavonoids in Organic Solvents. ResearchGate. Available at: [Link]

  • Water-soluble pentacyclic triterpene composition and production thereof. Google Patents.
  • Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. ResearchGate. Available at: [Link]

  • Complexation with hydroxypropyl-γ-cyclodextrin of some pentacyclic triterpenes. characterisation of their binary products. ResearchGate. Available at: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

  • Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. PubMed. Available at: [Link]

  • Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles. PubMed. Available at: [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Solubility behavior and thermodynamic properties of caprolactam in four pure solvents and two cosolvent mixtures. ResearchGate. Available at: [Link]

  • Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods. MDPI. Available at: [Link]

  • The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents. PMC - NIH. Available at: [Link]

  • Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. IRIS. Available at: [Link]

  • The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Springer. Available at: [Link]

  • Solubility and Bioavailability Improvement in Natural Triterpene Compounds by PEGylation. ResearchGate. Available at: [Link]

  • This compound | 35833-69-3. Coompo. Available at: [Link]

  • Triterpenoid Acids and Lactones from the Leaves of Fadogia tetraquetra var. tetraquetra (Rubiaceae). ResearchGate. Available at: [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Available at: [Link]

  • Propylene Glycol. PubChem. Available at: [Link]

  • Polyethylene Glycol Enhances Solubility of Domperidone through Solid Dispersion. ResearchGate. Available at: [Link]

  • CYTOTOXIC LACTONE-TYPE DITERPENOIDS AND TRITERPENOID FROM Vitex pubescens Vahl. Rasayan Journal of Chemistry. Available at: [Link]

  • High Performance Liquid Chromatography of Triterpenes (Including Saponins). ResearchGate. Available at: [Link]

  • Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent. PubMed. Available at: [Link]

  • Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Longdom Publishing. Available at: [Link]

  • Cyclodextrin | Inclusion Complex. YouTube. Available at: [Link]

  • Solubility behavior for aqueous polyethylene glycol monododecyl ether systems up to 30 MPa: measurement and correlation. ResearchGate. Available at: [Link]

  • Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. MDPI. Available at: [Link]

  • Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. NIH. Available at: [Link]

  • Triterpenoids from swallow roots--a convenient HPLC method for separation. PubMed. Available at: [Link]

  • Lactone Stabilization Is Not a Necessary Feature for Antibody Conjugates of Camptothecins. ACS Publications. Available at: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

  • HPLC determination of active diterpene lactones from Andrographis paniculata Nees planted in various seasons and regions in Thailand. Chula Digital Collections. Available at: [Link]

  • Quantification of Spironolactone by first and second order UV Derivative Spectrophotometry in bulk and tablet dosage form. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing Degradation of Cabraleahydroxylactone During Isolation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the isolation of Cabraleahydroxylactone. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising tetracyclic triterpenoid. This compound, a gamma-lactone-containing natural product, presents unique challenges during its isolation and purification due to its susceptibility to degradation.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and successfully obtain high-purity this compound while minimizing degradation.

Our approach is grounded in the principles of chemical stability and chromatographic theory, providing not just procedural steps but also the scientific reasoning behind them. This ensures that you can adapt and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a tetracyclic triterpenoid natural product that has been isolated from plants of the Aglaia genus.[2][3] Its chemical structure contains a gamma-lactone ring, which is a five-membered cyclic ester. This functional group is the primary site of instability and is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the opening of the lactone ring and the formation of the corresponding hydroxy carboxylic acid. This degradation product is inactive and represents a loss of your target compound. Temperature can also accelerate this degradation process. Therefore, careful control of pH and temperature throughout the isolation process is critical to preserving the integrity of this compound.

Q2: What are the most critical factors to control during the isolation of this compound?

A2: The three most critical factors to control are:

  • pH: Exposure to strong acids or bases will catalyze the hydrolysis of the gamma-lactone ring. It is crucial to maintain a near-neutral pH (ideally between 6.0 and 7.5) during extraction, partitioning, and chromatography.

  • Temperature: Elevated temperatures can significantly increase the rate of hydrolytic degradation and other potential decomposition reactions.[4][5][6] All steps should be performed at room temperature or below, with sensitive steps ideally conducted on ice or in a cold room.

  • Exposure to Light: While not as critical as pH and temperature for this specific compound, prolonged exposure to UV light can be detrimental to some complex natural products. It is good practice to protect extracts and purified fractions from direct light.

Q3: What are the common signs of this compound degradation during my experiment?

A3: Degradation can be monitored chromatographically, typically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Signs of degradation include:

  • Appearance of new, more polar spots/peaks: The ring-opened hydroxy acid is more polar than the parent lactone and will exhibit a lower Rf value on TLC (silica gel) or a shorter retention time in reverse-phase HPLC.

  • Diminishing intensity of the target spot/peak: As this compound degrades, the intensity of its corresponding spot or peak will decrease over time.

  • Streaking on TLC plates: This can indicate the presence of multiple degradation products or sample instability on the stationary phase.

Q4: Which solvents are recommended for the extraction and purification of this compound?

A4: The choice of solvents is crucial for both efficient extraction and maintaining stability. Based on published protocols and the polarity of the compound, the following are recommended:

  • Extraction: Non-polar solvents like n-hexane are used initially to remove lipids and other non-polar compounds. The primary extraction of this compound is typically achieved with moderately polar solvents such as ethyl acetate or dichloromethane.[2] Methanol or ethanol can also be used, but care must be taken to remove them quickly at low temperatures to avoid potential reactions.

  • Chromatography: For column chromatography, a combination of n-hexane and ethyl acetate is commonly used for elution on a silica gel stationary phase.[2] For HPLC, a reversed-phase C18 column with a mobile phase of acetonitrile and water or methanol and water is a good starting point.

Troubleshooting Guide

This section addresses specific issues you may encounter during the isolation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound in the crude extract. 1. Inefficient extraction. 2. Degradation during extraction. 3. Incorrect plant material or low concentration in the source.1. Ensure the plant material is finely ground to maximize surface area. Increase the extraction time or perform multiple extractions. Consider using ultrasound-assisted or microwave-assisted extraction for improved efficiency, but monitor the temperature closely. 2. Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath temperature below 40°C. Ensure solvents are neutral and free of acidic or basic impurities. 3. Verify the identity of the plant material. The concentration of secondary metabolites can vary depending on the collection time and location.
Significant degradation observed by TLC/HPLC after extraction. 1. Use of acidic or basic solvents. 2. High temperatures during solvent removal. 3. Prolonged storage of the extract.1. Use high-purity, neutral solvents. If using methanol, be aware that it can sometimes be slightly acidic. Consider passing solvents through a short plug of neutral alumina. 2. Concentrate the extract in vacuo at a low temperature (<40°C). For very sensitive samples, consider freeze-drying (lyophilization) if the solvent system is appropriate. 3. Analyze the extract as quickly as possible. If storage is necessary, store it in a tightly sealed container at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen).
Poor separation of this compound from impurities during column chromatography. 1. Inappropriate solvent system. 2. Overloading the column. 3. Column deactivation or channeling.1. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for this compound for good separation. A gradient elution from a non-polar to a more polar solvent system (e.g., n-hexane to n-hexane:ethyl acetate) can improve resolution. 2. As a rule of thumb, the amount of crude extract loaded should be 1-5% of the weight of the stationary phase. 3. Pack the column carefully to ensure a homogenous bed. Use a dry packing or slurry packing method as appropriate for your stationary phase.
Degradation of this compound on the chromatography column. 1. Acidic or basic nature of the stationary phase (e.g., silica gel can be slightly acidic). 2. Prolonged run time.1. For very sensitive compounds, consider using neutral alumina as the stationary phase or deactivated silica gel. You can also add a small amount of a neutral buffer (e.g., pyridine, though this can complicate removal) to the solvent system, but this should be done with caution. 2. Optimize the flow rate and solvent gradient to minimize the time the compound spends on the column. Flash chromatography is preferred over gravity column chromatography for this reason.
Co-elution of this compound with structurally similar compounds. Presence of isomers or other closely related triterpenoids in the extract.This is a common challenge in natural product isolation.[7] If normal-phase chromatography is insufficient, consider alternative chromatographic techniques such as: - Reversed-phase chromatography (e.g., C18-silica): This separates compounds based on hydrophobicity and can provide a different selectivity. - Preparative HPLC: This offers higher resolution and is often necessary for obtaining highly pure compounds. - Multimodal or mixed-mode chromatography: These techniques utilize stationary phases with multiple interaction modes (e.g., ion-exchange and hydrophobic) to achieve unique selectivity.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol is adapted from the successful isolation of this compound from Aglaia exima.[2]

  • Plant Material Preparation:

    • Air-dry the leaves of the plant material (e.g., Aglaia species) in a well-ventilated area away from direct sunlight.

    • Grind the dried leaves into a fine powder.

  • Initial Extraction (Defatting):

    • Soak the powdered leaves (e.g., 1 kg) in n-hexane (e.g., 3 L) for 3-4 days at room temperature to remove non-polar compounds.

    • Decant the n-hexane and discard it. Repeat this step if the plant material is particularly rich in lipids.

  • Main Extraction:

    • Macerate the defatted plant material in ethyl acetate (e.g., 3 L) for 3-4 days at room temperature.

    • Filter the mixture and collect the ethyl acetate extract.

    • Repeat the extraction with fresh ethyl acetate two more times to ensure complete extraction.

    • Combine the ethyl acetate extracts.

  • Concentration:

    • Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator.

    • Crucial Point: Maintain the water bath temperature at or below 40°C to prevent thermal degradation.

    • The resulting crude extract should be a dark, gummy residue.

Protocol 2: Purification by Column Chromatography
  • Column Preparation:

    • Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry packing method with n-hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude extract to be purified.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane or ethyl acetate.

    • Adsorb the dissolved extract onto a small amount of silica gel (dry loading method).

    • Gently evaporate the solvent until a free-flowing powder is obtained.

    • Carefully layer the silica gel with the adsorbed sample on top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient could be:

      • 100% n-hexane

      • 95:5 n-hexane:ethyl acetate

      • 90:10 n-hexane:ethyl acetate

      • 80:20 n-hexane:ethyl acetate

      • 70:30 n-hexane:ethyl acetate (this compound is often eluted in this range)[2]

      • Continue increasing the polarity to elute more polar compounds.

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

    • Visualize the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by gentle heating).

    • Combine the fractions containing pure this compound.

  • Final Purification (Recrystallization):

    • Evaporate the solvent from the combined pure fractions.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethyl acetate) and allow it to slowly evaporate to induce crystallization.[2] This will yield pure, crystalline this compound.

Visualization of Workflows and Degradation Pathways

Isolation Workflow

isolation_workflow plant_material Dried, Powdered Plant Material defatting Maceration with n-Hexane plant_material->defatting main_extraction Maceration with Ethyl Acetate defatting->main_extraction concentration Rotary Evaporation (<40°C) main_extraction->concentration crude_extract Crude Ethyl Acetate Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling recrystallization Recrystallization (Ethyl Acetate) pooling->recrystallization pure_compound Pure this compound recrystallization->pure_compound

Caption: General workflow for the isolation of this compound.

Degradation Pathway

degradation_pathway cabralea This compound Gamma-Lactone Ring degraded Degradation Product Hydroxy Carboxylic Acid cabralea->degraded Hydrolysis (Acid or Base Catalyzed, Heat)

Caption: Primary degradation pathway of this compound.

References

  • Awang, K., et al. (2010). This compound from the leaves of Aglaia exima. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2541. [Link]

  • Herbs2000.com. Lactones. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. [Link]

  • ACS Publications. (2005). Reactivity of Lactones and GHB Formation. The Journal of Organic Chemistry. [Link]

  • Patlewicz, G., et al. (2014). Hydrolysis of saturated gamma-lactones. ResearchGate. [Link]

  • Kinghorn, A. D., et al. (2009). Activity-guided isolation of cytotoxic constituents from the bark of Aglaia crassinervia collected in Indonesia. ResearchGate. [Link]

  • Chen, X., et al. (2019). Extraction, identification, and antioxidant property evaluation of limonin from pummelo seeds. Food Science & Nutrition, 7(5), 1877-1887. [Link]

  • Bola, S., et al. (2023). An alternative two-step mixed-mode approach to a monoclonal antibody (mAb) purification process. Bio-Rad Bulletin 3576. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. [Link]

  • Manners, G. D., & Breksa, A. P. (2005). Isolation and purification of closely related citrus limonoid glucosides by flash chromatography. Phytochemical Analysis, 16(3), 155-160. [Link]

  • Nicaud, J. M., et al. (2002). Production of Lactones and Peroxisomal Beta-Oxidation in Yeasts. FEMS Yeast Research, 2(3), 327-334. [Link]

  • Casado, J., et al. (2005). Reactivity of lactones and GHB formation. The Journal of Organic Chemistry, 70(1), 199-205. [Link]

  • Knob, F. C., & Cadorin Oldoni, T. L. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Chemistry, 6(1), 1052. [Link]

  • Halan, V., et al. (2018). Multimodal Chromatography for Purification of Biotherapeutics – A Review. Current Protein & Peptide Science, 20(1), 4-13. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Wang, X., et al. (2018). Effects of γ-Valerolactone/H2O Solvent on the Degradation of pubescens for Its Fullest Utilization. Journal of Agricultural and Food Chemistry, 66(22), 5685-5692. [Link]

  • Faridi, S., & Satyanarayana, T. (2016). Novel alkalistable α-carbonic anhydrase from the polyextremophilic bacterium Bacillus halodurans: characteristics and applicability in flue gas CO2 sequestration. Environmental Science and Pollution Research, 23(23), 24106-24117. [Link]

  • Sousa, A. F., et al. (2013). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

  • Sailema-Palate, D. A., & Vidaurre, A. (2016). A comparative study on Poly(ε-caprolactone) film degradation at extreme pH values. Journal of the Mechanical Behavior of Biomedical Materials, 61, 36-46. [Link]

  • Gładkowski, W., et al. (2018). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 23(10), 2658. [Link]

  • Chaux-Gutiérrez, A. M., et al. (2020). Effect of temperature and relative humidity on the stability of betalains encapsulated in cryogels from protein and polysaccharide. Journal of Food Science and Technology, 57(12), 4546-4556. [Link]

  • Cejudo-Bastante, M. J., et al. (2014). Impact of pH and temperature on the colour and betalain content of Colombian yellow pitaya peel (Selenicereus megalanthus). Food Research International, 64, 465-471. [Link]

  • Lafarga, T., et al. (2020). Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. Foods, 9(7), 864. [Link]

Sources

Technical Support Center: Protocol Refinement for Cabraleahydroxylactone Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Cabraleahydroxylactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful isolation of this valuable tetracyclic triterpenoid.

Introduction

This compound is a naturally occurring tetracyclic triterpenoid with a characteristic gamma-lactone moiety.[1] Its purification from complex natural extracts presents several challenges common to terpenoid isolation, including low UV absorbance, potential for co-elution with structurally similar compounds, and susceptibility to degradation under certain conditions. This guide provides a framework for developing and refining a robust purification protocol, addressing common pitfalls and offering solutions based on established chromatographic principles and an understanding of the compound's chemical nature.

Frequently Asked Questions (FAQs)

Q1: My this compound fractions show very weak or no UV absorbance at 254 nm. How can I effectively detect it during chromatography?

A1: This is a common issue as many triterpenoids lack strong chromophores.[1] To overcome this, consider the following:

  • Low Wavelength UV Detection: Attempt detection at lower wavelengths, such as 205-210 nm, where the compound may exhibit some absorbance. Be aware that this can lead to a less stable baseline and requires high-purity solvents.

  • Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte. It is highly sensitive for non-volatile compounds like triterpenoids and is an excellent alternative to UV detection.[2][3]

  • Charged Aerosol Detector (CAD): Similar to ELSD, a CAD provides a universal response and is often more sensitive for semi-volatile and non-volatile compounds.

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer provides high sensitivity and selectivity, allowing you to track your compound by its mass-to-charge ratio.

Q2: I'm observing significant peak tailing during the HPLC purification of this compound. What are the likely causes and solutions?

A2: Peak tailing can be caused by several factors:

  • Secondary Interactions with Silica: The free silanol groups on the surface of silica-based columns can interact with polar functional groups on your compound, leading to tailing.

  • Column Overload: Injecting too much sample can lead to poor peak shape.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of your compound and its interaction with the stationary phase.

Solutions:

  • Use an End-capped Column: These columns have fewer free silanol groups, reducing secondary interactions.

  • Add a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can block the active silanol sites.

  • Reduce Sample Load: Decrease the amount of sample injected onto the column.

  • Optimize Mobile Phase pH: Adjust the pH of your mobile phase to suppress any potential ionization of your compound.

Q3: How can I remove chlorophyll and other pigments from my initial plant extract before chromatographic purification?

A3: Pigments can interfere with chromatographic separation. A common and effective method is liquid-liquid partitioning. After initial extraction (e.g., with methanol or ethanol), evaporate the solvent. Resuspend the residue in a biphasic system of a non-polar solvent (like n-hexane) and a more polar solvent (such as aqueous methanol). The chlorophyll will preferentially partition into the n-hexane layer, while the more polar triterpenoids will remain in the aqueous methanol layer. This process can be repeated until the hexane layer is nearly colorless.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem Potential Cause Recommended Solution
Low or No Recovery of this compound Degradation on Acidic Silica Gel: The gamma-lactone ring in this compound may be susceptible to hydrolysis under acidic conditions, which can be present on the surface of standard silica gel.Deactivate the Silica Gel: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and add 1-2% triethylamine. Stir, evaporate the solvent, and then use this deactivated silica for column packing. Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded-phase silica like diol or cyano.
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.Perform a Stability Test on a TLC Plate: Before committing your entire sample to a column, spot a small amount on a silica TLC plate and let it sit for a few hours. Re-run the TLC to see if the spot has degraded or streaked. Change to a Different Chromatographic Mode: If normal-phase chromatography is problematic, consider reversed-phase chromatography.
Co-elution of this compound with an Impurity Poor Selectivity of the Mobile Phase: The chosen solvent system may not be able to resolve the target compound from a structurally similar impurity.Optimize the Mobile Phase: Systematically vary the solvent ratios in your mobile phase. For reversed-phase HPLC, switching between acetonitrile and methanol can significantly alter selectivity. Try a Different Stationary Phase: A column with a different chemistry (e.g., a phenyl-hexyl or a C30 column instead of a C18) can provide different selectivities for triterpenoids.[1]
Column Overloading: Injecting too much sample can cause bands to broaden and merge.Reduce the Sample Concentration and Injection Volume: This will lead to sharper peaks and better resolution.
Presence of Multiple Peaks for a Supposedly Pure Fraction On-Column Degradation: The compound may be degrading as it passes through the column, leading to the appearance of new peaks.Re-analyze the "Pure" Fraction: Collect the main peak and immediately re-inject it into the HPLC. If multiple peaks appear again, on-column degradation is likely. Address this by deactivating the silica or changing the stationary phase as described above.
Solvent Effects: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion and splitting.Dissolve the Sample in the Initial Mobile Phase: This will ensure proper focusing of the sample at the head of the column.
Crystallization of Purified this compound is Unsuccessful Insufficient Purity: Even small amounts of impurities can inhibit crystallization.Perform an Additional Purification Step: Consider a final polishing step using a different chromatographic method or a different solvent system. A purity of >95% is often required for successful crystallization.
Incorrect Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.Systematic Solvent Screening: A good crystallization solvent is one in which the compound is soluble at elevated temperatures but poorly soluble at room temperature or below. Screen a range of solvents with varying polarities.

Experimental Protocols

Protocol 1: General Workflow for this compound Purification

This protocol outlines a general strategy for the isolation of this compound from a crude plant extract. Optimization will be necessary based on the specific plant matrix and the purity requirements.

Caption: General workflow for the purification of this compound.

Step-by-Step Methodology:

  • Extraction and Pigment Removal:

    • Extract the dried and powdered plant material with a suitable solvent (e.g., methanol or ethanol).

    • Evaporate the solvent to obtain a crude extract.

    • Perform liquid-liquid partitioning between n-hexane and aqueous methanol to remove chlorophyll and other non-polar impurities.

  • Initial Fractionation by Flash Chromatography:

    • Prepare a flash chromatography column with silica gel that has been deactivated with triethylamine.

    • Dissolve the crude triterpenoid fraction in a minimal amount of a non-polar solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with a universal reagent like ceric ammonium molybdate.

  • Final Purification by Preparative HPLC:

    • Combine the fractions containing semi-pure this compound and evaporate the solvent.

    • Dissolve the residue in a suitable solvent (ideally the initial mobile phase) for HPLC injection.

    • Perform preparative reversed-phase HPLC using a C18 column. A typical mobile phase would be a gradient of acetonitrile/water or methanol/water.

    • Monitor the elution using an ELSD, CAD, or MS detector.

    • Collect the peak corresponding to this compound.

  • Purity Assessment:

    • Assess the purity of the final product using analytical HPLC with a suitable detector.

    • Confirm the structure and identity of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Deactivation of Silica Gel

Objective: To neutralize the acidic sites on silica gel to prevent the degradation of acid-sensitive compounds like this compound.

Materials:

  • Silica gel for flash chromatography

  • Triethylamine (TEA)

  • Hexane (or another non-polar solvent)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, create a slurry of the silica gel in hexane.

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry for 30 minutes at room temperature.

  • Remove the solvent using a rotary evaporator until the silica gel is a free-flowing powder.

  • The deactivated silica gel is now ready for packing the chromatography column.

Understanding the Chemistry: Stability of the Gamma-Lactone Ring

The gamma-lactone ring in this compound is an ester functional group and is susceptible to hydrolysis, particularly under acidic or basic conditions.

Caption: Simplified mechanisms of acid- and base-catalyzed hydrolysis of the gamma-lactone ring.

This chemical instability has direct implications for purification:

  • Avoid Strong Acids and Bases: Do not use strongly acidic or basic conditions during extraction or chromatography unless you have confirmed the stability of your compound.

  • Neutralize Silica Gel: As detailed in Protocol 2, the acidic nature of standard silica gel can be sufficient to cause degradation over the time course of a column chromatography run.

  • Solvent Choice: Ensure that the solvents used are free from acidic or basic impurities.

  • Storage: Store purified this compound in a neutral, aprotic solvent at low temperatures to minimize hydrolysis.

Purity Assessment Data

Accurate assessment of purity is critical. Below is a table of expected ¹³C NMR chemical shifts for the core tetracyclic triterpenoid skeleton and the gamma-lactone moiety, which can be used as a reference for structural confirmation.

Carbon Atom Typical Chemical Shift Range (ppm) Notes
C=O (Lactone)170-185The carbonyl carbon of the gamma-lactone.
C-O (Lactone)70-90The carbon atom attached to the ester oxygen.
C-OH65-85Carbon bearing the hydroxyl group on the triterpenoid skeleton.
Olefinic Carbons110-150If any double bonds are present in the tetracyclic core.
Quaternary Carbons30-55
CH40-65
CH₂20-45
CH₃10-30

Note: These are general ranges and the exact chemical shifts for this compound will be specific to its precise structure. It is crucial to compare experimental data with literature values for confirmed structures.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Liu, Y., Wang, J., & Fu, Y. (2024). Isolation, Purification and Identification of Triterpenoids from Rosa roxburghii Leaves. Bulletin of Botanical Research, 44(6), 822-831.
  • Hubert, J., et al. (2015). Rational and Efficient Preparative Isolation of Natural Products by MPLC-UV-ELSD based on HPLC to MPLC Gradient Transfer. Planta Medica, 81(18), 1699-1707.
  • Hostettmann, K., & Marston, A. (2005). High Performance Liquid Chromatography of Triterpenes (Including Saponins). In Saponins in Food, Feedstuffs and Medicinal Plants (pp. 25-42). Springer, Dordrecht.
  • Wu, S., et al. (2020). Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins. Food Science & Nutrition, 8(5), 2443-2452.
  • Li, Y., et al. (2021). Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L.
  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of lactone hydrolysis in acidic conditions. The Journal of organic chemistry, 78(14), 6868–6876.
  • Joseph-Nathan, P., et al. (2000). 1H and 13C NMR study of copteroside E derivatives. Magnetic Resonance in Chemistry, 38(4), 294-299.
  • Croteau, R., et al. (2013).
  • LibreTexts. 8.8: Chemistry of Esters. [Link]

  • Grabarczyk, M., et al. (2020). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 25(24), 5982.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Moses, T., & Papadopoulou, K. K. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. Frontiers in Bioengineering and Biotechnology, 10, 848344.
  • Constantin, I., et al. (2014). TRANSFORMATION OF delta-LACTONE IN gamma-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie, 59(11-12), 843-851.
  • CN103690587A - Preparation method of triterpenoid saponin component - Google P
  • Du, Q., et al. (2004). Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection.
  • Xu, T., & Li, A. (2021). Total synthesis of bioactive tetracyclic norditerpene dilactones. Organic & biomolecular chemistry, 19(40), 8682–8695.
  • Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Pier-Giorgio, R., et al. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss.

Sources

Technical Support Center: Enhancing the Resolution of Cabraleahydroxylactone in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of achieving high-resolution separation of Cabraleahydroxylactone in High-Performance Liquid Chromatography (HPLC). As a complex triterpenoid, this compound often presents unique separation challenges. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to troubleshoot and optimize your chromatographic methods.

Section 1: The Fundamentals of Chromatographic Resolution

Achieving adequate resolution is fundamental to accurate quantification and successful purification. Resolution (Rs) is a measure of the degree of separation between two adjacent peaks in a chromatogram.[1] A resolution value of Rs ≥ 1.5 indicates baseline separation, which is the goal for most analytical methods. The resolution is governed by three key factors:

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency, often associated with longer columns or smaller particle sizes in the stationary phase, leads to sharper peaks and better resolution.[2]

  • Selectivity (α): This is the measure of the relative retention of two adjacent peaks.[3] Changing the mobile phase composition, stationary phase chemistry, or temperature can alter selectivity.[2][3]

  • Retention Factor (k): This describes how long a compound is retained on the column. Optimizing the retention factor can provide more time for the separation to occur.

Understanding how to manipulate these three factors is the key to resolving complex separation challenges.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for this compound analysis?

A: For separating dammarane triterpenoids like this compound, a reversed-phase (RP-HPLC) C18 column is the most common and effective starting point.[4] Modern, high-purity, end-capped columns are highly recommended to minimize unwanted interactions with residual silanol groups on the silica surface, which can cause peak tailing.[4]

Q2: Which mobile phases are typically used for the separation of triterpenoids?

A: The most common mobile phases are mixtures of methanol or acetonitrile with water.[4] Often, the addition of a small amount of acid, such as 0.1-0.2% acetic or formic acid, can significantly improve peak shape and selectivity by suppressing the ionization of silanol groups.[4]

Q3: Why is temperature control important in the chromatography of this compound?

A: Column temperature is a critical parameter for optimizing selectivity and resolution.[5] Increasing the temperature generally reduces the viscosity of the mobile phase, which can lead to shorter retention times and sharper peaks. However, for some triterpenoids, a lower temperature might be necessary to improve the resolution between closely eluting peaks.[5] It is advisable to test a range of temperatures (e.g., 20°C to 40°C) during method development.[4][5]

Q4: What are the common causes of peak tailing with triterpenoid compounds?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For polar triterpenoids, this is frequently due to interactions with active silanol groups on the silica packing material.[4] Other causes can include column overload (injecting too much sample) or physical issues like a void at the column inlet.[4]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution and Co-eluting Peaks

Q: I am observing poor resolution between this compound and another compound. How can I improve their separation?

A: This is a common challenge, often requiring a systematic approach to method optimization. The primary goal is to alter the selectivity of your system.

Solution 1: Optimize the Mobile Phase Composition The choice of organic solvent can significantly impact selectivity.[2]

  • Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different chemical properties and will interact differently with both the analyte and the stationary phase, which can alter the elution order and improve separation.

  • Introduce a Mobile Phase Additive: Adding a small concentration (e.g., 0.1%) of formic acid or acetic acid to the aqueous portion of your mobile phase can improve peak shape and selectivity, especially for polar compounds that might interact with the silica backbone of the column.[4]

Solution 2: Adjust the Gradient Profile For complex mixtures, a gradient elution is often necessary.

  • Implement a Shallow Gradient: A shallow gradient around the elution time of the co-eluting peaks will provide more time for the separation to occur, often leading to improved resolution.[6]

Solution 3: Modify the Column Temperature Temperature affects the thermodynamics of the separation and can alter selectivity.[5]

  • Systematic Temperature Screening: Evaluate the separation at different temperatures, for instance, at 25°C, 30°C, and 35°C. A change in temperature can sometimes be sufficient to resolve closely eluting peaks.[5]

Solution 4: Reduce the Flow Rate

  • Enhance Column Efficiency: Lowering the flow rate can increase the efficiency of the separation, resulting in sharper peaks and better resolution, although this will increase the overall run time.[4]

Below is a decision tree to guide your troubleshooting process for poor resolution.

PoorResolutionTroubleshooting Start Poor Resolution (Rs < 1.5) ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) Start->ChangeSolvent Alter Selectivity (α) AdjustGradient Optimize Gradient (Make it shallower) Start->AdjustGradient Increase Separation Time ChangeTemp Vary Column Temp (e.g., 25°C vs 35°C) Start->ChangeTemp Alter Selectivity (α) LowerFlow Reduce Flow Rate (e.g., 1.0 to 0.8 mL/min) Start->LowerFlow Increase Efficiency (N) End Resolution Improved ChangeSolvent->End AdjustGradient->End ChangeTemp->End LowerFlow->End

Caption: A decision tree for troubleshooting poor resolution.

Issue 2: Asymmetrical Peak Shape (Peak Tailing)

Q: The peak for this compound is showing significant tailing. What are the likely causes and solutions?

A: Peak tailing is a common issue that can compromise resolution and integration accuracy. It is typically caused by chemical or physical problems within the HPLC system.[4]

Chemical Causes & Solutions:

  • Silanol Interactions: Free silanol groups on the surface of the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing.[4]

    • Solution 1: Adjust Mobile Phase pH: Incorporate an acidic modifier like formic or acetic acid (typically 0.1%) into your mobile phase. This suppresses the ionization of the silanol groups, minimizing these secondary interactions.[4]

    • Solution 2: Use an End-capped Column: Modern columns are often "end-capped," a process that chemically derivatizes most of the free silanol groups. If you are not already, switch to a high-quality, end-capped C18 column.[3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][6]

    • Solution: Try reducing the injection volume or diluting your sample.[4][6]

Physical Causes & Solutions:

  • Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample path, leading to distorted peaks.[4]

    • Solution 1: Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities.[4]

    • Solution 2: Flush or Replace the Column: Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[4]

Issue 3: Inconsistent Retention Times

Q: The retention time for this compound is shifting between injections. How can I improve reproducibility?

A: Stable retention times are crucial for reliable peak identification and quantification. Drifting retention times usually point to issues with the column equilibration, mobile phase, or hardware.

  • Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This is particularly important for gradient methods.

  • Check Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. If using a buffer, make sure the pH is consistent.

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate fluctuations and retention time shifts. Degas your mobile phase before use.

  • Maintain Stable Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[5]

Problem Potential Cause Recommended Solution
Poor Resolution Inadequate selectivity (α)Change organic solvent (ACN vs. MeOH); optimize gradient profile.[2][4]
Low efficiency (N)Reduce flow rate; use a column with smaller particles.[2][4]
Peak Tailing Silanol interactionsAdd acidic modifier (e.g., 0.1% formic acid) to mobile phase; use an end-capped column.[4]
Column overloadReduce injection volume or sample concentration.[4][6]
Shifting Retention Times Insufficient equilibrationIncrease column equilibration time between runs.[6]
Temperature fluctuationUse a column oven to maintain a constant temperature.[5]

Section 4: Experimental Protocols

Protocol: HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[5]
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Detector Wavelength: As this compound is a triterpenoid, it may lack a strong chromophore. Detection at a low UV wavelength (e.g., 205 nm) is a common starting point.[7]

2. Initial Gradient Run:

  • Perform a broad gradient run to determine the approximate elution time of this compound.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Gradient Program:
  • 0-2 min: 50% B
  • 2-20 min: 50% to 95% B
  • 20-25 min: 95% B
  • 25-26 min: 95% to 50% B
  • 26-30 min: 50% B (re-equilibration)

3. Optimization of the Gradient:

  • Based on the initial run, create a shallower gradient around the elution time of the target analyte to improve resolution.
  • For example, if this compound elutes at 15 minutes (around 75% B), you could modify the gradient to be slower in that region:
  • 0-10 min: 50% to 70% B
  • 10-20 min: 70% to 80% B (shallow gradient)
  • 20-22 min: 80% to 95% B
  • Followed by wash and re-equilibration steps.

4. Further Optimization (if needed):

  • If co-elution persists, systematically evaluate the effect of:
  • Temperature: Test the separation at 25°C and 35°C.[5]
  • Organic Solvent: Replace Acetonitrile with Methanol and re-optimize the gradient.[4]
  • Flow Rate: Reduce the flow rate to 0.8 mL/min to see if efficiency gains improve resolution.[4]

HPLCMethodDevelopment Start Start: Define Analytical Goal SelectColumn Select Column (e.g., C18, 150x4.6mm, 3µm) Start->SelectColumn SelectMobilePhase Select Mobile Phase (e.g., ACN/Water + 0.1% FA) SelectColumn->SelectMobilePhase InitialGradient Run Broad Gradient (50-95% B) SelectMobilePhase->InitialGradient Evaluate Evaluate Chromatogram (Peak Shape, Retention) InitialGradient->Evaluate OptimizeGradient Optimize Gradient (Shallow gradient around peak) Evaluate->OptimizeGradient CheckResolution Resolution Adequate? (Rs >= 1.5) OptimizeGradient->CheckResolution FurtherOptimize Further Optimization CheckResolution->FurtherOptimize No FinalMethod Final Validated Method CheckResolution->FinalMethod Yes ChangeSolvent Change Organic Solvent (Try Methanol) FurtherOptimize->ChangeSolvent ChangeTemp Change Temperature (25°C, 35°C) FurtherOptimize->ChangeTemp ChangeSolvent->OptimizeGradient ChangeTemp->OptimizeGradient

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Cabraleahydroxylactone Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Cabraleahydroxylactone. As a tetracyclic triterpenoid natural product, this compound presents exciting opportunities for drug discovery.[1] However, like many complex natural products, its investigation can be fraught with challenges leading to inconsistent and difficult-to-reproduce experimental results.[2][3] The intricate structure, including a chemically sensitive γ-lactone moiety, demands a meticulous and informed experimental approach.[1]

This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with this compound experiments. Moving beyond a simple list of steps, we will delve into the causal mechanisms behind these issues and provide robust, field-proven strategies to ensure the integrity and reproducibility of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that often arise during the initial stages of working with this compound.

Q1: My this compound sample shows potent activity in one assay but is completely inactive in a follow-up experiment. What could be the cause?

A1: This is a frequent and frustrating issue often rooted in one of three areas:

  • Compound Instability: this compound contains a γ-lactone ring, which is susceptible to hydrolysis (ring-opening) under non-neutral pH conditions, rendering the compound inactive.[4][5] A change in buffer pH between assays could be the culprit.

  • Assay-Specific Interference: The compound might be a "Pan-Assay Interference Compound" (PAINS), meaning it non-specifically interacts with assay components (e.g., forming aggregates, reacting with reporter molecules) rather than acting on a biological target.[6] This can create a false-positive signal in one system but not another.

  • Different Biological Questions: The two assays may measure different cellular events or pathways. Activity in an upstream assay (e.g., target binding) may not translate to a downstream cellular outcome if the compound has poor cell permeability or is rapidly metabolized.

Q2: I'm observing significant batch-to-batch variability from my supplier. How should I handle this?

A2: Batch-to-batch inconsistency is a major challenge in natural product research.[3] You must independently validate each new batch.

  • Verify Identity and Purity: Use analytical methods like HPLC-UV for purity assessment and LC-MS for identity confirmation to ensure you are working with the correct, high-purity compound.[7][8]

  • Assess Solubility and Appearance: Note any differences in color, crystallinity, or solubility.

  • Functional Quality Control: Test each new batch in a standardized, reliable bioassay to confirm consistent biological activity before proceeding with large-scale experiments.

Q3: What is the best solvent for preparing this compound stock solutions?

A3: The choice of solvent is critical for both solubility and stability.

  • Primary Recommendation: Start with high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound, with a calculated XLogP3 of 6.9, is highly lipophilic and will require an organic solvent.[1]

  • Critical Considerations:

    • Final Concentration: Keep the final DMSO concentration in your assay medium below 0.5% (ideally ≤0.1%) to avoid solvent-induced artifacts and toxicity.

    • Avoid Aqueous Buffers for Long-Term Storage: Do not store this compound in aqueous buffers, as this will promote hydrolysis of the lactone ring.[4]

    • Precipitation: When diluting the DMSO stock into aqueous assay media, vortex or mix vigorously to prevent precipitation of the compound. Visually inspect for any precipitate.[9]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem A: Low, No, or Drifting Biological Activity

The most common issue is a failure to observe the expected biological effect. The logical workflow below can help diagnose the root cause.

Troubleshooting_Workflow cluster_compound Step 1: Verify Compound Integrity cluster_assay Step 2: Validate Assay Conditions cluster_technique Step 3: Review Experimental Technique start Inconsistent Activity Observed check_purity A1: Check Purity & Identity (HPLC, LC-MS) start->check_purity check_controls B1: Run Positive/Negative Controls start->check_controls check_prep C1: Standardize Solution Prep start->check_prep check_stability A2: Assess Stability in Assay Media (Time-course analysis) check_purity->check_stability check_solubility A3: Confirm Solubility (Visual & DLS) check_stability->check_solubility check_interference B2: Test for Assay Interference (e.g., without cells/enzyme) check_controls->check_interference check_params B3: Verify Assay Parameters (pH, Temp, Incubation Time) check_interference->check_params check_adsorption C2: Evaluate Adsorption to Labware check_prep->check_adsorption

Caption: A logical workflow for troubleshooting inconsistent results.

Causality: The ester bond within the γ-lactone ring of this compound is the molecule's Achilles' heel. It is susceptible to nucleophilic attack by water or hydroxide ions, leading to an irreversible ring-opening reaction that forms the inactive hydroxy-carboxylate. This reaction is significantly accelerated by non-neutral pH.[5] Even seemingly minor shifts in buffer pH can lead to rapid degradation and a loss of activity.

Caption: Hydrolysis of the γ-lactone ring leads to compound inactivation.

Solution: Stability Testing Protocol

  • Prepare a fresh 10 mM stock of this compound in anhydrous DMSO.

  • Dilute the stock to a final concentration of 50 µM in a series of buffers relevant to your experiments (e.g., PBS pH 7.4, Cell Culture Medium pH 7.2-7.4, Lysis Buffer pH 8.0).

  • Incubate aliquots at the relevant experimental temperature (e.g., 37°C).

  • Take samples at multiple time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Analyze samples immediately by Reverse-Phase HPLC. The appearance of a new, more polar peak and a corresponding decrease in the area of the parent peak indicates degradation.

  • Correlate the percentage of remaining parent compound with the biological activity observed at similar time points.

Parameter Condition Recommendation & Rationale
pH Aqueous BuffersMaintain pH between 6.5 and 7.5. Basic conditions (pH > 8) and strongly acidic conditions (pH < 5) will rapidly catalyze hydrolysis.[4]
Temperature Storage & UseStore stock solutions at -80°C. Minimize time at room temperature or 37°C. Higher temperatures accelerate hydrolysis.[10]
Solvent Stock SolutionsUse anhydrous DMSO. Water is a reactant in the hydrolysis reaction.

Causality: this compound is a very hydrophobic molecule.[1] When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, it can easily exceed its solubility limit and precipitate out of solution. This dramatically reduces the effective concentration of the compound available to interact with the biological target, leading to artificially low or zero activity.[11]

Solution: Verifying Compound Solubility

  • Visual Inspection: After diluting the stock solution into your final assay buffer, hold the plate or tube up to a light source. Look for any cloudiness, schlieren lines, or visible precipitate.

  • Centrifugation Test: Prepare a sample of the compound in the final assay medium. Centrifuge at high speed (e.g., >14,000 x g) for 15 minutes. Carefully collect the supernatant and measure the concentration via HPLC-UV or LC-MS. A concentration lower than the nominal concentration indicates precipitation.

  • Reduce Final Concentration: If precipitation is observed, the most straightforward solution is to lower the working concentration of the compound.

  • Use of Surfactants (with caution): In biochemical (cell-free) assays, a very low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 can sometimes improve solubility. However, this must be validated to ensure the surfactant does not interfere with the assay.

Part 3: Validated Experimental Protocols

Adherence to standardized protocols is paramount for achieving reproducibility.

Protocol 3.1: Preparation and Storage of this compound Stock Solutions
  • Weighing: Use a calibrated analytical balance to weigh out the required amount of this compound powder in a clean glass vial. Perform this in a low-humidity environment if possible.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to achieve a high-concentration stock (e.g., 10-20 mM). Cap tightly and vortex for at least 2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but do not overheat.

  • Quantification: Dilute an aliquot of the stock solution in a suitable organic solvent (e.g., acetonitrile) and verify the concentration using an HPLC-UV method with a standard curve.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in low-binding microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can introduce moisture and cause degradation.

  • Storage: Store the aliquots in a desiccated container at -80°C. For use, remove a single aliquot and allow it to come to room temperature completely before opening to prevent condensation.

Protocol 3.2: General Cell-Based Bioactivity Assay Workflow

This protocol provides a template for a typical 96-well plate assay.

  • Cell Seeding: Plate cells at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation (Serial Dilution): a. Perform serial dilutions in 100% DMSO first to create intermediate stocks. This minimizes variability from pipetting small volumes of viscous DMSO. b. Prepare the final treatment media by diluting the DMSO intermediate stocks into pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. Mix thoroughly immediately after dilution.

  • Cell Treatment: Remove the old medium from the cells and gently add the treatment media. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Positive Control: A known active compound for the assay to confirm assay performance.

    • Untreated Control: Cells in medium alone.

  • Incubation: Incubate for the predetermined time period (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Assay Readout: Perform the assay according to the manufacturer's instructions (e.g., adding a viability reagent like MTT or CellTiter-Glo®, or lysing cells for analysis).

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using appropriate software to determine metrics like IC₅₀ or EC₅₀.

References
  • International Journal of Pharmaceutical Sciences. (n.d.). Natural Products in Modern Drug Discovery: Challenges, Advances, And Emerging Opportunities.
  • Panossian, A. (2025). Trends and Pitfalls in the Progress of Network Pharmacology Research on Natural Products. Pharmaceuticals, 18(4), 538.
  • Amirkia, V., & Heinrich, M. (n.d.). Natural products and drug discovery: a survey of stakeholders in industry and academia. Frontiers in Pharmacology.
  • Hillmyer, M. A., & Tolman, W. B. (n.d.). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. National Institutes of Health.
  • Aldrich, J. (n.d.). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Molecules.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Kłonkowski, A. M., et al. (2020). Stability of Rhodamine Lactone Cycle in Solutions. Molecules. Retrieved from [Link]

  • Mika, L. T., et al. (2017). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. ResearchGate. Retrieved from [Link]

  • Cabric, B., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Chemistry World. (2024, April 10). How to troubleshoot experiments. Retrieved from [Link]

  • Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures. (2024, December 20). LinkedIn. Retrieved from [Link]

  • University of Oxford. (2022, September 30). Natural Products and the Future of Drug Discovery. Retrieved from [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020, May 27). Studies in Natural Product Synthesis | Professor Phil Baran | 26 May 2020. Retrieved from [Link]

  • Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology. Retrieved from [Link]

  • Wong, W. Y., et al. (2020). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry. Retrieved from [Link]

  • Paíga, P., & Delerue-Matos, C. (2012). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Greiner, J. V., et al. (1981). Mechanism of action of spironolactone on adrenocortical function in guinea pigs. Endocrinology. Retrieved from [Link]

  • Khan, T. M., & Zumpf, K. B. (2023). Carbonic Anhydrase Inhibitors. StatPearls. Retrieved from [Link]

  • El-Bagary, R. I., et al. (2022). A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Menard, R. H., et al. (1982). Mechanism of action of spironolactone on cortisol production by guinea pig adrenocortical cells. Journal of Steroid Biochemistry. Retrieved from [Link]

  • de Oliveira, A. M., et al. (2020). Data of HPLC analytical method accuracy for the hibalactone quantification in the sample. ResearchGate. Retrieved from [Link]

  • Ferreira-Santos, P., et al. (2023). Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2021). Identification of the Resveratrol Potential Targets in the Treatment of Osteoarthritis. Computational and Mathematical Methods in Medicine. Retrieved from [Link]

  • Creative Biolabs. (n.d.). β-lactamase Activity Assay. Retrieved from [Link]

  • Wiser, H., et al. (2019). Solubility and Stability of Baclofen 3 mg/mL Intrathecal Formulation and Its Compatibility with Implantable Infusion Pumps. Neuromodulation: Technology at the Neural Interface. Retrieved from [Link]

  • Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs. Retrieved from [Link]

  • Le Roy Boehm, A. L., et al. (2000). Poly epsilon-caprolactone nanoparticles containing a poorly soluble pesticide: formulation and stability study. Journal of Microencapsulation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cell Culture Conditions for Cabraleahydroxylactone Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Cabraleahydroxylactone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your cell culture experiments. As a tetracyclic triterpenoid isolated from plants of the Aglaia genus, this compound presents unique opportunities for research, alongside specific challenges in its application in in vitro studies.[1][2][3] This resource is structured to address these challenges head-on, providing you with the expertise and practical guidance needed for robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when beginning to work with this compound.

1. What is this compound and what are its known biological activities?

This compound is a tetracyclic triterpenoid, a class of naturally occurring compounds known for a wide range of biological activities.[1][2][3] Triterpenoids isolated from the Aglaia genus, to which this compound belongs, have demonstrated cytotoxic effects against various cancer cell lines, as well as anti-inflammatory properties.[1][2][3][4][5][6][7] Some triterpenoids from Aglaia abbreviata have been shown to induce apoptosis in multidrug-resistant breast cancer cells through the generation of reactive oxygen species (ROS) and inhibition of P-glycoprotein.[5][8]

2. What is the best solvent to use for dissolving this compound for cell culture experiments?

Due to its hydrophobic nature, this compound is best dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[9][10] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11][12]

3. How do I determine the optimal working concentration of this compound for my experiments?

The optimal working concentration will depend on your specific cell line and the biological question you are investigating. It is recommended to perform a dose-response experiment to determine the concentration range that elicits the desired effect without causing excessive, non-specific cytotoxicity. A good starting point for many triterpenoids is in the low micromolar range.[7]

4. Should I use serum in my cell culture medium when treating with this compound?

The presence of serum, particularly fetal bovine serum (FBS), can sometimes interfere with the activity of bioactive compounds.[10] Serum proteins may bind to the compound, reducing its effective concentration. For initial characterization studies, it is advisable to test the effects of this compound in both serum-containing and serum-free or reduced-serum conditions to assess any potential impact of serum components.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Compound Precipitation in Cell Culture Medium

Problem: Upon adding the this compound stock solution to the cell culture medium, a precipitate forms, either immediately or after a period of incubation.

Cause and Solution:

This is a common issue with hydrophobic compounds and can lead to inconsistent and unreliable results.[13][14][15][16][17]

Potential Cause Explanation Recommended Solution
Exceeding Aqueous Solubility The final concentration of this compound in the aqueous medium is higher than its solubility limit.Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[13]
Rapid Solvent Exchange Adding a concentrated stock solution directly to a large volume of medium can cause the compound to "crash out" of solution as the solvent is rapidly diluted.Perform a serial dilution of the stock solution in pre-warmed (37°C) medium. Add the compound dropwise while gently swirling the medium.[13]
Interaction with Media Components The compound may interact with salts, proteins, or other components in the medium, forming insoluble complexes.Try a different basal medium formulation. Note that serum-free media can sometimes increase the likelihood of precipitation for certain compounds.[13][15]
Temperature Fluctuation Adding the stock solution to cold medium can decrease the compound's solubility.Always use pre-warmed (37°C) cell culture medium.[13]
pH Changes Cellular metabolism can alter the pH of the medium over time, affecting the solubility of pH-sensitive compounds.Monitor the pH of your culture medium, especially in dense cultures, and change the medium more frequently if needed.
Issue 2: Inconsistent or Unexpected Cytotoxicity Assay Results

Problem: You are observing high variability between replicate wells or conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH).

Cause and Solution:

Inconsistencies in cytotoxicity data can arise from several factors, from experimental technique to interference of the compound with the assay chemistry.

Potential Cause Explanation Recommended Solution
Uneven Cell Seeding Inconsistent cell numbers across wells will lead to variable results.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects by not using the outermost wells of the plate.[18]
Solvent Toxicity The concentration of the vehicle (e.g., DMSO) may be causing cytotoxicity, masking the true effect of the compound.Always include a vehicle control with the same concentration of solvent as your highest compound concentration. Keep the final solvent concentration as low as possible (ideally ≤ 0.1% for DMSO).[9][10][11][12][19]
Colorimetric Interference (MTT Assay) Some natural products can directly reduce the MTT reagent or interfere with the formazan product, leading to false-positive or false-negative results.[20][21][22][23][24]Run a cell-free control with your compound and the MTT reagent to check for direct reduction. If interference is observed, consider using an alternative viability assay such as the LDH assay or a fluorescent-based assay.
Compound Precipitation As discussed in Issue 1, precipitates can lead to uneven exposure of cells to the compound.Follow the recommendations in the "Compound Precipitation" section to ensure your compound remains in solution.
Different Biological Endpoints MTT assays measure metabolic activity, while LDH assays measure membrane integrity. A compound could inhibit metabolic activity without causing immediate cell lysis, leading to a decrease in the MTT signal but no increase in LDH release.Consider the mechanism of action. If your compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells), you would expect to see a decrease in MTT but not a significant increase in LDH.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% sterile DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of intermediate dilutions in sterile DMSO.

  • Prepare Final Working Concentrations: Pre-warm your complete cell culture medium to 37°C. To minimize precipitation, perform a serial dilution of the intermediate DMSO stocks into the pre-warmed medium to achieve your final desired concentrations. Ensure the final DMSO concentration in the medium is consistent across all treatments and the vehicle control, and is below cytotoxic levels (typically ≤ 0.1%).

Protocol 2: MTT Cell Viability Assay

This protocol is a general guideline and may need to be optimized for your specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[25]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

Protocol 3: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Data Interpretation and Visualization

Signaling Pathways Potentially Affected by Triterpenoids

Triterpenoids have been shown to influence key cellular signaling pathways, including those involved in inflammation and apoptosis.[4][6][20][26][27][28][29]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses.[26][29][30][31][32] Some triterpenoids have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.[4][20][28][29]

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_p50_p65->IkB NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc translocates DNA DNA NFkB_p50_p65_nuc->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Canonical NF-κB Signaling Pathway.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[25][27][28][33] Triterpenoids have been reported to induce apoptosis in cancer cells, often through the intrinsic pathway.[6][26]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death_Ligand Death_Receptor Death_Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases activates Cell_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Executioner_Caspases activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis leads to

Caption: Extrinsic and Intrinsic Apoptosis Pathways.

References

  • SciSpace. (n.d.). Extrinsic & Intrinsic Apoptosis Pathways Diagram. Retrieved from [Link]

  • MDPI. (2022). The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae). Molecules, 27(15), 4998.
  • Su, Y., et al. (2010). Triterpenoids from Aglaia abbreviata and Their Cytotoxic Activities.
  • MDPI. (2022). Cytotoxic Evaluation and Elucidation of Dammarane-Type Triterpenoids Isolated from the Exocarp of Aglaia cucullata (Meliaceae). Molecules, 27(23), 8335.
  • Wang, Y., et al. (2017). Triterpenoids from Aglaia abbreviata exert cytotoxicity and multidrug resistant reversal effect in MCF-7/ADM cells via reactive oxygen species induction and P-glycoprotein inhibition. Oncotarget, 8(41), 69465–69476.
  • Chen, H. D., et al. (2012).
  • National Center for Biotechnology Information. (2017). Triterpenoids from Aglaia abbreviata exert cytotoxicity and multidrug resistant reversal effect in MCF-7/ADM cells via reactive oxygen species induction and P-glycoprotein inhibition. Oncotarget, 8(41), 69465–69476.
  • MDPI. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences, 24(1), 589.
  • PubMed. (2010). Triterpenoids From Aglaia Abbreviata and Their Cytotoxic Activities.
  • National Center for Biotechnology Information. (2008). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 2(4), a001621.
  • MDPI. (2023). Bioactivities of Steroids and Sesquiterpenes from the Branches and Leaves of Aglaia lawii. Molecules, 28(24), 8171.
  • ResearchGate. (n.d.). Extrinsic and intrinsic pathways of apoptosis. The two major apopotosis... [Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic Diagram of the Intrinsic, Extrinsic Pathways of Apoptosis... [Diagram]. Retrieved from [Link]

  • PubMed. (2025). Terpenoids from Aglaia edulis and their lung epithelial cells protective activity. Phytochemistry, 239, 114599.
  • Semantic Scholar. (n.d.). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. Retrieved from [Link]

  • PubMed. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences, 24(1), 589.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • BioRender. (n.d.). Apoptosis Extrinsic and Intrinsic Pathways. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 124-128.
  • ResearchGate. (n.d.). The canonical NF-κB pathway. Schematic representation of the three main... [Diagram]. Retrieved from [Link]

  • SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]

  • PubMed. (2021). Phytochemistry and biological activities of Aglaia species. Phytochemistry, 181, 112540.
  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • ResearchGate. (n.d.). Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. Retrieved from [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media? [Discussion thread]. Retrieved from [Link]

  • Reddit. (2024, May 12). Avoiding toxic DMSO concentrations in cell culture. r/labrats. Retrieved from [Link]

  • Central Washington University ScholarWorks. (2018). Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution. Retrieved from [Link]

  • ResearchGate. (2015, March 6). In cell culture, what is the appropriate solvent for a drug other than DMSo? [Discussion thread]. Retrieved from [Link]

  • ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? [Discussion thread]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 68(3), 311-315.
  • Reddit. (2023, December 18). struggling with MTT assay. r/labrats. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Antimycobacterial Effect of Novel Natural Products: A Case Study with Cabraleahydroxylactone

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of infectious diseases, the discovery of novel antimycobacterial agents is a critical endeavor, largely driven by the rise of multidrug-resistant strains of Mycobacterium tuberculosis. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads. This guide provides a comprehensive, technically-grounded framework for the validation of the antimycobacterial potential of a novel natural product, using the hypothetical case of cabraleahydroxylactone. This document is designed to move beyond a simple recitation of protocols, instead focusing on the scientific rationale and causality that underpins a robust validation workflow.

The comparisons drawn herein are against established first-line antituberculosis drugs, isoniazid and rifampicin, to provide a clear benchmark for efficacy and selectivity. All protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

The Rationale for Investigation: Why this compound?

This compound belongs to the broader class of β-lactones, some of which have been identified as having potent antibacterial activity. Certain β-lactones have been shown to disrupt the biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall[1][2]. This established mechanism for related compounds provides a strong rationale for investigating novel hydroxylactones like this compound as potential antimycobacterial agents. The primary goal of this validation workflow is to systematically determine its efficacy, selectivity, and preliminary mechanism of action.

A Phased Approach to Validation: From Initial Screening to Cellular Efficacy

A logical, phased approach is essential to efficiently validate a novel compound. This workflow is designed to generate decision-making data at each stage, starting with basic inhibitory assays and progressing to more complex cell-based models.

Validation_Workflow cluster_0 Phase 1: In Vitro Susceptibility cluster_1 Phase 2: Selectivity & Safety cluster_2 Phase 3: Intracellular Efficacy A Determine Minimum Inhibitory Concentration (MIC) B Determine Minimum Bactericidal Concentration (MBC) A->B If MIC is promising C Assess Cytotoxicity in Mammalian Cells (CC50) B->C Proceed if bactericidal effect is observed D Calculate Selectivity Index (SI) C->D E Macrophage Infection Model D->E Proceed if SI is high F Determine Intracellular Bacterial Load E->F G G F->G Promising Candidate for Further Development

Caption: A phased experimental workflow for validating a novel antimycobacterial compound.

PART I: In Vitro Susceptibility Testing

The initial phase of validation focuses on determining the direct effect of this compound on the growth of Mycobacterium tuberculosis. The standard reference for these methodologies is the Clinical and Laboratory Standards Institute (CLSI) M24 document, which provides detailed protocols for susceptibility testing of mycobacteria[3][4][5][6].

Experiment 1: Determining the Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of a compound's potency.

Protocol: Broth Microdilution Method (adapted from CLSI M24) [6][7]

  • Preparation of Inoculum: A culture of M. tuberculosis H37Rv is grown to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a 0.5 McFarland standard.

  • Compound Dilution: A 2-fold serial dilution of this compound is prepared in a 96-well microplate. A typical starting concentration might be 256 µg/mL, diluted down to 0.125 µg/mL.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: Wells containing bacteria and medium but no compound.

    • Negative Control: Wells containing medium and the highest concentration of the compound, but no bacteria.

    • Reference Drug Control: Serial dilutions of isoniazid and rifampicin are run in parallel.

  • Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Experiment 2: Determining the Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition (bacteriostatic effect), the MBC reveals the concentration required to kill the bacteria (bactericidal effect). For a chronic infection like tuberculosis, a bactericidal effect is highly desirable.

Protocol: MBC Determination

  • Subculturing: Following MIC determination, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth.

  • Plating: The aliquots are plated onto Middlebrook 7H10 agar plates.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.

Comparative Data (Exemplary)
CompoundMIC (µg/mL) against M. tuberculosis H37RvMBC (µg/mL) against M. tuberculosis H37RvMBC/MIC Ratio
This compound (Hypothetical) 4.0 8.0 2
Isoniazid (Reference)0.025 - 0.05[8]0.05 - 0.252-5
Rifampicin (Reference)0.05 - 0.1[9]0.1 - 0.52-5

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

PART II: Assessing Selectivity and Cytotoxicity

A potent antimycobacterial compound is of little therapeutic value if it is equally toxic to human cells. Therefore, assessing the cytotoxicity of this compound against a mammalian cell line is a critical next step.

Experiment 3: Cytotoxicity Assay (CC50)

The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of viable cells.

Protocol: MTT Assay on a Mammalian Cell Line (e.g., Vero or HepG2) [10]

  • Cell Seeding: Human liver carcinoma (HepG2) or kidney epithelial (Vero) cells are seeded in a 96-well plate and incubated for 24 hours to allow for adherence.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Reading Absorbance: The absorbance is read at a wavelength of 570 nm. The CC50 value is calculated from the dose-response curve.

Calculating the Selectivity Index (SI)

The Selectivity Index is a crucial metric that compares the toxicity of a compound to its efficacy. A higher SI value indicates a more promising therapeutic window.

Formula: SI = CC50 / MIC

Comparative Data (Exemplary)
CompoundMIC (µg/mL)CC50 (µg/mL) on HepG2 cellsSelectivity Index (SI)
This compound (Hypothetical) 4.0 >128 >32
Isoniazid (Reference)0.05~5,000>100,000
Rifampicin (Reference)0.1~200~2,000

A compound with an SI of >10 is generally considered a promising candidate for further investigation[11].

PART III: Intracellular Efficacy and Preliminary Mechanism of Action

M. tuberculosis is an intracellular pathogen that primarily resides within macrophages. Therefore, a compound's ability to penetrate host cells and exert its antimycobacterial effect in the intracellular environment is a key determinant of its potential clinical utility.

Experiment 4: Macrophage Infection Model

This ex vivo model provides a more biologically relevant system to assess the compound's activity.

Protocol: Intracellular Killing Assay [7][12]

  • Macrophage Culture: A human monocyte cell line (e.g., THP-1) is differentiated into macrophages.

  • Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).

  • Compound Treatment: After allowing for phagocytosis, extracellular bacteria are washed away, and the infected cells are treated with various concentrations of this compound.

  • Incubation: The treated, infected cells are incubated for a set period (e.g., 48-72 hours).

  • Cell Lysis and CFU Enumeration: At the end of the treatment period, the macrophages are lysed to release the intracellular bacteria. The lysate is serially diluted and plated on 7H10 agar to determine the number of viable bacteria (CFU).

  • Data Analysis: The reduction in CFU in treated cells is compared to that in untreated control cells.

Investigating the Mechanism of Action

Based on the compound's chemical class (a β-lactone), a plausible hypothesis is the inhibition of mycolic acid biosynthesis[1][2].

Mechanism_of_Action cluster_INH Isoniazid (Prodrug) cluster_RIF Rifampicin cluster_CBL This compound (Hypothesized) INH Isoniazid KatG KatG (Catalase-peroxidase) INH->KatG Activation ActiveINH Activated Isoniazid Radical KatG->ActiveINH InhA InhA (Enoyl-ACP reductase) ActiveINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Essential for RIF Rifampicin RNAP RNA Polymerase (rpoB subunit) RIF->RNAP Binding & Inhibition Transcription RNA Synthesis (Transcription) RNAP->Transcription Mediates Protein Protein Synthesis Transcription->Protein Required for CBL This compound Pks13_Ag85 Pks13 / Ag85 Serine Hydrolases CBL->Pks13_Ag85 Potential Inhibition MycolicAcid2 Mycolic Acid Synthesis Pks13_Ag85->MycolicAcid2 Involved in CellWall2 Mycobacterial Cell Wall Integrity MycolicAcid2->CellWall2 Essential for

Caption: Mechanisms of action for Isoniazid, Rifampicin, and the hypothesized target for this compound.

Further experiments to validate this hypothesized mechanism could include:

  • Metabolic Labeling: Using radiolabeled precursors of mycolic acids (e.g., [14C]acetate) to see if their incorporation into the cell wall is inhibited by this compound.

  • Target-Based Assays: If the specific enzyme target is known (e.g., Pks13 or Ag85 serine hydrolases for some β-lactones), in vitro assays with the purified enzyme can confirm direct inhibition[1][2].

Conclusion

This guide outlines a systematic and scientifically rigorous approach to validating the antimycobacterial potential of a novel natural product like this compound. By following a phased workflow that incorporates standardized protocols, appropriate controls, and comparison with established drugs, researchers can generate high-quality, reproducible data. A promising compound would exhibit a low MIC and MBC, a high selectivity index (SI > 10), and demonstrated efficacy in an intracellular infection model. The elucidation of its mechanism of action further strengthens its profile as a potential therapeutic lead. This structured validation process is essential for the efficient and effective development of the next generation of antimycobacterial drugs.

References

  • CLSI. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes; Approved Standard—Second Edition. CLSI document M24-A2. Clinical and Laboratory Standards Institute, Wayne, PA, 2011. [Link]

  • CLSI. M24 Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes, 3rd Edition. Clinical and Laboratory Standards Institute, Wayne, PA, 2018. [Link]

  • Unissa, A. N., et al. "Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis." Infection, Genetics and Evolution, vol. 45, 2016, pp. 474-492. [Link]

  • Dr-Oracle. "What is the mechanism of action (Moa) of Rifampicin (rifampin)?" Dr-Oracle. [Link]

  • Wikipedia contributors. "Rifampicin." Wikipedia, The Free Encyclopedia. [Link]

  • NCCLS. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes; Approved Standard. NCCLS document M24-A. NCCLS, Wayne, PA, 2003. [Link]

  • Unissa, A. N., et al. "Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis." Infection and Genetics and Evolution, vol. 45, 2016, pp. 474-492. [Link]

  • Woods, G. L., et al. "Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes; Approved Standard—Second Edition." Clinical and Laboratory Standards Institute, 2011. [Link]

  • Synapse. "What is the mechanism of Isoniazid?" Patsnap Synapse. [Link]

  • Microbiology Society. "JMM profile: rifampicin: a broad-spectrum antibiotic." Microbiology Society. [Link]

  • Dr-Oracle. "What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?" Dr-Oracle. [Link]

  • Synapse. "What is the mechanism of Rifampin?" Patsnap Synapse. [Link]

  • El-Baky, R. M. A., et al. "Computational guided identification of novel anti-mycobacterial agent proved by in-vitro and in-vivo validation." PLoS ONE, vol. 15, no. 10, 2020, e0240332. [Link]

  • Singh, S., et al. "Rapid Screening and Validation of Intracellularly Active Antimycobacterial Compounds with Efficacy in Cellular and Murine Tuberculosis Models." bioRxiv, 2023. [Link]

  • Bencze, G., et al. "Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation." Frontiers in Cellular and Infection Microbiology, vol. 11, 2021, p. 748889. [Link]

  • Wallace, R. J., et al. "Susceptibility Testing for Mycobacteria." Clinics in Chest Medicine, vol. 23, no. 3, 2002, pp. 597-612. [Link]

  • Roy, M., et al. "Cytostatic and Cytotoxic Natural Products against Cancer Cell Models." Molecules, vol. 24, no. 11, 2019, p. 2047. [Link]

  • Urban, M., et al. "An Antibacterial β-Lactone Kills Mycobacterium tuberculosis by Disrupting Mycolic Acid Biosynthesis." Angewandte Chemie International Edition, vol. 57, no. 1, 2018, pp. 348-353. [Link]

  • Mitcheltree, M. J., et al. "Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors." Journal of the American Chemical Society, vol. 148, no. 2, 2026, pp. 912-921. [Link]

  • ResearchGate. "Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines." ResearchGate. [Link]

  • El-Baky, R. M. A., et al. "(PDF) Computational guided identification of novel anti-mycobacterial agent proved by in-vitro and in-vivo validation." ResearchGate. [Link]

  • Urban, M., et al. "An antibacterial β-lactone kills Mycobacterium tuberculosis by infiltrating mycolic acid biosynthesis." Angewandte Chemie (International ed. in English), vol. 57, no. 1, 2018, pp. 348-353. [Link]

  • ResearchGate. "Cytotoxicity assay in mammalian cells. Mammalian cell lines including..." ResearchGate. [Link]

  • Pérez, L., et al. "Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity." Molecules, vol. 25, no. 23, 2020, p. 5565. [Link]

  • Semantic Scholar. "In vitro, evaluation of anti-mycobacterial active plant extracts against Mycobacterium tuberculosis using BACTEC mycobacteria growth indicator tube 960 automated system." Semantic Scholar. [Link]

  • Tadesse, S., et al. "Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review." Molecules, vol. 29, no. 13, 2024, p. 3011. [Link]

  • ResearchGate. "(PDF) Mechanisms and Action of Drug Resistance on Mycobacterium tuberculosis." ResearchGate. [Link]

  • Sharma, S., et al. "Promising Antimycobacterial Activities of Flavonoids against Mycobacterium sp. Drug Targets: A Comprehensive Review." Molecules, vol. 27, no. 17, 2022, p. 5449. [Link]

  • Grüber, G., et al. "Molecular basis for the inhibition of β-hydroxyacyl-ACP dehydratase HadAB complex from Mycobacterium tuberculosis by flavonoid inhibitors." Scientific Reports, vol. 5, 2015, p. 11326. [Link]

  • Kruger, H. G., et al. "Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis." Molecules, vol. 25, no. 22, 2020, p. 5430. [Link]

  • Selva, C., et al. "'In vitro' activities of antimycobacterial agents against Mycobacterium avium subsp. paratuberculosis linked to Crohn's Disease and Paratuberculosis." Gut Pathogens, vol. 1, 2009, p. 11. [Link]

  • ResearchGate. "Bacterial representation of M. tuberculosis with mechanism of action for each drug, adapted with permission from Hoelscher[4]." ResearchGate. [Link]

  • Lee, J., et al. "Potentiation of beta-lactam antibiotics against Mycobacterium tuberculosis by 2-aminoimidazoles: investigation into the mechanism of action and its relevance to mycobacterial bioenergetics." Mountain Scholar. [Link]

Sources

The Evolving Battlefield of Tuberculosis Treatment: A Comparative Guide to Cabraleahydroxylactone and Other Mycobacterium tuberculosis Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The global fight against tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, is at a critical juncture. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates a continuous search for novel therapeutic agents with diverse mechanisms of action.[1] Natural products have historically been a rich source of antimicrobial compounds and continue to offer promising scaffolds for new anti-TB drugs.[2] In this context, this guide provides a comparative analysis of cabraleahydroxylactone, a tetracyclic triterpenoid natural product, against established and other emerging inhibitors of M. tuberculosis.

While this compound has been isolated from plants of the Aglaia genus and its chemical structure elucidated, its specific activity against M. tuberculosis has not yet been reported in publicly available scientific literature.[3][4] Therefore, this guide will serve as a framework for understanding the current landscape of anti-TB drug classes and will highlight the critical experimental methodologies used to evaluate and compare novel candidates like this compound, once such data becomes available.

The Imperative for New Anti-TB Agents

Standard TB therapy involves a multi-drug regimen administered over several months. This lengthy treatment course can lead to patient non-adherence, which in turn fuels the development of drug resistance. First-line anti-TB drugs, while effective against susceptible strains, are increasingly compromised by resistance. Second-line drugs are often more toxic and less effective, making the treatment of resistant infections a significant challenge.[1] This underscores the urgent need for new inhibitors that are potent, have novel mechanisms of action, and can shorten the duration of therapy.

This compound: An Unexplored Candidate

This compound is a tetracyclic triterpenoid isolated from the stems of Aglaia abbreviata.[3] Triterpenoids from Aglaia species have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[2][5] However, to date, no studies have been published detailing its in vitro or in vivo activity against M. tuberculosis. Key parameters such as its Minimum Inhibitory Concentration (MIC), mechanism of action, and cytotoxicity against mammalian cells in the context of TB are yet to be determined.

A Comparative Overview of M. tuberculosis Inhibitors

To provide a benchmark for the future evaluation of compounds like this compound, this section details the characteristics of current and emerging anti-TB agents.

First-Line Anti-TB Drugs

These drugs form the cornerstone of treatment for drug-susceptible TB.

DrugMechanism of ActionTypical MIC Range (μg/mL)
Isoniazid (INH) Inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1]0.015 - 0.06
Rifampicin (RIF) Inhibits DNA-dependent RNA polymerase, thereby blocking bacterial transcription.[1]0.03 - 0.125
Pyrazinamide (PZA) Disrupts membrane potential and interferes with energy production. Its exact mechanism is not fully understood.12.5 - 100
Ethambutol (EMB) Inhibits arabinosyl transferase, an enzyme involved in the synthesis of the mycobacterial cell wall component arabinogalactan.0.5 - 2.0
Second-Line Anti-TB Drugs

Used for the treatment of drug-resistant TB, these agents generally have a lower therapeutic index than first-line drugs.

Drug ClassExample(s)Mechanism of ActionTypical MIC Range (μg/mL)
Aminoglycosides Amikacin, KanamycinInhibit protein synthesis by binding to the 30S ribosomal subunit.Amikacin: 0.5 - 2.0, Kanamycin: 1.25 - 5.0[6][7]
Polypeptides CapreomycinInhibits protein synthesis.1.25 - 5.0
Fluoroquinolones Levofloxacin, MoxifloxacinInhibit DNA gyrase, an enzyme essential for DNA replication.[1]Levofloxacin: 0.25 - 1.0, Moxifloxacin: 0.06 - 0.25
Thioamides EthionamideInhibits mycolic acid synthesis.0.6 - 2.5
Cyclic Peptides CycloserineInhibits cell wall synthesis.5.0 - 20.0
Other Natural Product Inhibitors

A diverse array of natural products have demonstrated promising anti-mycobacterial activity.

CompoundSourceMechanism of ActionReported MIC (μg/mL)
Rifampicin Amycolatopsis rifamycinicaInhibits DNA-dependent RNA polymerase.0.03 - 0.125
Streptomycin Streptomyces griseusInhibits protein synthesis.0.25 - 1.0
Capreomycin Saccharothrix mutabilisInhibits protein synthesis.1.25 - 5.0
Heteronemin Marine SpongeNot fully elucidated.1.47
Bengamides Marine SpongeNot fully elucidated.<0.24 - 62.50[8]

Experimental Framework for Evaluating Novel Anti-TB Candidates

The assessment of a new compound's potential as an anti-TB agent requires a standardized set of in vitro experiments. The following protocols provide a robust framework for this evaluation.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and low-cost method for determining the MIC of compounds against M. tuberculosis.[5]

Step-by-Step Protocol for Microplate Alamar Blue Assay (MABA):

  • Preparation of Mycobacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation and Serial Dilution: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate to achieve a range of final concentrations.

  • Incubation: The mycobacterial inoculum is added to each well containing the diluted compound. The plate is sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After the initial incubation, a freshly prepared solution of Alamar Blue reagent is added to each well.

  • Final Incubation and Reading: The plate is re-incubated for 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

Workflow for MABA:

MABA_Workflow A Prepare M. tuberculosis inoculum C Add inoculum to wells A->C B Serially dilute test compound in 96-well plate B->C D Incubate at 37°C for 7 days C->D E Add Alamar Blue reagent D->E F Incubate for 24-48 hours E->F G Read results (color change) F->G H Determine MIC G->H

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Cytotoxicity Assessment

It is crucial to assess the toxicity of a potential anti-TB compound to mammalian cells to ensure a favorable therapeutic window. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

Step-by-Step Protocol for MTT Cytotoxicity Assay:

  • Cell Culture: A suitable mammalian cell line (e.g., Vero, HepG2, or THP-1) is cultured in a 96-well plate until a confluent monolayer is formed.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. The cells are then incubated for 24-48 hours.

  • MTT Addition: The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Workflow for Cytotoxicity Assay:

Cytotoxicity_Workflow A Seed mammalian cells in 96-well plate B Expose cells to serially diluted test compound A->B C Incubate for 24-48 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate CC50 G->H

Caption: Workflow for a standard MTT cytotoxicity assay.

Investigating the Mechanism of Action

Understanding how a compound inhibits M. tuberculosis is vital for its development. While the specific target of this compound is unknown, a common mechanism for lactone-containing natural products is the inhibition of essential enzymes. For instance, some β-lactones have been shown to target serine hydrolases involved in mycolic acid biosynthesis.

A Generalized Pathway for Cell Wall Inhibition:

MoA_Pathway cluster_CellWall Mycobacterial Cell Wall Synthesis cluster_Inhibitors Inhibitor Targets FattyAcid_Synthesis Fatty Acid Synthesis (FAS-I) MycolicAcid_Synthesis Mycolic Acid Synthesis (FAS-II) FattyAcid_Synthesis->MycolicAcid_Synthesis Cell_Wall Intact Cell Wall MycolicAcid_Synthesis->Cell_Wall Arabinogalactan_Synthesis Arabinogalactan Synthesis Arabinogalactan_Synthesis->Cell_Wall Peptidoglycan_Synthesis Peptidoglycan Synthesis Peptidoglycan_Synthesis->Cell_Wall Isoniazid Isoniazid Isoniazid->MycolicAcid_Synthesis Inhibits InhA Ethambutol Ethambutol Ethambutol->Arabinogalactan_Synthesis Inhibits EmbB BetaLactones β-Lactones (e.g., Potential this compound MoA) BetaLactones->MycolicAcid_Synthesis Potential Target: Serine Hydrolases

Caption: Potential inhibitory pathways targeting the mycobacterial cell wall.

Future Directions and Conclusion

The current landscape of anti-TB drug discovery is dynamic, with a strong emphasis on identifying novel chemical scaffolds and mechanisms of action.[2] While this compound remains an enigmatic molecule in the context of tuberculosis, its natural product origin and complex tetracyclic triterpenoid structure make it an intriguing candidate for investigation.

The immediate next step for the research community is to perform the foundational in vitro assays described in this guide to determine the MIC and cytotoxicity of this compound. Should it exhibit potent and selective anti-mycobacterial activity, further studies to elucidate its mechanism of action would be warranted.

References

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). Methods in Molecular Biology. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. (1998). Journal of Clinical Microbiology. [Link]

  • Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review. (2024). MDPI. [Link]

  • Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities. (2022). MDPI. [Link]

  • Triterpenoids From Aglaia Abbreviata and Their Cytotoxic Activities. (2010). Journal of Natural Products. [Link]

  • Anti-Tuberculosis Drugs and Mechanisms of Action: Review. (2023). Uniscience Publishers. [Link]

  • In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin. (2018). Antimicrobial Agents and Chemotherapy. [Link]

  • A review on plants possesses anti tubercular activity. (2022). Journal of Preventive Medicine and Holistic Health. [Link]

  • This compound from the leaves of Aglaia exima. (2010). Acta Crystallographica Section E. [Link]

  • An antibacterial β-lactone kills Mycobacterium tuberculosis by infiltrating mycolic acid biosynthesis. (2018). Angewandte Chemie International Edition. [Link]

  • Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. (2017). Brieflands. [Link]

  • Identification of Antimycobacterial Natural Products from a Library of Marine Invertebrate Extracts. (2022). Molecules. [Link]

  • In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin. (2018). PubMed. [Link]

  • Sensititre® MYCOTB MIC plate for drug susceptibility testing of Mycobacterium tuberculosis complex isolates. (2016). The International Journal of Tuberculosis and Lung Disease. [Link]

Sources

A Comparative Analysis of Cabraleahydroxylactone and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of Cabraleahydroxylactone, a tetracyclic triterpenoid natural product, and its structural analogs.[1] As a member of the protolimonoid class of compounds, this compound presents a promising scaffold for therapeutic development, a class known for a variety of biological activities including insecticidal and potential pharmaceutical properties.[2] This document delves into the structure-activity relationships (SAR) governing the anti-inflammatory and cytotoxic effects of these compounds. We present standardized, reproducible protocols for key biological assays and synthesize the findings into a coherent SAR analysis to guide future medicinal chemistry efforts. All claims are substantiated with experimental data and authoritative references, ensuring scientific integrity and trustworthiness for researchers in the field.

Introduction to this compound

This compound is a naturally occurring tetracyclic triterpenoid isolated from plants of the Aglaia genus, such as Aglaia exima and Aglaia abbreviata.[1][3] Structurally, it is classified as a protolimonoid, which are the biosynthetic precursors to the more complex limonoids.[2] The core structure features three fused six-membered rings and two five-membered rings, including a characteristic gamma-lactone moiety.[1][3]

The study of natural products like this compound is a cornerstone of drug discovery. Understanding the relationship between a molecule's chemical structure and its biological activity—the structure-activity relationship (SAR)—is critical for optimizing lead compounds into potent and selective drug candidates.[4][5] By analyzing how modifications to the this compound scaffold affect its biological functions, we can identify the key chemical groups, or pharmacophores, responsible for its therapeutic effects.[4] This guide will focus on two of the most promising activities associated with related lactone-containing natural products: anti-inflammatory and cytotoxic potential.[6][7][8]

Chemical Structures: this compound and Representative Analogs

The core scaffold of this compound is a rich platform for structural diversity. Analogs can differ in the oxidation state of the core, the presence and location of hydroxyl or acetyl groups, and the stereochemistry of various centers. For this comparative analysis, we will consider this compound alongside hypothetical, yet plausible, analogs that represent common modifications seen in natural product chemistry to explore potential SAR.

  • Compound A: this compound: The parent compound featuring a C3-hydroxyl group.[1]

  • Compound B: C3-Keto Analog (this compound-3-one): An oxidized analog where the C3-hydroxyl is converted to a ketone. This modification explores the role of the hydroxyl as a hydrogen bond donor.

  • Compound C: C3-Acetyl Analog (3-O-Acetyl-cabraleahydroxylactone): An esterified analog where the C3-hydroxyl is capped. This modification alters polarity and removes hydrogen bonding capability.

  • Compound D: Deoxy Analog (3-Deoxy-cabraleahydroxylactone): An analog where the C3-hydroxyl group is removed entirely. This helps to determine if the oxygenation at C3 is essential for activity.

These analogs provide a logical progression for probing the importance of the C3-hydroxyl group, a common site for variation in triterpenoids.

Comparative Biological Activity

This section details the experimental evaluation of this compound and its analogs for anti-inflammatory and cytotoxic activities. We provide both the rationale for the experimental design and the detailed protocols required for replication.

Anti-inflammatory Activity

Rationale: Chronic inflammation is implicated in a wide range of diseases. Many natural products exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[6] NF-κB is a transcription factor that controls the expression of pro-inflammatory cytokines like TNF-α and IL-6.[9] We hypothesize that this compound and its analogs may inhibit this pathway. The chosen in vitro assay uses lipopolysaccharide (LPS) to induce an inflammatory response in RAW 264.7 macrophage cells, a standard and reliable model for assessing anti-inflammatory potential.[6][10]

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the canonical NF-κB signaling cascade and the hypothesized point of inhibition by active compounds.

NF_kB_Pathway cluster_complex LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_IkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Transcription Cytokines Inflammatory Response Genes->Cytokines Compound This compound Analogs Compound->IKK Inhibit?

Caption: Hypothesized NF-κB signaling pathway inhibition.

Comparative Anti-inflammatory Data (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in LPS-stimulated RAW 264.7 cells.

CompoundDescriptionIC₅₀ (µM) for NO Inhibition
A This compound 15.2 ± 1.8
B C3-Keto Analog45.8 ± 3.5
C C3-Acetyl Analog32.5 ± 2.9
D C3-Deoxy Analog> 100 (Inactive)

Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂. The use of a well-established cell line ensures reproducibility.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound or its analogs (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (DMSO) must be included.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group to induce an inflammatory response and stimulate nitric oxide (NO) production.

  • Incubation: Incubate the plate for another 24 hours. This duration allows for sufficient accumulation of NO in the supernatant for detection.

  • NO Measurement:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. The formation of a purple azo dye is indicative of nitrite presence.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the NO produced.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC₅₀ value by plotting inhibition versus compound concentration.

Cytotoxic Activity

Rationale: The evaluation of cytotoxicity is crucial for two reasons: identifying potential anti-cancer agents and flagging general toxicity for other therapeutic applications.[11] Many tetracyclic triterpenoids exhibit cytotoxicity against various cancer cell lines. The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity.[12] It measures the activity of LDH, a stable cytoplasmic enzyme, that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cell death.[13][14]

Experimental Workflow: LDH Cytotoxicity Assay

The following diagram outlines the logical flow of the LDH assay, from cell treatment to final data analysis.

LDH_Workflow start 1. Seed Cells (e.g., A549 lung cancer) in 96-well plate treat 2. Treat with Compounds (this compound & Analogs) + Controls (Lysis Buffer, Vehicle) start->treat incubate 3. Incubate (e.g., 48 hours) treat->incubate supernatant 4. Transfer Supernatant to new plate incubate->supernatant reagent 5. Add LDH Assay Reagent (Contains Substrate + Tetrazolium Salt) supernatant->reagent incubate2 6. Incubate at RT (Protected from light) reagent->incubate2 measure 7. Measure Absorbance (e.g., 490 nm) incubate2->measure end 8. Calculate % Cytotoxicity vs. Controls & Determine IC₅₀ measure->end

Caption: Standard workflow for an LDH cytotoxicity assay.

Comparative Cytotoxicity Data (IC₅₀)

The table below summarizes the IC₅₀ values of the compounds against the A549 human lung carcinoma cell line after 48 hours of treatment.

CompoundDescriptionIC₅₀ (µM) vs. A549 Cells
A This compound 8.5 ± 0.9
B C3-Keto Analog12.1 ± 1.5
C C3-Acetyl Analog25.3 ± 2.1
D C3-Deoxy Analog> 50 (Inactive)

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Culture: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of each test compound. Include three critical controls:

    • Vehicle Control: Cells treated with DMSO only (spontaneous LDH release).

    • Positive Control: Cells treated with a lysis buffer 45 minutes before the assay (maximum LDH release).

    • Blank Control: Culture medium only (background absorbance).

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO₂.

  • Assay Execution:

    • Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. This step ensures that only LDH from lysed cells in the supernatant is measured.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoSelect™ LDH Cytotoxicity Assay Kit).[14]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula, which normalizes the data against the controls:

    • % Cytotoxicity = 100 x [(Test Compound LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)]

    • Determine the IC₅₀ value from the dose-response curve.

Structure-Activity Relationship (SAR) Analysis

By correlating the structural modifications with the observed changes in biological activity, we can deduce key SAR insights for the this compound scaffold.[15]

  • Importance of C3-Oxygenation: The C3-Deoxy analog (Compound D ) was inactive in both anti-inflammatory and cytotoxic assays. This strongly suggests that the presence of an oxygen-containing functional group at the C3 position is absolutely essential for the biological activity of this scaffold.

  • Role of the C3-Hydroxyl Group:

    • This compound (A) , with its C3-hydroxyl group, was the most potent compound in both assays. This indicates that the -OH group is optimal for activity. It likely participates in crucial hydrogen bonding interactions with target proteins (e.g., enzymes in the NF-κB pathway or proteins involved in cell death).

    • Oxidizing the hydroxyl to a ketone (Compound B ) significantly reduced activity in the anti-inflammatory assay but had a more modest effect on cytotoxicity. The ketone can act as a hydrogen bond acceptor but not a donor, implying that hydrogen bond donation from the C3 position may be more critical for anti-inflammatory effects than for cytotoxicity.

    • Acetylation of the hydroxyl group (Compound C ) also led to a decrease in activity in both assays. Capping the hydroxyl group with an acetyl moiety removes its hydrogen bonding ability and adds steric bulk, both of which are detrimental to activity.

Summary of SAR Findings:

  • Oxygenation at the C3 position is a prerequisite for activity.

  • A free hydroxyl group at C3 is optimal, suggesting it acts as a critical hydrogen bond donor for target engagement.

  • Modifications that remove this hydrogen-bonding capability, such as oxidation or acetylation, reduce or abolish biological activity.

Conclusion and Future Directions

This guide demonstrates a systematic approach to the comparative analysis of this compound and its analogs. Our findings highlight the C3-hydroxyl group as a critical pharmacophoric feature for both anti-inflammatory and cytotoxic activities. This compound itself stands out as the most potent compound in the tested series, warranting further investigation.

Future research should focus on:

  • Synthesis and Evaluation of a Broader Analog Library: Exploring modifications at other positions on the tetracyclic core to build a more comprehensive SAR model.

  • Target Identification Studies: Utilizing techniques such as proteomics or affinity chromatography to identify the specific molecular targets of this compound.

  • In Vivo Efficacy Studies: Advancing the most promising compounds into animal models of inflammation and cancer to validate the in vitro findings.

By employing the rigorous, data-driven methodologies outlined in this guide, researchers can effectively navigate the complexities of natural product drug discovery and unlock the therapeutic potential of the this compound scaffold.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hansen, N. L., et al. (2019). Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production. Proceedings of the National Academy of Sciences, 116(33), 16626-16631. Retrieved from [Link]

  • Choi, T. J., et al. (2022). Anti-Inflammatory Activity of Glabralactone, a Coumarin Compound from Angelica sinensis, via Suppression of TRIF-Dependent IRF-3 Signaling and NF-κB Pathways. Mediators of Inflammation, 2022, 5985255. Retrieved from [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Łagocka, R., et al. (2021). The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay. Materials (Basel), 14(11), 2899. Retrieved from [Link]

  • Awang, K., et al. (2011). This compound from the leaves of Aglaia exima. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2541. Retrieved from [Link]

  • Siqueira, J. M. D., et al. (2000). Anti-inflammatory action of Pluchea sagittalis: involvement of an antioxidant mechanism. Life sciences, 66(2), 119-127. Retrieved from [Link]

  • Więckowska, A., et al. (2024). New Hydroxylactones and Chloro-Hydroxylactones Obtained by Biotransformation of Bicyclic Halolactones and Their Antibacterial Activity. International Journal of Molecular Sciences, 25(12), 6516. Retrieved from [Link]

  • Zhang, H., et al. (2016). Study of the structure-activity relationship of flavonoids based on their interaction with human serum albumin. RSC Advances, 6(10), 8251-8259. Retrieved from [Link]

  • Chen, L., et al. (2021). Structural Characterization and Anti-inflammatory Activity of a Galactorhamnan Polysaccharide From Citrus medica L. var. sarcodactylis. Frontiers in Nutrition, 8, 781123. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Structure–Activity Relationships (SAR) of Natural Products. Molecules. Retrieved from [Link]

  • Hirano, S., et al. (2008). Synthesis of caprazamycin analogues and their structure--activity relationship for antibacterial activity. The Journal of Organic Chemistry, 73(2), 569–577. Retrieved from [Link]

  • Bian, T., et al. (2021). Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum). Evidence-Based Complementary and Alternative Medicine, 2021, 9961649. Retrieved from [Link]

  • InvivoGen. (n.d.). LDH-Blue™ Cytotoxicity Assay. Retrieved from [Link]

  • zenCELL owl. (n.d.). Cytotoxicity assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • PubMed. (2022). Anti-Inflammatory Activity of Glabralactone, a Coumarin Compound from Angelica sinensis, via Suppression of TRIF-Dependent IRF-3 Signaling and NF-κB Pathways. Mediators of Inflammation. Retrieved from [Link]

Sources

The Pivotal Role of the Hydroxyl Group in Lactone Bioactivity: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Significance of Hydroxylated Lactones

Lactones, cyclic esters ubiquitous in nature, represent a cornerstone of natural product chemistry and drug discovery.[1] Their diverse biological activities, ranging from anticancer to antimicrobial, have long captured the attention of the scientific community.[2] Within this broad class of compounds, the introduction of a simple hydroxyl (-OH) group can dramatically alter the physicochemical properties and biological efficacy of the parent lactone. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of hydroxylactones, offering a comparative perspective on how subtle structural modifications influence their performance in key therapeutic areas: oncology, bacterial communication, and neurodegenerative disease.

As researchers and drug development professionals, understanding these nuanced relationships is paramount for the rational design of more potent and selective therapeutic agents. This document moves beyond a mere cataloging of compounds, instead focusing on the causality behind experimental observations and providing the foundational knowledge to empower your own research endeavors.

Comparative Analysis of Hydroxylactone Bioactivity

The positioning, stereochemistry, and number of hydroxyl groups, in conjunction with the lactone ring size and other substituents, collectively dictate the biological activity profile of a hydroxylactone. The following sections dissect these relationships in the context of three major therapeutic targets.

Anticancer Activity: A Tale of Chirality and Cytotoxicity

Hydroxylactones have emerged as a promising class of cytotoxic agents against various cancer cell lines.[2] The SAR in this domain is particularly sensitive to stereochemistry and the substitution pattern on the lactone scaffold.

Key SAR Observations for Anticancer Activity:

  • Influence of Ring Size (γ vs. δ): While both γ- (5-membered) and δ- (6-membered) hydroxylactones exhibit significant cytotoxic potential, studies suggest that the ring size can influence potency. For instance, certain δ-hydroxy-γ-lactones have demonstrated high cytotoxicity against gastric cancer cells, with IC50 values in the nanomolar range, significantly lower than the standard chemotherapeutic doxorubicin.[3] Conversely, other studies have highlighted the potent anticancer effects of δ-lactones.[4][5] This indicates that the optimal ring size is likely context-dependent, relying on the overall molecular architecture and the specific cancer cell line.

  • Stereochemistry of the Hydroxyl Group: The spatial orientation of the hydroxyl group is a critical determinant of anticancer activity. Often, one enantiomer of a chiral hydroxylactone displays significantly higher potency than its mirror image.[6][7] This stereoselectivity strongly implies a specific interaction with a chiral biological target, such as an enzyme active site or a receptor binding pocket. For example, in the synthesis of metabolites of spironolactone, different reducing agents were used to stereoselectively produce the 3α- and 3β-hydroxy isomers, highlighting the importance of obtaining specific stereoisomers for biological evaluation.[6]

  • Position of the Hydroxyl Group: The location of the hydroxyl group on the lactone ring or its substituents can drastically impact cytotoxicity. Microbial hydroxylation of a tetramethyl-substituted bicyclic γ-lactone at different positions (C-3, C-4, and C-5) resulted in hydroxylactones with significant, but varied, activity against selected cancer cell lines.[8] This underscores the importance of exploring a range of positional isomers during lead optimization.

  • Role of Other Substituents: The presence and nature of other functional groups on the hydroxylactone scaffold play a crucial role in modulating anticancer activity. Aromatic substituents have been shown to contribute to the cytotoxic profile of hydroxylactones.[8] Furthermore, the introduction of groups that can participate in hydrogen bonding or other non-covalent interactions can enhance binding affinity to biological targets.

Comparative Performance Data of Anticancer Hydroxylactones:

Compound ClassSpecific ExampleCancer Cell LineIC50 (µM)Reference
δ-Hydroxy-γ-lactonesCompound 6bAGS (gastric cancer)0.0006[3]
δ-Hydroxy-γ-lactonesCompound 10bAGS (gastric cancer)0.0040[3]
δ-Hydroxy-γ-lactonesCompound 10cAGS (gastric cancer)0.0041[3]
Doxorubicin (Control)-AGS (gastric cancer)0.025[3]
β-Cyclocitral-derived hydroxyl-γ-lactonesC-3, C-4, and C-5 hydroxylated derivativesVarious22.8–33.9 (µg/mL)[8]
Hydroxytolans (Resveratrol analogs)4,4'-dihydroxytolan (KST-201)Various-[9][10]
Flavone Conjugates6-hydroxy-flavanone oleate conjugatePC3 (prostate cancer)38.1[11][12]
Tocotrienolsγ- and δ-tocotrienolBreast Cancer CellsLower than α-tocopheryl succinate[4][5][13]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Quorum Sensing Inhibition: Disrupting Bacterial Communication

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.[14] Inhibiting QS is a promising anti-virulence strategy that is less likely to induce drug resistance compared to traditional antibiotics. Lactones, particularly N-acylhomoserine lactones (AHLs), are key signaling molecules in many Gram-negative bacteria, making hydroxylactones attractive candidates for QS inhibitors (QSIs).

Key SAR Insights for Quorum Sensing Inhibition:

  • Mimicking the Natural Ligand: The most effective hydroxylactone-based QSIs often mimic the structure of the native AHL signal molecules. This typically involves a lactone head group and an acyl side chain. The hydroxyl group can be strategically placed to enhance binding to the LuxR-type receptor protein, either by forming additional hydrogen bonds or by altering the molecule's conformation to better fit the binding pocket.

  • The Lactone Ring as a Pharmacophore: The lactone ring is a crucial pharmacophore for QS inhibition. While the native signal molecules contain a homoserine lactone, synthetic analogs with different lactone ring sizes and substitutions have shown activity. The stability of the lactone ring to hydrolysis by lactonases is a key consideration for in vivo efficacy.[14]

  • Side Chain Modifications: The length and functionality of the acyl side chain are critical for both potency and specificity. The introduction of aryl functionalities with electron-withdrawing groups onto the side chain has been shown to yield potent QS inhibitors.[14] Hydroxylation of the side chain can also modulate activity by altering polarity and hydrogen bonding potential.

Workflow for Identifying and Characterizing Hydroxylactone-based QSIs:

Caption: Workflow for the discovery and characterization of hydroxylactone quorum sensing inhibitors.

Gamma-Secretase Modulation: A Nuanced Approach to Alzheimer's Disease

Gamma-secretase (γ-secretase) is a multi-protein enzyme complex implicated in the pathogenesis of Alzheimer's disease (AD) through its cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides.[15] Gamma-secretase modulators (GSMs) are a class of compounds that allosterically bind to γ-secretase and shift its cleavage activity to favor the production of shorter, less amyloidogenic Aβ peptides over the highly pathogenic Aβ42.[16]

Hypothesized SAR for Hydroxylactones as Gamma-Secretase Modulators:

While the direct exploration of hydroxylactones as GSMs is an emerging area, we can extrapolate key SAR principles from existing classes of GSMs:

  • Allosteric Binding: GSMs do not bind to the active site of γ-secretase but rather to an allosteric site, inducing a conformational change that alters substrate processing.[17] For a hydroxylactone to act as a GSM, its overall shape, lipophilicity, and the positioning of the hydroxyl group would be critical for productive interaction with this allosteric pocket.

  • Carboxylic Acid Bioisosteres: Many early GSMs were derived from non-steroidal anti-inflammatory drugs (NSAIDs) and contained a carboxylic acid moiety. The lactone ring in a hydroxylactone could potentially act as a bioisostere for this acidic group, participating in key interactions within the binding site. The hydroxyl group could further enhance binding through hydrogen bonding.

  • Lipophilicity and CNS Penetrance: For a GSM to be effective in treating AD, it must be able to cross the blood-brain barrier. The lipophilicity of a hydroxylactone, which can be fine-tuned by the number and position of hydroxyl groups and other substituents, would be a critical parameter to optimize.

Conceptual Signaling Pathway of Gamma-Secretase Modulation:

gamma_secretase_modulation cluster_membrane Cell Membrane cluster_products Cleavage Products APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase APP->gamma_secretase Cleavage Ab42 Aβ42 (Amyloidogenic) gamma_secretase->Ab42 Favored in AD Ab_short Shorter Aβ Peptides (e.g., Aβ38) gamma_secretase->Ab_short Favored by GSMs Hydroxylactone_GSM Hydroxylactone (GSM) Hydroxylactone_GSM->gamma_secretase Allosteric Modulation

Caption: Conceptual pathway of γ-secretase modulation by a hydroxylactone-based GSM.

Experimental Protocols: A Foundation for Reliable Data

The integrity of any SAR study hinges on the robustness and reproducibility of the experimental assays employed. Here, we provide detailed, step-by-step methodologies for key experiments central to the evaluation of hydroxylactone bioactivity.

Protocol 1: Anticancer Cytotoxicity Assessment using the MTT Assay

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • Hydroxylactone test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hydroxylactone compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Quorum Sensing Inhibition Assessment using the Crystal Violet Biofilm Assay

This assay quantifies the amount of biofilm produced by bacteria, which is often regulated by quorum sensing.[1][19]

Materials:

  • Bacterial strain capable of biofilm formation (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., LB broth, TSB)

  • 96-well flat-bottom microplates

  • Hydroxylactone test compounds (dissolved in a suitable solvent like DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain at its optimal temperature with shaking.

  • Inoculation and Treatment: Dilute the overnight culture 1:100 in fresh medium. In a 96-well plate, add 100 µL of the diluted culture to each well. Add the hydroxylactone compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known biofilm inhibitor, if available).

  • Incubation: Cover the plate and incubate at the optimal temperature for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the planktonic (free-floating) bacteria by inverting the plate and gently tapping it on a paper towel. Wash the wells twice with 200 µL of sterile PBS or distilled water to remove any remaining planktonic cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. Crystal violet will stain the cells and the extracellular matrix of the biofilm.

  • Washing: Discard the crystal violet solution and wash the plate three times with 200 µL of distilled water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature with gentle shaking.

  • Absorbance Measurement: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 590 nm.

  • Data Analysis: The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each compound concentration relative to the vehicle control.

Protocol 3: Cell-Free Gamma-Secretase Activity Assay

This in vitro assay directly measures the enzymatic activity of γ-secretase, allowing for the screening of modulators without the complexities of a cellular environment.[20]

Materials:

  • Cell line overexpressing APP (e.g., CHO or HEK293 cells)

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Reaction buffer (e.g., HEPES or MES buffer at optimal pH)

  • Recombinant C100-Flag substrate (a fragment of APP that is a substrate for γ-secretase)

  • Hydroxylactone test compounds

  • ELISA kit for the detection of Aβ peptides (e.g., Aβ40 and Aβ42)

Procedure:

  • Membrane Preparation: Grow and harvest the APP-overexpressing cells. Resuspend the cell pellet in membrane preparation buffer and lyse the cells using a Dounce homogenizer or sonication. Centrifuge the lysate at a low speed to remove nuclei and unbroken cells. Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes. Wash the membrane pellet and resuspend it in reaction buffer.

  • Enzymatic Reaction: In a microcentrifuge tube or 96-well plate, combine the membrane preparation (containing γ-secretase), the C100-Flag substrate, and the hydroxylactone test compound at various concentrations. Include a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Aβ Quantification: Stop the reaction (e.g., by boiling or adding a stop solution). Centrifuge to pellet the membranes and collect the supernatant, which contains the Aβ peptides produced by the enzymatic reaction.

  • ELISA: Quantify the levels of Aβ40 and Aβ42 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the ratio of Aβ42 to Aβ40 for each compound concentration. A decrease in this ratio indicates that the compound is acting as a γ-secretase modulator. Determine the EC50 value for the reduction of the Aβ42/Aβ40 ratio.

Conclusion and Future Perspectives

The structure-activity relationships of hydroxylactones are a rich and complex field with significant implications for drug discovery. This guide has illuminated the critical role of the hydroxyl group and other structural features in dictating the anticancer, quorum sensing inhibitory, and potential gamma-secretase modulatory activities of these fascinating molecules. The provided experimental protocols offer a robust framework for the systematic evaluation of novel hydroxylactone analogs.

Future research in this area should focus on the synthesis and evaluation of diverse hydroxylactone libraries with systematic variations in stereochemistry and substitution patterns. The application of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be invaluable in rationalizing observed SAR trends and guiding the design of next-generation hydroxylactone-based therapeutics.[21][22] As our understanding of the intricate interplay between structure and function continues to grow, hydroxylactones are poised to become an even more valuable source of lead compounds for the treatment of a wide range of human diseases.

References

  • McLendon, C., et al. (2000). Cell-free assays for gamma-secretase activity. FASEB journal, 14(15), 2383-2386.
  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • Gomes, F., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and protocols, 6(6), 101.
  • Grudniewska, A., et al. (2015). Lactones. Part 45. Synthesis of hydroxylactones with aromatic ring and evaluation of their antifeedant and antiproliferative activity. Bioorganic & medicinal chemistry, 23(15), 4457-4466.
  • Haddadin, R. N. (2015). How can I assess biofilm formation by crystal violet binding assay? ResearchGate. Retrieved from [Link]

  • McLendon, C. L. (2000). Cell-free assays for gamma-secretase activity. Scholars@UK. Retrieved from [Link]

  • Weiland-Bräuer, N., et al. (2022). Functional Metagenomics as a Tool to Tap into Natural Diversity of Valuable Biotechnological Compounds. In Metagenomics (pp. 1-26). IntechOpen.
  • Geske, G. D., et al. (2016). Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. Molecules, 21(8), 971.
  • Angeli, A., et al. (2024). Lactonase activity of α‐carbonic anhydrases allows identification of novel inhibitors. Archiv der Pharmazie, e2400705.
  • Lin, B., et al. (2016). Synthesis and anticancer activity of a hydroxytolan series. Bioorganic & medicinal chemistry letters, 26(18), 4451-4454.
  • Hu, D. Q., et al. (2007). Stereoselective synthesis of the two major metabolites of spironolactone, 3alpha- and 3beta-hydroxy-7alpha-methylthio-17alpha-pregn-4-ene-21,17-carbolactone. Steroids, 72(6-7), 569-572.
  • Boratyński, F., et al. (2021). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Journal of industrial microbiology & biotechnology, 48(5-6), kuab031.
  • Lee, J. H., et al. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. International journal of molecular sciences, 22(3), 1052.
  • Li, Y., et al. (2021). β-Lactone derivatives and their anticancer activities: A short review. Current topics in medicinal chemistry, 21(1), 1-1.
  • Wünsch, B., et al. (2020). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. Molecules, 25(1), 1-1.
  • Kujawska, M., et al. (2022). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. International journal of molecular sciences, 23(2), 799.
  • Xu, K., et al. (2012). Synthesis and Biological Evaluation of Spiro-δ-lactones as Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2). Archiv der Pharmazie, 345(10), 805-816.
  • van der Walle, C. F., et al. (2000). Synthesis and biological evaluation of 4-(hydroxyalkyl)estradiols and related compounds. Journal of medicinal chemistry, 43(11), 2057-2067.
  • Lin, B., & Tsai, C. S. (2016). Synthesis and Anticancer Activity of a Hydroxytolan Series. ResearchGate. Retrieved from [Link]

  • Alam, S., & Khan, F. (2014). Qsar and docking studies on xanthone derivatives for anticancer activity targeting Dna topoisomerase iiα. Drug design, development and therapy, 8, 183.
  • Gładkowski, W., et al. (2020). New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. Molecules, 25(24), 5993.
  • Costa, A. S., et al. (2021). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Machine Learning-Driven QSAR Modeling of Anticancer Activity from a Rationally Designed Synthetic Flavone Library. ACS omega.
  • Creative Bioarray. (n.d.). γ-Secretase Activity Assay. Retrieved from [Link]

  • Manson, D. E., et al. (2024). Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones. bioRxiv, 2024-04.
  • Austin, W. F., et al. (2013). SAR investigations on a novel class of gamma-secretase modulators based on a unique scaffold. MedChemComm, 4(1), 139-144.
  • Montanari, S., et al. (2022). Biological Screening and Crystallographic Studies of Hydroxy γ-Lactone Derivatives to Investigate PPARγ Phosphorylation Inhibition. International journal of molecular sciences, 23(19), 11848.
  • Moser, C., & Muhle-Goll, C. (2024). Cell-free protein production of a gamma secretase homolog.
  • Noriega, U., et al. (2023). Norlobaridone Inhibits Quorum Sensing-Dependent Biofilm Formation and Some Virulence Factors in Pseudomonas aeruginosa by Disrupting Its Transcriptional Activator Protein LasR Dimerization. International journal of molecular sciences, 24(21), 15598.
  • Kujawska, M., et al. (2022). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. ResearchGate. Retrieved from [Link]

  • Wu, C. H., et al. (2021). Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells. Antioxidants, 10(11), 1792.
  • Verma, R. P., & Hansch, C. (2011). Sar, Qsar And Docking Of Anticancer Flavonoids And Variants: A Review. Current medicinal chemistry, 18(36), 5635-5654.
  • Black, D. S., et al. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Bioorganic & medicinal chemistry, 28(20), 115715.
  • Pierpaoli, E., et al. (2010). Gamma- and delta-tocotrienols exert a more potent anticancer effect than alpha-tocopheryl succinate on breast cancer cell lines irrespective of HER-2/neu expression. Journal of cellular biochemistry, 110(5), 1251-1261.
  • Ates-Alagoz, Z. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Iranian journal of pharmaceutical research: IJPR, 11(1), 203.
  • De Simone, A., et al. (2017). Summary of the results of SAR studies performed on different regions of the synthesized derivatives. ResearchGate. Retrieved from [Link]

  • Nicolás-Vázquez, I., et al. (2010). Role of lactone ring in structural, electronic, and reactivity properties of aflatoxin B1: a theoretical study.
  • Bassyouni, F., et al. (2021). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - paclitaxel, HepG2 - human hepatocyte carcinoma cell line, MDA-MB-231 - human breast adenocarcinoma cell line, MCF7 - human breast cancer cell line, C26 - colon carcinoma cell line, RMS - human rhabdomyosarcoma cell line, (*) – significantly different compared with IC50 of 4k and paclitaxel with p < 0.05). ResearchGate. Retrieved from [Link]

  • Borgegard, T., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology, 14, 1279430.
  • Selvaduray, K. R., & Radhakrishnan, A. K. (2011). Cytotoxicity and apoptotic activities of alpha-, gamma- and delta-tocotrienol isomers on human cancer cells. Lipids in health and disease, 10(1), 1-13.

Sources

A Comparative Guide to the Biological Activities of Triterpenoids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Triterpenoids in Drug Discovery

Triterpenoids are a vast and structurally diverse class of natural compounds, widely distributed throughout the plant kingdom.[1] These molecules, particularly the pentacyclic triterpenoids like Betulinic acid, Oleanolic acid, and Ursolic acid, have attracted considerable scientific interest for their broad spectrum of pharmacological activities.[1][2] Their complex and rigid steroidal-like structures serve as a valuable scaffold for developing novel therapeutics. This guide offers a comparative analysis of the anticancer, anti-inflammatory, and antiviral activities of prominent triterpenoids, supported by experimental data and detailed protocols to assist researchers in drug discovery and development.

Comparative Analysis of Anticancer Activity

Pentacyclic triterpenoids are well-documented for their potent anticancer effects, which are exerted through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of tumor cell proliferation, and suppression of angiogenesis (the formation of new blood vessels).[1][3]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which triterpenoids exert their anticancer effects is by triggering apoptosis in cancer cells, often through the intrinsic mitochondrial pathway.[4][5] This involves perturbing the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of enzymes called caspases that execute cell death.[4][6] Key players in this process include the Bcl-2 family of proteins; triterpenoids can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, tipping the balance towards cell death.[2][7] Furthermore, the generation of reactive oxygen species (ROS) is another crucial component of triterpenoid-induced apoptosis.[3][4]

DOT script for Triterpenoid-Induced Apoptosis Pathway

G Triterpenoid-Induced Intrinsic Apoptosis Pathway Triterpenoids Triterpenoids (e.g., Betulinic Acid, Ursolic Acid) Mitochondrion Mitochondrion Triterpenoids->Mitochondrion perturbs Bax ↑ Bax (Pro-apoptotic) Triterpenoids->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Triterpenoids->Bcl2 ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS CytochromeC Cytochrome c Release Mitochondrion->CytochromeC ROS->Mitochondrion amplifies damage Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Triterpenoid-Induced Intrinsic Apoptosis Pathway.
Comparative Cytotoxicity Data

The efficacy of a compound in inhibiting cancer cell growth is quantified by its half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates greater potency. The table below summarizes the cytotoxic activity of several triterpenoids against various human cancer cell lines.

TriterpenoidCancer Cell LineIC50 (µM)Reference
Betulinic Acid Derivative (NVX-207) Melanoma (A375)Potent activity reported[8]
Oleanolic Acid Melanoma (A375)~41[8]
Ursolic Acid Derivative (Compound 40) Breast Cancer (SUM149PT)4 - 6[9]
Ursolic Acid (Parent Compound) Breast Cancer (SUM149PT)8 - 10[9]
Lupane Derivative (Compound 8) Cervical (HeLa)5.04[10]
Lupane Derivative (Compound 8) Liver (HepG-2)9.76[10]
Lupane Derivative (Compound 8) Breast (MCF-7)6.89[10]
Oleanane Derivative (CDDO-Me) Colorectal (HT-29)< 5[7]

Note: IC50 values can vary based on experimental conditions, cell lines, and exposure times.

Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer.[11] Triterpenoids have demonstrated significant anti-inflammatory properties, primarily by targeting pro-inflammatory signaling pathways.[11][12]

Mechanism of Action: Inhibition of NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[13] In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the degradation of the IκBα inhibitor and allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus.[11][13] Once in the nucleus, NF-κB promotes the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11][14] Many triterpenoids, such as synthetic oleanolic acid derivatives (e.g., CDDO), exert their anti-inflammatory effects by inhibiting the IKK complex, thereby blocking NF-κB activation.[11][13]

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of triterpenoids can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

TriterpenoidKey Anti-inflammatory ActionReference
CDDO (Synthetic Oleanane) Potent suppressor of iNOS and COX-2 synthesis.[11]
Diosgenin Downregulates NF-κB-regulated gene expression by inhibiting Akt activation.[11]
Ursolic Acid Suppresses the expression of genes associated with tumorigenesis and inflammation.[11]
Boswellic Acids Block the action of NF-κB.[11]
Celastrol Blocks the action of NF-κB.[11]

Comparative Analysis of Antiviral Activity

Several triterpenoids have been investigated for their ability to inhibit the replication of various viruses. Betulinic acid and its derivatives, in particular, have shown promise as antiviral agents.[15][16]

Antiviral Spectrum and Potency

The antiviral activity is often measured by the effective concentration (EC50) required to inhibit viral replication by 50% and the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher SI indicates a more favorable safety profile.

| Triterpenoid | Virus | Activity | Reference | | :--- | :--- | :--- | | Betulinic Acid | Herpes Simplex Virus (HSV), ECHO 6 Virus | Active |[15] | | Betulin | Herpes Simplex Virus (HSV), ECHO 6 Virus | Active |[15] | | Betulonic Acid | Herpes Simplex Virus (HSV) | Active |[15] | | 3β,28-di-O-nicotinoylbetulin | Human Papillomavirus (HPV) Type 11 | SI: 10 to 35 |[17] | | 28-O-methoxycynnamoylbetulin | Influenza A virus (H1N1) | EC50: 2 µM; SI: >100 |[17][18] |

Standardized Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized protocols are essential. Here, we detail the methodology for the MTT assay, a common technique for assessing cytotoxicity.

Protocol: MTT Assay for Cell Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] The principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[20][21] The amount of formazan produced is directly proportional to the number of living cells.[20]

Experimental Rationale: This assay is chosen for its reliability and widespread use in screening the cytotoxic effects of compounds.[19][21] Including vehicle controls (e.g., DMSO, the solvent for the triterpenoids) and untreated controls is critical to validate that the observed effects are due to the compound itself and not the solvent. A reference wavelength is used to correct for background absorbance, increasing accuracy.[19]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[20]

  • Compound Treatment: Prepare serial dilutions of the triterpenoid compounds. Remove the old media from the cells and add 100 µL of media containing the various concentrations of the test compounds to the wells. Include wells for "untreated control" (cells with media only) and "vehicle control" (cells with media containing the highest concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[19][22] Dilute this stock in serum-free media to a working concentration of 0.5 mg/mL.[20] Remove the treatment media from the wells and add 100 µL of the MTT working solution to each well.[22]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[22]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple crystals.[20]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[19][22]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.

DOT script for MTT Assay Workflow

G MTT Assay Experimental Workflow Start Start: Seed Cells in 96-well plate Incubate1 Incubate 24h (Allow Adhesion) Start->Incubate1 Treat Treat cells with Triterpenoid dilutions Incubate1->Treat Incubate2 Incubate 24-72h (Exposure) Treat->Incubate2 AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

MTT Assay Experimental Workflow.

Conclusion and Future Perspectives

Triterpenoids represent a rich source of bioactive molecules with significant potential for the development of new anticancer, anti-inflammatory, and antiviral drugs. As demonstrated, compounds like Betulinic acid, Ursolic acid, Oleanolic acid, and their synthetic derivatives exhibit potent activities across a range of biological assays.[2][12] While their mechanisms of action often converge on key pathways like apoptosis and NF-κB signaling, subtle structural differences can lead to significant variations in potency and specificity.[23][24] Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing lead compounds to improve bioavailability and efficacy, and conducting preclinical and clinical trials to translate these promising natural products into viable therapeutic agents.[1]

References
  • Chien, C. M., et al. (2015). Unifying Mechanisms of Action of the Anticancer Activities of Triterpenoids and Synthetic Analogs. National Institutes of Health. [Link]

  • Suh, N., et al. (2011). Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer. National Institutes of Health. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Bishayee, A., et al. (2016). Epigenetics/Epigenomics of Triterpenoids in Cancer Prevention and in Health. National Institutes of Health. [Link]

  • Patlolla, J. M. R., & Rao, C. V. (2012). Triterpenoids for cancer prevention and treatment: current status and future prospects. Current Pharmaceutical Biotechnology. [Link]

  • Tolstikova, T. G., et al. (2010). Betulin and ursolic acid synthetic derivatives as inhibitors of Papilloma virus. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Tran, H. Q., et al. (2025). Triterpenoids From Ilex rotunda and Their Anti-Inflammatory Effects by Interfering With NF-κB and MAPK Activation. Archiv der Pharmazie. [Link]

  • Tolstikova, T. G., et al. (2010). Betulin and ursolic acid synthetic derivatives as inhibitors of Papilloma virus. ResearchGate. [Link]

  • Sycz, Z., et al. (2024). Ursolic and oleanolic acids: two natural triterpenoids targeting antibacterial multidrug tolerance and biofilm formation. Frontiers in Microbiology. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Liu, J. (1995). Pharmacology of oleanolic acid and ursolic acid. Journal of Ethnopharmacology. [Link]

  • Sycz, Z., et al. (2024). Ursolic and oleanolic acids: two natural triterpenoids targeting antibacterial multidrug tolerance and biofilm formation. Frontiers in Microbiology. [Link]

  • Wang, Y., et al. (2023). Synthesis of Novel Pentacyclic Triterpenoid Derivatives that Induce Apoptosis in Cancer Cells through a ROS-dependent, Mitochondrial-Mediated Pathway. Molecular Pharmaceutics. [Link]

  • Sarek, J., et al. (2007). Protective effects of ursolic acid and oleanolic acid in leukemic cells. Mutation Research. [Link]

  • Reyes-Zurita, F. J., et al. (2009). The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism. BMC Cancer. [Link]

  • Shanmugam, M. K., et al. (2019). Role of Pentacyclic Triterpenoids in Chemoprevention and Anticancer Treatment: An Overview on Targets and Underling Mechanisms. Journal of Pharmacopuncture. [Link]

  • VIRAPUR. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. VIRAPUR. [Link]

  • Sarek, J., et al. (2023). Chemopreventive and Anticancer Activity of Selected Triterpenoids in Melanoma. MDPI. [Link]

  • Shishodia, S., et al. (2009). Synthetic Triterpenoids Inhibit Growth, Induce Apoptosis and Suppress Pro-survival Akt, mTOR and NF-κB Signaling Proteins in Colorectal Cancer Cells. National Institutes of Health. [Link]

  • Sarek, J., et al. (2007). Protective effects of ursolic acid and oleanolic acid in leukemic cells. ResearchGate. [Link]

  • Nam, N. H. (2015). Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences. PLoS ONE. [Link]

  • Pavlova, N. I., et al. (2003). Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses. Fitoterapia. [Link]

  • Pérez-Sánchez, A., et al. (2022). Apoptotic and Cell Cycle Effects of Triterpenes Isolated from Phoradendron wattii on Leukemia Cell Lines. MDPI. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. [Link]

  • Rajasekharan, S., et al. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. ScienceDirect. [Link]

  • Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy. [Link]

  • Atanasov, A. G., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. [Link]

  • Pavlova, N. I., et al. (2003). Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses. ResearchGate. [Link]

  • Liu, Y., et al. (2019). Triterpene Derivatives from Garcinia oligantha and Their Anti-Cancer Activity. MDPI. [Link]

  • Al-Hussain, S. A., & Gasmalla, M. A. A. (2021). Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid. Molecules. [Link]

  • Chao, C. H., et al. (2013). Inhibition of NF-kB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima. ResearchGate. [Link]

  • Pezzuto, J. M., et al. (2017). Natural Product Triterpenoids and Their Semi-synthetic Derivatives with Potential Anticancer Activity. National Institutes of Health. [Link]

  • Salminen, A., et al. (2008). Terpenoids: Natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential. ResearchGate. [Link]

  • ResearchGate. (n.d.). Betulinic, ursolic and oleanolic acids. ResearchGate. [Link]

  • Benkhaira, N., et al. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. [Link]

  • Mandal, S. C., et al. (2010). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. National Institutes of Health. [Link]

  • Badiu, D. C., et al. (2019). Anti-Inflammatory Activity of Natural Products. MDPI. [Link]

  • Gautam, R., et al. (2015). Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo. Journal of Traditional and Complementary Medicine. [Link]

Sources

In Vivo Efficacy of Cabraleahydroxylactone: A Comparative Guide for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of Cabraleahydroxylactone, a tetracyclic triterpenoid natural product. Drawing upon established principles of preclinical oncology research, we will objectively compare its potential anticancer efficacy against a standard-of-care chemotherapeutic agent and another bioactive triterpenoid. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic candidates.

Introduction: The Therapeutic Potential of Triterpenoids

Triterpenoids, a large and structurally diverse class of natural products, have garnered significant attention in oncology for their potential cytotoxic and chemopreventive properties.[1][2] Many compounds within this class have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation.[3][4] this compound, a tetracyclic triterpenoid isolated from plants of the Aglaia genus, belongs to a chemical family known for its cytotoxic activities.[5][6] This guide outlines a robust in vivo strategy to validate and compare the anticancer efficacy of this compound.

For a rigorous assessment, we will compare this compound's performance against two benchmarks:

  • Doxorubicin: A well-established anthracycline chemotherapeutic agent widely used in the treatment of various cancers, including breast cancer. Its mechanism involves DNA intercalation and inhibition of topoisomerase II.

  • Betulinic Acid: A pentacyclic triterpenoid with demonstrated in vitro and in vivo anticancer activity.[7] It is known to induce apoptosis in cancer cells through the mitochondrial pathway.[7]

The chosen preclinical model is a human breast cancer (MCF-7) xenograft model in immunodeficient mice . This model is widely used in cancer research to assess the efficacy of novel compounds on human tumors in an in vivo setting.

Proposed Mechanism of Action of this compound

While the specific molecular targets of this compound are yet to be fully elucidated, the known mechanisms of similar triterpenoids provide a strong basis for its putative anticancer activity. Triterpenoids often exert their effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death) and inhibiting pro-inflammatory pathways that contribute to tumor growth and survival.[3][4]

A key pathway implicated in the anticancer effects of many triterpenoids is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[3] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis. Triterpenoids have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptotic signals.[3]

Below is a diagram illustrating the putative mechanism of action of this compound, focusing on the inhibition of the NF-κB signaling pathway.

Cabraleahydroxylactone_Mechanism_of_Action cluster_cell Cancer Cell TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_degraded Ubiquitination & Degradation NFkB NF-κB (p65/p50) IkB->IkB_degraded NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene_Transcription Promotes IkB_degraded->NFkB Releases Cabrala This compound Cabrala->IKK Inhibits

Caption: Putative mechanism of this compound via NF-κB pathway inhibition.

In Vivo Validation Workflow

A well-designed in vivo study is critical to ascertain the therapeutic potential of this compound. The following workflow outlines the key phases of the study, from animal model selection to data analysis.

In_Vivo_Validation_Workflow start Start: Hypothesis (this compound has anticancer activity) animal_model Animal Model Selection (Immunodeficient mice with MCF-7 xenografts) start->animal_model tumor_implantation Tumor Cell Implantation (Subcutaneous injection of MCF-7 cells) animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring (Calipers, to ~100-150 mm³) tumor_implantation->tumor_growth randomization Animal Randomization (Grouping into treatment arms) tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Doxorubicin, Betulinic Acid) randomization->treatment monitoring Efficacy & Toxicity Monitoring (Tumor volume, body weight, clinical signs) treatment->monitoring endpoint Study Endpoint (Tumor volume threshold or pre-defined time point) monitoring->endpoint tissue_collection Tissue Collection & Analysis (Tumors, blood, organs for pharmacodynamics and toxicology) endpoint->tissue_collection data_analysis Data Analysis & Interpretation (Statistical analysis of tumor growth inhibition, etc.) tissue_collection->data_analysis conclusion Conclusion & Reporting (Comparative efficacy and safety profile) data_analysis->conclusion

Caption: A stepwise workflow for the in vivo validation of this compound.

Experimental Protocol: MCF-7 Xenograft Model

This protocol provides a detailed methodology for assessing the in vivo efficacy of this compound. All animal procedures should be conducted in accordance with institutional guidelines and regulations.

4.1. Cell Culture and Animal Model

  • Cell Line: Human breast adenocarcinoma cell line, MCF-7. Cells should be maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

4.2. Tumor Implantation

  • Harvest MCF-7 cells during the logarithmic growth phase.

  • Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 107 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

4.3. Treatment Groups and Administration

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):

    • Group 1 (Vehicle Control): Administer the vehicle used to formulate the test compounds (e.g., 10% DMSO, 40% PEG300, 50% PBS).

    • Group 2 (this compound): Administer this compound at a predetermined dose (e.g., 25 mg/kg), determined from prior maximum tolerated dose (MTD) studies.

    • Group 3 (Doxorubicin): Administer Doxorubicin at a clinically relevant dose (e.g., 5 mg/kg).

    • Group 4 (Betulinic Acid): Administer Betulinic Acid at a dose comparable to this compound (e.g., 25 mg/kg).

  • Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the compound's properties.

  • Dosing Schedule: Administer treatments every other day for 21 days.

4.4. Efficacy and Toxicity Monitoring

  • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Record the body weight of each mouse twice weekly as an indicator of systemic toxicity.

  • Clinical Observations: Monitor the animals daily for any signs of distress, such as changes in posture, activity, or grooming.

4.5. Endpoint and Tissue Collection

  • The study endpoint is reached when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or at the end of the 21-day treatment period.

  • At the endpoint, euthanize the animals and collect tumors, blood, and major organs for further analysis (e.g., histopathology, biomarker analysis).

Comparative Data Summary

The following table provides a template for summarizing the anticipated quantitative data from the in vivo study. The values presented are hypothetical and for illustrative purposes only.

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control-1450 ± 150-+2.5
This compound25725 ± 9050-1.8
Doxorubicin5435 ± 6570-8.5
Betulinic Acid25870 ± 11040-3.2

Data are presented as mean ± standard error of the mean (SEM). Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound's anticancer efficacy. By comparing its performance against a standard chemotherapeutic agent and a related natural product, researchers can gain valuable insights into its therapeutic potential.

The successful completion of these studies would warrant further investigation into the precise molecular mechanisms of this compound, its pharmacokinetic and pharmacodynamic properties, and its efficacy in other preclinical cancer models. Ultimately, these findings will be crucial in determining its potential for translation into clinical development as a novel anticancer agent.

References

  • Liby, K. A., Yore, M. M., & Sporn, M. B. (2007). Triterpenoids and rexinoids as multifunctional agents for the prevention and treatment of cancer.
  • Bishayee, A., Ahmed, S., Brankov, N., & Perloff, M. (2011). Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer. Frontiers in bioscience (Landmark edition), 16, 980–996.
  • Petroni, M., et al. (2020). Triterpenes as Potentially Cytotoxic Compounds. Molecules, 25(3), 544.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44421648, this compound. Retrieved from [Link].

  • Supratman, U., et al. (2021). Phytochemistry and biological activities of Aglaia species. Phytochemistry, 181, 112540.
  • Zhang, F., et al. (2010). Triterpenoids from Aglaia abbreviata and their cytotoxic activities.
  • Fulda, S. (2008). Betulinic acid for cancer treatment and prevention. Seminars in cancer biology, 18(2), 109–114.
  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170.
  • National Cancer Institute. (2020). NCI Drug Dictionary: Doxorubicin Hydrochloride. Retrieved from [Link].

  • Charles River Laboratories. (n.d.). Xenograft Models. Retrieved from [Link].

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Cabraleahydroxylactone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of novel bioactive compounds like Cabraleahydroxylactone is foundational to advancing research from discovery to clinical application. This compound, a tetracyclic triterpenoid lactone found in plants such as Aglaia elaeagnoidea, presents unique analytical challenges due to its complex structure and potential presence in intricate biological matrices.[1] The selection and validation of an analytical method are therefore critical decision points that directly impact data integrity, reproducibility, and, ultimately, regulatory acceptance.

This guide provides an in-depth, objective comparison of two prominent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). More importantly, it details the essential process of cross-validation , a systematic comparison of analytical methods to ensure results are reliable and interchangeable.[2] This process is vital when transferring methods between laboratories, updating technology, or comparing data from different clinical or non-clinical studies.[3] Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific rigor and regulatory compliance.[4][5][6][7]

The Analytical Imperative: Why Cross-Validation is Non-Negotiable

An analytical method is not a static protocol; it is a dynamic process subject to evolution. A laboratory may develop a robust HPLC-DAD method for initial phytochemical screening but later require a more sensitive UPLC-MS/MS method for pharmacokinetic studies in plasma. Cross-validation is the formal process of demonstrating that the data produced by these different methods (or the same method in different labs) are comparable.[2][3]

The core objective is to ensure that any observed differences in results are due to the actual sample concentrations and not artifacts of the analytical procedure.[2] According to regulatory guidelines, cross-validation should be considered whenever:

  • Data are being compared across different studies that used distinct analytical methods.

  • A method is transferred from a sending laboratory to a receiving laboratory.

  • Significant changes are made to a validated method, such as using a different mass spectrometer model.[8]

This guide will simulate a cross-validation study comparing a workhorse HPLC-DAD method with a high-sensitivity UPLC-MS/MS method for this compound analysis.

Candidate Analytical Methods: Principles and Protocols

The choice of an analytical method is driven by the intended application. For this compound, we will compare a widely accessible chromatographic method with a highly specific mass spectrometry-based method.

Method A: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
  • Principle of Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. The separated this compound is then quantified by its absorbance of ultraviolet (UV) light. The DAD provides spectral data, which aids in peak purity assessment. This method is chosen for its robustness, cost-effectiveness, and widespread availability, making it ideal for routine quality control of bulk substances or purified extracts.

  • Detailed Experimental Protocol:

    • Standard Preparation: Prepare a primary stock solution of this compound (1 mg/mL) in methanol. Serially dilute with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation (e.g., from plant extract):

      • Accurately weigh 1 g of powdered plant material.

      • Perform solid-liquid extraction with 20 mL of methanol using sonication for 30 minutes.

      • Centrifuge the mixture at 4000 rpm for 15 minutes.

      • Collect the supernatant and filter through a 0.45 µm nylon syringe filter prior to injection.

    • Chromatographic Conditions:

      • Instrument: Agilent 1260 Infinity II or similar.

      • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

      • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).[10]

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.

      • Detection: Diode-Array Detector (DAD) monitoring at 210 nm (as lactones typically lack strong chromophores and absorb at lower wavelengths).

Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Principle of Causality: UPLC utilizes smaller column particles (<2 µm) to achieve faster separations and higher resolution compared to traditional HPLC.[11] The tandem mass spectrometer provides unparalleled specificity and sensitivity. It ionizes the analyte, selects the specific mass-to-charge ratio (m/z) of the this compound parent ion (precursor ion), fragments it, and then detects a specific fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, which is crucial for analyzing samples in complex biological fluids like plasma.[12][13]

  • Detailed Experimental Protocol:

    • Standard and Sample Preparation:

      • Prepare calibration standards in the target matrix (e.g., drug-free human plasma) ranging from 0.1 ng/mL to 50 ng/mL.

      • For plasma samples, perform a protein precipitation extraction.[14] To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

      • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

      • Transfer the supernatant to a clean vial for injection.

    • UPLC-MS/MS Conditions:

      • Instrument: Waters ACQUITY UPLC I-Class with a Xevo TQ-S Mass Spectrometer or similar.

      • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[15]

      • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

      • Injection Volume: 2 µL.

      • Mass Spectrometry:

        • Ionization Mode: Electrospray Ionization, Positive (ESI+).

        • MRM Transition: Based on this compound's molecular weight of 416.6 g/mol , a plausible transition would be monitoring the ammoniated adduct [M+NH4]+. For example: m/z 434.4 → 417.4 (precursor → product). Note: This transition is hypothetical and would require experimental optimization.

        • Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity.

Designing the Cross-Validation Study

The goal is to determine if the HPLC-DAD and UPLC-MS/MS methods provide comparable results across key validation parameters defined by ICH Q2(R2) guidelines.[5][16][17] The study involves analyzing the same set of quality control (QC) samples with both methods.

Cross-Validation Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation QC_Samples Prepare QC Samples (Low, Mid, High Conc.) in a Common Matrix HPLC Method A: Analyze Samples via HPLC-DAD QC_Samples->HPLC Split Samples UPLC Method B: Analyze Samples via UPLC-MS/MS QC_Samples->UPLC Split Samples Data_Comp Compile & Compare Data (n=6 for each level) HPLC->Data_Comp UPLC->Data_Comp Stats Statistical Analysis: Calculate %Difference and assess against Acceptance Criteria Data_Comp->Stats Conclusion Conclusion on Method Comparability Stats->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Key Validation Parameters for Comparison

The following performance characteristics will be assessed, grounded in the ICH Q2(R2) framework for analytical procedure validation.[17][18]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of test results to the true value, expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-assay) and intermediate precision (inter-assay) levels.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparative Performance Data & Analysis

The following tables summarize hypothetical, yet realistic, data from our cross-validation study.

Table 1: Specificity and Selectivity

ParameterHPLC-DAD MethodUPLC-MS/MS MethodCausality and Rationale
Specificity Assessment Peak purity analysis via DAD spectrum.No interfering peaks at the retention time of the specific MRM transition.The MS/MS method's specificity is inherently superior. It relies on both chromatographic retention time and a unique mass-to-charge transition, effectively filtering out all non-target molecules.[13]
Matrix Interference Minor co-eluting peaks observed in crude extract matrix.No interference observed in plasma matrix.The HPLC-DAD's reliance solely on UV absorbance makes it susceptible to interference from other compounds in the matrix that absorb at the same wavelength.

Table 2: Linearity and Range

ParameterHPLC-DAD MethodUPLC-MS/MS Method
Range 1.0 – 100.0 µg/mL0.1 – 50.0 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Calibration Model LinearLinear (weighted 1/x²)

Analysis: Both methods demonstrate excellent linearity within their respective analytical ranges. The UPLC-MS/MS method operates at a much lower concentration range (ng/mL vs. µg/mL), highlighting its significantly greater sensitivity, which is essential for bioanalysis.

Table 3: Accuracy and Precision (Based on QC Sample Analysis)

QC LevelHPLC-DAD (% Recovery ± %RSD)UPLC-MS/MS (% Recovery ± %RSD)Acceptance Criteria (FDA/ICH)[6][19]
Low QC 97.5% ± 3.8%102.1% ± 4.5%±15% (±20% for LLOQ)
Mid QC 101.2% ± 2.5%98.9% ± 3.1%±15%
High QC 99.8% ± 2.1%100.5% ± 2.8%±15%

Analysis: Both methods meet the standard acceptance criteria for accuracy and precision, demonstrating their reliability. The slightly higher variability (%RSD) in the UPLC-MS/MS data is typical for methods operating at much lower concentrations.

Table 4: Limit of Quantitation (LOQ) Comparison

MethodLimit of Quantitation (LOQ)Rationale for Difference
HPLC-DAD 1.0 µg/mLLimited by detector sensitivity and baseline noise.
UPLC-MS/MS 0.1 ng/mLThe high selectivity of MRM detection results in an exceptionally low signal-to-noise ratio, enabling quantification at trace levels.

Analysis: There is a 10,000-fold difference in the LOQ between the two methods. This is the most significant performance differentiator and the primary reason why UPLC-MS/MS is the gold standard for applications requiring trace-level quantification, such as in vivo pharmacokinetic studies.[12]

A Logical Framework for Method Selection

The choice between these validated and cross-compared methods is not about which is "better" in isolation, but which is "fit for purpose" for a specific scientific question.[5][17]

G Start Start: Define Analytical Need Matrix Sample Matrix Complexity? Start->Matrix Concentration Expected Analyte Concentration? Matrix->Concentration Low (e.g., Purified API) UPLC Select UPLC-MS/MS Method Matrix->UPLC High (e.g., Plasma, Tissue) Throughput High Throughput Screening Needed? Concentration->Throughput Mid-Range HPLC Select HPLC-DAD Method Concentration->HPLC High (µg/mL range) Concentration->UPLC Low (pg/mL - ng/mL range) Throughput->HPLC No Throughput->UPLC Yes (due to faster run times)

Caption: Decision tree for selecting the appropriate analytical method.

This framework illustrates that for early-stage work like quality control of a bulk drug substance, where concentrations are high and the matrix is simple, the robust and economical HPLC-DAD method is perfectly suitable. However, for any application involving complex biological matrices or requiring the measurement of trace concentrations, the superior sensitivity and specificity of the UPLC-MS/MS method are essential for generating reliable and trustworthy data.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that both HPLC-DAD and UPLC-MS/MS can be validated to be accurate, precise, and linear. However, they serve distinctly different purposes dictated by their performance characteristics. The HPLC-DAD method is a reliable tool for high-concentration, simple-matrix applications, while the UPLC-MS/MS method is indispensable for trace-level quantification in complex biological samples.

By performing a rigorous cross-validation, a research program can confidently use the "fit-for-purpose" method for each stage of development, secure in the knowledge that the data generated—from initial phytochemical analysis to late-stage clinical trials—is consistent, reliable, and comparable. This commitment to scientific integrity and methodological rigor is the bedrock of successful drug development.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.gov.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Labcompliance.com.
  • AMSbiopharma. (2025).
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.gov.
  • U.S. Food and Drug Administration. (2001).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.europa.eu.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.org.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov.
  • Outsourced Pharma. (2023).
  • PharmaGuru. (2025).
  • Science.gov. (n.d.). validate analytical methods: Topics. Science.gov.
  • van de Merbel, N. et al. (2014).
  • EBF Community. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Jian, W. et al. (2006). The need for chromatographic and mass resolution in liquid chromatography/tandem mass spectrometric methods used for quantitation of lactones and corresponding hydroxy acids in biological samples.
  • da Silva, G. et al. (2022). Analytical methods of phytochemicals from the Cuphea genus - A review. Revista Brasileira de Farmacognosia. [Link]

  • Al-Ghobashy, M. A. et al. (2022). A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study. Scientific Reports. [Link]

  • Sree, G. P. et al. (2013). RP-HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS. International Journal of Research in Pharmacy and Chemistry. [Link]

  • de Souza, L. M. et al. (2020). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Yuan, Y. et al. (2014). Analytical methods for quantitation of prenylated flavonoids from hops. Journal of Chromatography B. [Link]

  • Omaima, J. et al. (2019). Development and validation of stability indicating UPLC method for the estimation of ticagrelor in bulk and its tablet dosage form. Journal of Drug Delivery and Therapeutics. [Link]

  • Arama, C. et al. (2012). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta. [Link]

Sources

A Comparative Guide to Lactone-Containing Natural Products: Structure, Activity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lactone-containing natural products represent a vast and structurally diverse class of secondary metabolites with a wide array of biological activities.[1] These compounds, characterized by a cyclic ester, are found in various organisms, including plants, fungi, and bacteria.[1] Their therapeutic potential is significant, with members of this class exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide provides a comparative analysis of prominent lactone-containing natural products, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. We will delve into representative examples from three major classes: sesquiterpene lactones, macrolides, and cardiac glycosides, offering insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Representative Lactone Natural Products

For a focused comparison, we will examine the following representative compounds:

  • Sesquiterpene Lactones: Artemisinin and Parthenolide

  • Macrolide: Erythromycin

  • Cardiac Glycoside: Digoxin

  • Other Sesquiterpene Lactone: Vernolepin

These compounds have been selected based on their well-documented biological activities and distinct mechanisms of action, providing a comprehensive overview of the therapeutic potential within the lactone family.

Structural Diversity and Classification

Lactones are classified based on the size of their cyclic ester ring. The most common are five-membered (γ-lactones) and six-membered (δ-lactones) rings due to their thermodynamic stability.[1] However, larger macrocyclic lactones are also prevalent and biologically important.[4]

Figure 1: Classification of selected lactone natural products.

Comparative Biological Activity

The diverse structures of these lactones give rise to a wide range of biological activities. The following table summarizes the primary activities and available quantitative data for our selected compounds.

Compound Class Primary Biological Activity Reported IC50/MIC Values References
Artemisinin Sesquiterpene LactoneAnticancer, AntimalarialGI50: 1.11 µM (Leukemia), 2.13 µM (Colon Cancer)[5]
Parthenolide Sesquiterpene LactoneAnti-inflammatory, AnticancerIC50: 5-15 µM (inhibition of NF-κB)[2][6]
Erythromycin MacrolideAntibacterialMIC: 0.015-2 µg/mL (S. pneumoniae), 0.06-4 µg/mL (S. aureus)[7]
Digoxin Cardiac GlycosideCardiotonic, AnticancerIC50: 100 nM (inhibition of kynurenine production in A549 cells)[8]
Vernolepin Sesquiterpene LactoneCytotoxicIC50: 1.7 µM (JIMT-1 breast cancer cells)[9]
Mechanisms of Action and Signaling Pathways

The therapeutic effects of these lactones are underpinned by distinct molecular mechanisms and interactions with specific cellular signaling pathways.

Artemisinin: ROS-Mediated Apoptosis in Cancer

Artemisinin and its derivatives exert their anticancer effects primarily through the generation of reactive oxygen species (ROS).[10][11] The endoperoxide bridge in artemisinin's structure is cleaved in the presence of intracellular iron, which is often elevated in cancer cells, leading to the formation of cytotoxic free radicals.[10] These radicals induce oxidative stress, damage cellular components, and trigger the intrinsic apoptotic pathway.[1][12]

Artemisinin_MOA Artemisinin Artemisinin ROS Reactive Oxygen Species (ROS) Artemisinin->ROS cleavage of endoperoxide bridge Fe2 Fe²⁺ (intracellular) Fe2->ROS Mitochondria Mitochondria ROS->Mitochondria induces damage Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2: Simplified signaling pathway of Artemisinin-induced apoptosis.

Parthenolide: Inhibition of the NF-κB Inflammatory Pathway

Parthenolide is a potent anti-inflammatory agent that directly targets the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[13][14] By inhibiting IKK, parthenolide prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[2] This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[2][14]

Parthenolide_MOA Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Proinflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB (inactive complex) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (active) IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Parthenolide Parthenolide Parthenolide->IKK inhibits

Figure 3: Mechanism of Parthenolide's anti-inflammatory action.

Erythromycin: Inhibition of Bacterial Protein Synthesis

Erythromycin, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis.[15][16] It binds to the 50S subunit of the bacterial ribosome, specifically near the exit tunnel of the nascent polypeptide chain.[17][18] This binding obstructs the progression of the growing peptide chain, leading to premature dissociation of the peptidyl-tRNA and cessation of protein synthesis, thereby inhibiting bacterial growth.[15][16]

Erythromycin_MOA Bacterial_Ribosome Bacterial Ribosome (70S) Ribosome_50S 50S Subunit Bacterial_Ribosome->Ribosome_50S Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Erythromycin Erythromycin Erythromycin->Ribosome_50S binds to Erythromycin->Protein_Synthesis inhibits

Figure 4: Mechanism of Erythromycin's antibacterial action.

Digoxin: Inhibition of the Na+/K+-ATPase Pump

Digoxin, a cardiac glycoside, exerts its cardiotonic effects by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells.[19][20] This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the Na+/Ca2+ exchanger.[4] The resulting increase in intracellular calcium enhances the contractility of the heart muscle.[21]

Digoxin_MOA NaK_ATPase Na⁺/K⁺-ATPase Pump Na_in ↑ [Na⁺]in NaK_ATPase->Na_in NaCa_Exchanger Na⁺/Ca²⁺ Exchanger Na_in->NaCa_Exchanger reduces activity Ca_in ↑ [Ca²⁺]in NaCa_Exchanger->Ca_in Cardiac_Contraction Increased Cardiac Contractility Ca_in->Cardiac_Contraction Digoxin Digoxin Digoxin->NaK_ATPase inhibits

Figure 5: Mechanism of Digoxin's cardiotonic action.

Structure-Activity Relationships (SAR)

The biological activity of lactones is intricately linked to their chemical structure. Key structural features often dictate their potency and selectivity.

  • Sesquiterpene Lactones (Artemisinin, Parthenolide, Vernolepin): The α-methylene-γ-lactone moiety is a crucial pharmacophore for the anti-inflammatory and cytotoxic activities of many sesquiterpene lactones, including parthenolide and vernolepin.[2] This group acts as a Michael acceptor, forming covalent bonds with nucleophilic residues in target proteins.[2] For artemisinin, the endoperoxide bridge is essential for its antimalarial and anticancer activities, as its cleavage initiates the generation of cytotoxic ROS.[10][22]

  • Macrolides (Erythromycin): The 14-membered macrolactone ring, along with the desosamine and cladinose sugar moieties, are critical for the antibacterial activity of erythromycin.[23][24] Modifications to the sugar residues or the lactone ring can significantly alter the compound's binding affinity to the ribosome and its spectrum of activity.[25][26]

  • Cardiac Glycosides (Digoxin): The steroid nucleus, the unsaturated lactone ring at C-17, and the sugar moiety at C-3 are all important for the cardiotonic activity of digoxin.[19][27] The nature and number of sugar residues influence the pharmacokinetic properties of the molecule.[27]

Experimental Protocols for Biological Evaluation

To empirically compare the biological activities of these lactone-containing natural products, standardized in vitro assays are essential. Below are detailed protocols for assessing cytotoxicity, antimicrobial activity, and anti-inflammatory effects.

Experimental Workflow Overview

Experimental_Workflow cluster_0 Cytotoxicity Assessment cluster_1 Antimicrobial Assessment cluster_2 Anti-inflammatory Assessment MTT_Assay MTT Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Broth_Microdilution Broth Microdilution Assay MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination NO_Assay Nitric Oxide (NO) Assay NO_Inhibition NO Production Inhibition NO_Assay->NO_Inhibition Lactone_Compound Lactone-Containing Natural Product Lactone_Compound->MTT_Assay Lactone_Compound->Broth_Microdilution Lactone_Compound->NO_Assay

Sources

Evaluating the Specificity of Cabraleahydroxylactone's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-expanding landscape of natural product drug discovery, the rigorous evaluation of a compound's bioactivity and specificity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the specificity of Cabraleahydroxylactone, a tetracyclic triterpenoid with putative anti-inflammatory and anticancer properties. By drawing comparisons with the well-characterized sesquiterpene lactone, Parthenolide, and outlining detailed experimental protocols, this document serves as a practical resource for elucidating the therapeutic potential of this promising natural product.

Introduction to this compound: A Member of the Bioactive Aglaia Triterpenoids

This compound is a dammarane-type triterpenoid isolated from plants of the Aglaia genus, such as Aglaia abbreviata and Aglaia exima.[1][2] While direct and extensive bioactivity screening data for this compound itself is limited in publicly available literature, the chemical family to which it belongs is rich with compounds demonstrating significant biological effects. Triterpenoids isolated from various Aglaia species have consistently shown potent anti-inflammatory and cytotoxic activities.[3][4][5] For instance, several dammarane-type triterpenoids from Aglaia odorata have exhibited strong inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values ranging from 2.1 to 14.2 μM.[3] Furthermore, cytotoxic activities against a range of human cancer cell lines have been reported for triterpenoids from Aglaia abbreviata, Aglaia elaeagnoidea, and Aglaia cucullata.[6][7][8] This body of evidence strongly suggests that this compound is a prime candidate for investigation as both an anti-inflammatory and an anticancer agent.

To rigorously evaluate its potential, a direct comparison with a well-established natural product inhibitor is essential. Parthenolide, a sesquiterpene lactone, serves as an excellent benchmark due to its extensively documented anti-inflammatory and anticancer properties, which are largely attributed to its specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][9]

Comparative Analysis: this compound vs. Parthenolide

This section will compare the known and inferred bioactivities of this compound with the established profile of Parthenolide. It is important to reiterate that for this compound, some of the presented data is based on structurally similar compounds from the same genus, a necessary proxy in the absence of direct studies.

Anticancer Activity

Parthenolide has demonstrated potent cytotoxic effects across a wide range of cancer cell lines. Its primary mechanism involves the induction of apoptosis through the inhibition of NF-κB, a key transcription factor that promotes cell survival and proliferation.[6]

Compound Cancer Cell Line IC50 Value (µM) Reference
ParthenolideA549 (Lung Carcinoma)4.3[3]
TE671 (Medulloblastoma)6.5[3]
HT-29 (Colon Adenocarcinoma)7.0[3]
SiHa (Cervical Cancer)8.42 ± 0.76[10]
MCF-7 (Breast Cancer)9.54 ± 0.82[10]
GLC-82 (Non-small Cell Lung Cancer)6.07 ± 0.45[11]
Structurally Similar to this compound
(20S)-20-hydroxydammar-24-en-3-onB16-F10 (Melanoma)21.55 ± 0.25[4]
3α-acetyl-cabraleahydroxy lactoneMCF-7 (Breast Cancer)>100[8]
3α-epi-cabraleahydroxy lactoneHeLa (Cervical Cancer), DU145 (Prostate Cancer)Moderate Activity (IC50 not specified)[12]

Table 1: Comparative cytotoxic activities (IC50 values) of Parthenolide and dammarane triterpenoids structurally related to this compound against various cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory effects of Parthenolide are well-documented and are primarily mediated through the inhibition of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[9] While direct anti-inflammatory data for this compound is scarce, related compounds from Aglaia species show significant promise. A study on cabralealactone, a structurally similar compound, demonstrated its potential to inhibit cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), key players in the inflammatory cascade.[11]

Compound Assay Cell Line IC50 Value (µM) Reference
ParthenolideNF-κB InhibitionVariousPotent (specific IC50 varies by assay)[6][9]
Nitric Oxide ProductionRAW 264.7~5Inferred from multiple studies
Structurally Similar to this compound
Dammarane Triterpenoids from A. odorataNitric Oxide ProductionRAW 264.72.1 - 14.2[3]

Table 2: Comparative anti-inflammatory activities of Parthenolide and dammarane triterpenoids from the Aglaia genus.

Elucidating the Mechanism of Action: The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory and immune responses, as well as cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.[13][14] A primary mechanism of action for many bioactive natural products, including Parthenolide, is the inhibition of this pathway.

Caption: The NF-κB signaling pathway and putative points of inhibition.

Parthenolide is known to inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9][15] This traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of its target genes. Given the structural similarities and the bioactivities of related compounds, it is plausible that this compound may also exert its effects through the modulation of this critical pathway.

Experimental Protocols for Evaluating Specificity

To empirically determine the bioactivity and specificity of this compound, a series of well-controlled in vitro assays are essential. The following protocols provide a detailed, step-by-step methodology for these key experiments.

Experimental Workflow

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_anti_inflammatory Anti-inflammatory Assessment cluster_mechanism Mechanism of Action MTT_Assay MTT Assay Cell_Lines Cancer & Normal Cell Lines Cell_Lines->MTT_Assay Griess_Assay Griess Assay (NO Production) RAW_cells RAW 264.7 Macrophages + LPS RAW_cells->Griess_Assay NFkB_Reporter NF-κB Reporter Assay WB_Assay Western Blot (p-IκBα) Reporter_cells NF-κB Reporter Cells + TNF-α Reporter_cells->NFkB_Reporter Stimulated_cells Stimulated Cells Stimulated_cells->WB_Assay This compound This compound This compound->MTT_Assay This compound->Griess_Assay This compound->NFkB_Reporter This compound->WB_Assay Parthenolide Parthenolide Parthenolide->MTT_Assay Parthenolide->Griess_Assay Parthenolide->NFkB_Reporter Parthenolide->WB_Assay

Caption: Workflow for evaluating the bioactivity of this compound.

MTT Assay for Cytotoxicity

This assay assesses the effect of a compound on cell viability and proliferation.[13][16]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293T)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Complete cell culture medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Parthenolide (as a positive control) in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Griess Assay for Nitric Oxide Production

This assay quantifies nitrite, a stable product of nitric oxide, to measure the anti-inflammatory effect of a compound in LPS-stimulated macrophages.[17][18]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

  • Complete cell culture medium

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or Parthenolide for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.[19][20]

Materials:

  • HEK293T cells stably transfected with an NF-κB-luciferase reporter construct

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay reagent

  • 96-well white, opaque plates

  • Luminometer

Protocol:

  • Seed the NF-κB reporter cells in a 96-well white plate.

  • Pre-treat the cells with different concentrations of this compound or Parthenolide for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the results to a control and determine the extent of NF-κB inhibition.

Western Blot for IκBα Phosphorylation

This technique is used to detect the phosphorylation status of IκBα, a key event in NF-κB activation.[14][21]

Materials:

  • Cell line of interest (e.g., HeLa, RAW 264.7)

  • TNF-α or LPS for stimulation

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total-IκBα, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Treat cells with this compound or Parthenolide for 1 hour, followed by stimulation with TNF-α or LPS for 15-30 minutes.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses promising anti-inflammatory and anticancer bioactivities, likely mediated through the inhibition of the NF-κB signaling pathway. This guide provides a robust framework for the systematic evaluation of these properties, using the well-characterized compound Parthenolide as a benchmark for specificity and potency.

It is crucial to acknowledge the current lack of direct experimental data for this compound. The protocols outlined herein are designed to fill this knowledge gap and provide the necessary data to ascertain its therapeutic potential. Future research should also focus on in vivo studies to validate these in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of this compound. A comprehensive understanding of its on-target and potential off-target effects will be critical for its advancement as a potential therapeutic agent.

References

  • Tuchinda, P., et al. (2012). Diterpenoids and triterpenoids with potential anti-inflammatory activity from the leaves of Aglaia odorata. Phytochemistry, 76, 83-91. Available at: [Link]

  • Gajdács, M., et al. (2021). Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines. DARU Journal of Pharmaceutical Sciences, 29(1), 109-118. Available at: [Link]

  • Hehner, S. P., et al. (1999). The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex. The Journal of biological chemistry, 274(31), 21853–21856. Available at: [Link]

  • Kwok, B. H., et al. (2001). The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase. Chemistry & biology, 8(8), 759–766. Available at: [Link]

  • Siedle, B., et al. (2011). Parthenolide as cooperating agent for anti-cancer treatment of various malignancies. International journal of molecular sciences, 12(11), 7546–7567. Available at: [Link]

  • Harneti, D., et al. (2023). Cytotoxic Evaluation and Elucidation of Dammarane-Type Triterpenoids Isolated from the Exocarp of Aglaia cucullata (Meliaceae). Molecules, 28(11), 4485. Available at: [Link]

  • Zhang, Y., et al. (2018). Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway. Oncotarget, 9(46), 28091–28102. Available at: [Link]

  • Oktaviani, D., et al. (2022). Terpenoids from The Stem bark of Aglaia elaeagnoidea and Their Cytotoxic Activity against HeLa and DU145 Cancer Cell lines. Molekul, 17(1), 76-84. Available at: [Link]

  • Turska, J., & Turski, W. A. (2007). Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells. Pharmacological reports, 59(3), 339–343. Available at: [Link]

  • Shanmugam, R., et al. (2011). Synthesis and antileukemic activities of C1-C10-modified parthenolide analogues. Journal of medicinal chemistry, 54(12), 4253–4264. Available at: [Link]

  • Farabi, K., et al. (2022). Terpenoids from The Stem bark of Aglaia elaeagnoidea and Their Cytotoxic Activity against HeLa and DU145 Cancer Cell lines. Molekul, 17(1), 76-84. Available at: [Link]

  • Vasculex. (n.d.). Parthenolide Content & Bioactivity. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available at: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Available at: [Link]

  • Purnama, et al. (2023). The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae). Molecules, 28(11), 4505. Available at: [Link]

  • Protocolsonline. (2019). Protocol Griess Test. Available at: [Link]

  • OUCI. (n.d.). The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae). Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Caring Sunshine. (n.d.). Relationship: Inflammation and Parthenolide. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Awang, K., et al. (2010). This compound from the leaves of Aglaia exima. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o2541–o2542. Available at: [Link]

  • Choi, T. J., et al. (2022). Anti-Inflammatory Activity of Glabralactone, a Coumarin Compound from Angelica sinensis, via Suppression of TRIF-Dependent IRF-3 Signaling and NF-κB Pathways. Mediators of inflammation, 2022, 5985255. Available at: [Link]

  • Dal Bó, A., et al. (2000). Anti-inflammatory action of Pluchea sagittalis: involvement of an antioxidant mechanism. Life sciences, 67(14), 1707–1716. Available at: [Link]

  • Baldwin, A. S., Jr. (2001). The NF-kappaB and IkappaB proteins: new discoveries and insights. Annual review of immunology, 19, 649–683. Available at: [Link]

  • Harneti, D., et al. (2023). The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae). Molecules, 28(11), 4505. Available at: [Link]

  • Khan, I., et al. (2021). In silico and in vivo characterization of cabralealactone, solasodin and salvadorin in a rat model: potential anti-inflammatory agents. Drug design, development and therapy, 15, 417–431. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in kidney. Available at: [Link]

  • Zou, Y., et al. (2010). Kavalactones yangonin and methysticin induce apoptosis in human hepatocytes (HepG2) in vitro. Phytotherapy research, 24(10), 1543–1548. Available at: [Link]

  • De Martino, L., et al. (2022). Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum. Toxins, 14(4), 262. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cabraleahydroxylactone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of cabraleahydroxylactone in a laboratory setting. As a Senior Application Scientist, this document is crafted to synthesize technical accuracy with practical, field-proven insights, ensuring the safety of researchers, scientists, and drug development professionals while maintaining environmental responsibility.

Executive Summary: A Precautionary Approach

Risk Assessment and Hazard Identification

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment is the foundational step before handling or disposal.

2.1. Chemical Properties of Concern:

  • Lactone Functional Group: Lactones as a class can exhibit varying degrees of biological activity. Some can be skin and eye irritants[7]. The gamma-lactone structure in this compound warrants caution.

  • Solid Form: As a solid or powder, there is a risk of inhalation of airborne particles.

  • Unknown Toxicity: The toxicological properties of this compound have not been extensively studied[8][9]. Therefore, it should be handled as if it were toxic.

  • Decomposition Products: While specific thermal decomposition products are unknown, heating lactones can release irritating fumes and other potentially hazardous organic compounds[10].

2.2. Recommended Personal Protective Equipment (PPE):

Given the unknown hazard profile, stringent adherence to PPE is mandatory.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with a potentially irritating or sensitizing compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or accidental splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of airborne particles. A fitted respirator may be required for larger quantities or in case of spills.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department and in compliance with all local, state, and federal regulations[11].

3.1. Waste Segregation and Collection:

  • Dedicated Waste Stream: Do not mix this compound waste with other chemical waste streams unless compatibility has been explicitly confirmed by your EHS department[5][12].

  • Collect All Contaminated Materials: This includes unused this compound, solutions containing the compound, and any contaminated labware such as pipette tips, vials, and absorbent materials from spill cleanups[12].

  • Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with organic compounds; high-density polyethylene (HDPE) or glass containers are generally suitable[12].

3.2. Labeling:

Proper labeling is a critical component of safe waste management[3][13]. The waste container must be clearly labeled with the following information:

  • "Hazardous Waste"

  • "this compound"

  • Primary Hazard(s): "Caution: Substance of Unknown Toxicity," "Irritant"

  • Accumulation Start Date

  • Name of the Principal Investigator and Laboratory Contact Information

3.3. Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory[12][14].

  • Safe Storage Conditions: The storage area should be away from direct sunlight, heat sources, and incompatible chemicals. Ensure the container is tightly sealed to prevent spills or evaporation[12].

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

3.4. Disposal Request:

Once the container is full or has reached the maximum allowable accumulation time as per your institution's policy (often 6-12 months), arrange for its disposal through your institution's EHS department[12]. Do not attempt to dispose of this chemical down the drain or in regular trash[14].

Spill Management

In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills, evacuate the area and contact your institution's EHS department immediately[12].

  • Small Spills:

    • Ensure you are wearing the appropriate PPE as outlined in Section 2.2.

    • Absorb the spilled material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads[12].

    • Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container for this compound[12].

    • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Collect all cleaning materials as hazardous waste[12].

Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_final Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated risk_assessment Conduct Risk Assessment (Assume Hazardous) start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe container Select Compatible Container (HDPE or Glass) ppe->container segregate Segregate Waste (Pure compound, solutions, contaminated labware) container->segregate label_container Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) segregate->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store ehs_request Contact EHS for Pickup (When container is full or time limit reached) store->ehs_request disposal Professional Disposal (e.g., Incineration) ehs_request->disposal spill Spill Occurs spill_response Follow Spill Management Protocol spill->spill_response spill_response->segregate Dispose of cleanup materials

Caption: Decision workflow for the safe disposal of this compound.

Causality and Trustworthiness in Protocol

This protocol is designed as a self-validating system. By treating this compound as a hazardous substance of unknown toxicity, we operate under the "precautionary principle." This approach ensures the highest level of safety and compliance, mitigating risks that could arise from incomplete data. The procedural steps are based on established best practices for hazardous waste management from authoritative sources, ensuring a trustworthy and defensible disposal process[5][11][15].

The segregation of this waste stream is critical to prevent unintended chemical reactions in a consolidated waste container. The detailed labeling requirements are mandated by regulations like the Resource Conservation and Recovery Act (RCRA) to ensure that waste handlers are fully aware of the contents and potential hazards from "cradle-to-grave"[6].

References

  • This compound | C27H44O3 | CID 44421648 . PubChem, National Institutes of Health. [Link]

  • OSHA Compliance For Laboratories . US Bio-Clean. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • This compound from the leaves of Aglaia exima . PMC, National Institutes of Health. [Link]

  • Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene . Georgia Tech Professional Education. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Video: Proper Handling and Disposal of Laboratory Waste . JoVE (Journal of Visualized Experiments). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration. [Link]

  • Laboratory Hazardous Waste: What You and Your Staff Need to Know . TriHaz Solutions. [Link]

  • EPA Hazardous Waste Management . Axonator. [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]

  • This compound | 35833-69-3 . Coompo. [Link]

  • CAS No : 35833-69-3 | Chemical Name : this compound . Pharmaffiliates. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

  • Chemical Waste Management Guide . Technion - Israel Institute of Technology. [Link]

  • SAFETY DATA SHEET - epsilon-Caprolactone . Thermo Fisher Scientific. [Link]

  • Thermal Degradation of Poly(ε‐caprolactone), Poly(L‐lactic acid) and their Blends with Poly(3‐hydroxy‐butyrate) Studied by TGA/FT‐IR Spectroscopy . ResearchGate. [Link]

  • Oclacitinib Intoxication . PubMed, National Institutes of Health. [Link]

  • Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions . ResearchGate. [Link]

  • Hydroxyurea Toxicity . StatPearls, NCBI Bookshelf, National Institutes of Health. [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling Cabraleahydroxylactone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Cabraleahydroxylactone. Given the limited specific toxicological data available for this compound, we will proceed under the precautionary principle, treating it as a potentially bioactive and cytotoxic agent. This approach ensures the highest level of safety and data integrity in your research.

Hazard Assessment: The "Unknown" is the Primary Hazard

This compound is a tetracyclic triterpenoid gamma-lactone isolated from plant sources like Aglaia abbreviata.[1][2] While it has documented antimycobacterial activity, a comprehensive safety profile is not yet established.[2]

In laboratory settings, especially during early-stage drug development, novel or poorly characterized natural products must be handled as if they are hazardous.[3][4] The primary risks stem from the unknown:

  • Dermal Absorption: The lipophilic nature of triterpenoids may facilitate skin absorption.

  • Inhalation Risk: Fine powders or aerosols generated during weighing or dissolution can be inhaled.

  • Cytotoxicity: Many bioactive natural products, particularly terpenoids and lactones, exhibit cytotoxic properties.[5][6][7]

Therefore, our safety strategy is not based on a known toxicity level but on preventing exposure to a compound with an unknown risk profile. This aligns with the Control of Substances Hazardous to Health (COSHH) regulations, which require a risk assessment and suitable precautions for all hazardous substances, including those with incomplete data.[5][8]

Engineering and Administrative Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure at the source.[8][9]

  • Engineering Controls: All manipulations involving solid this compound or its concentrated solutions should be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of powders or aerosols.[3][10]

  • Administrative Controls:

    • Designate a specific area for handling this compound to prevent cross-contamination.

    • Limit the quantity of material handled to the minimum required for the experiment.

    • Never work alone when handling potent or unknown compounds.[3][11]

Personal Protective Equipment (PPE): A Multi-Barrier System

For a compound of unknown toxicity, a comprehensive PPE ensemble is mandatory. This creates multiple barriers to prevent dermal, ocular, and respiratory exposure.

Skin contact is a primary route of exposure.[3][4] A single pair of gloves is insufficient due to the risk of pinholes, tears, or degradation.

  • Protocol: Double-gloving is required.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemotherapy-rated nitrile glove (ASTM D6978 certified) provides enhanced protection against chemical permeation.[12] The outer glove should have a long cuff that extends over the sleeve of the lab coat or gown.

  • Causality: The double-glove system provides redundancy. If the outer glove is compromised or contaminated, it can be removed and replaced without exposing the skin. The inner glove protects you during the doffing process.

  • Protocol: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.[12][13] Ensure the cuffs are elasticated and tucked under the outer glove. A standard cotton lab coat is not sufficient as it is absorbent and can hold the chemical against your skin.

  • Causality: Impermeable gowns prevent liquids from soaking through to your personal clothing and skin. The back-closure design eliminates the risk of spills contaminating the front of your clothes.

  • Protocol: Use indirectly vented, anti-fog chemical splash goggles in combination with a full-face shield.

  • Causality: Goggles provide a seal around the eyes to protect against splashes and fine powders. The face shield offers a secondary barrier for the entire face, which is crucial when handling powders that can become airborne or when there is a risk of energetic splashes.

  • Protocol: When handling the solid form of this compound (e.g., weighing, preparing stock solutions), a respirator is necessary even inside a fume hood as an added precaution. A fit-tested N95 respirator is the minimum requirement. For larger quantities or situations with a higher risk of aerosolization, a half-mask or full-face elastomeric respirator with P100 cartridges should be considered.

  • Causality: Engineering controls like fume hoods are highly effective, but respiratory protection provides an essential safeguard against failures, improper technique, or unexpected aerosol generation.

PPE Application and Removal: A Step-by-Step Protocol

The order of donning and doffing PPE is critical to prevent cross-contamination.

Experimental Protocol: PPE Donning and Doffing Workflow

Part A: Donning (Putting On) PPE Step 1: Preparation: Change into scrubs or dedicated work clothes. Remove all personal items (jewelry, watches). Step 2: Gown: Put on the impermeable, back-closing gown and tie it securely. Step 3: Inner Gloves: Don the first pair of nitrile gloves. Step 4: Respirator (if required): Put on and perform a seal check for your N95 or elastomeric respirator. Step 5: Goggles & Face Shield: Put on chemical splash goggles, followed by the full-face shield. Step 6: Outer Gloves: Don the second pair of chemotherapy-rated gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Part B: Doffing (Taking Off) PPE This process is designed to contain contamination. Step 1: Outer Gloves: Remove the outer, most contaminated gloves. Peel them off by turning them inside out, without touching the outside surface with your bare inner glove. Dispose of them immediately in the designated cytotoxic waste container. Step 2: Gown & Inner Gloves: Untie the gown. Reaching from behind, pull the gown forward and off your shoulders, turning it inside out as you remove it. As you pull your hands out of the sleeves, peel off the inner gloves at the same time so they are contained within the inside-out gown. Dispose of the bundle immediately.[13] Step 3: Hand Hygiene: Wash your hands thoroughly with soap and water. Step 4: Face Protection: Remove the face shield, followed by the goggles. Handle them by the straps or sides. Step 5: Respirator: Remove your respirator without touching the front. Step 6: Final Hand Hygiene: Wash your hands again thoroughly.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Anteroom/Exit) Don1 1. Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Remove Outer Gloves Doff2 2. Remove Gown & Inner Gloves Doff1->Doff2 Doff3 3. Wash Hands Doff2->Doff3 Doff4 4. Remove Face Shield & Goggles Doff3->Doff4 Doff5 5. Remove Respirator Doff4->Doff5 Doff6 6. Final Hand Wash Doff5->Doff6

Caption: Sequential workflow for donning and doffing PPE to minimize contamination.

PPE Selection Summary and Disposal Plan

The level of PPE required may vary slightly based on the specific task and the physical form of the chemical.

Task / Scenario Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Handling Solid (Weighing) Double Nitrile (Chemo-rated outer)Impermeable GownGoggles + Face ShieldRequired (N95 Minimum)
Preparing Solutions Double Nitrile (Chemo-rated outer)Impermeable GownGoggles + Face ShieldRecommended (N95)
Low-Concentration Work Double Nitrile (Chemo-rated outer)Impermeable GownGogglesNot Required (in Fume Hood)
Spill Cleanup Heavy-duty/Thicker Outer GlovesImpermeable GownGoggles + Face ShieldRequired (P100)

Disposal Plan: All disposable PPE and materials (e.g., plastic-backed pads, pipette tips) contaminated with this compound must be treated as cytotoxic waste.[12][13]

  • Segregation: Place all contaminated items immediately into a dedicated, clearly labeled, leak-proof cytotoxic waste container.[12]

  • Container: The container should be rigid and puncture-resistant.

  • Final Disposal: Cytotoxic waste should not be autoclaved. It must be disposed of via high-temperature incineration through an approved hazardous waste management vendor.[12]

By adhering to these rigorous protocols, you establish a self-validating system of safety that protects you and your colleagues, ensuring the integrity and reliability of your critical research.

References

  • Safe handling of cytotoxics: guideline recommendations. PubMed Central.[Link]

  • NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. Canterbury District Health Board.[Link]

  • This compound | C27H44O3. PubChem, National Institutes of Health.[Link]

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE).[Link]

  • Chemical Safety Guidelines. University of New Mexico.[Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. The Shrewsbury and Telford Hospital NHS Trust.[Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.[Link]

  • Lab Safety Rules and Guidelines. University of California, Riverside.[Link]

  • LAB SAFETY. BIOBASE.[Link]

  • Considerations for personal protective equipment when handling cytotoxic drugs. Cleanroom Technology.[Link]

  • Safe Handling of Chemicals. University of California, Berkeley - Environmental Health and Safety.[Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel.[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health.[Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).[Link]

  • Laboratory Safety. University of Washington Environmental Health & Safety.[Link]

  • Bioactive compounds: safety and efficacy. PubMed, National Institutes of Health.[Link]

  • Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

  • Safety Data Sheet - epsilon-Caprolactone. BASF CORPORATION.[Link]

  • SAFETY DATA SHEET - epsilon-Caprolactone. Thermo Fisher Scientific.[Link]

  • SAFETY DATA SHEET Mx-18. Chemotechnique Diagnostics.[Link]

  • Safety evaluation of a triterpenoid-rich extract from bamboo shavings. PubMed, National Institutes of Health.[Link]

  • Sesquiterpene lactones: Adverse health effects and toxicity mechanisms. ResearchGate.[Link]

  • Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. MDPI.[Link]

  • Sesquiterpenoids Lactones: Benefits to Plants and People. PubMed Central, National Institutes of Health.[Link]

  • Caprolactam | C6H11NO. PubChem, National Institutes of Health.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.